molecular formula C9H10N2 B1507338 4-ethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1140240-24-9

4-ethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1507338
CAS No.: 1140240-24-9
M. Wt: 146.19 g/mol
InChI Key: GBAJCCMNCVYTNC-UHFFFAOYSA-N
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Description

4-ethyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-7-3-5-11-9(7)4-6-10-8/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAJCCMNCVYTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733741
Record name 4-Ethyl-1H-pyrrolo[3,2-c]pyridine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140240-24-9
Record name 4-Ethyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140240-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1H-pyrrolo[3,2-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-ethyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and the broader class of pyrrolo[3,2-c]pyridines to offer valuable insights for researchers in drug discovery and development.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

Nitrogen-containing fused heterocycles are fundamental building blocks in the design of novel therapeutics.[1][2] The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a privileged scaffold in medicinal chemistry.[1] This bicyclic system, formed by the fusion of a pyrrole and a pyridine ring, possesses a unique electronic and spatial arrangement that has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.[1][2]

Derivatives of the pyrrolo[3,2-c]pyridine skeleton have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

Physicochemical Properties of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C9H10N2Based on the chemical structure
Molecular Weight 146.19 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureBased on related compounds like 4-Methyl-1H-pyrrolo[3,2-c]pyridine, which is a solid.[3]
Solubility Expected to have some solubility in organic solvents like DMSO, DMF, and chlorinated solvents.General characteristic of similar heterocyclic compounds.
Stability The pyrrolo[3,2-c]pyridine core is generally stable. However, like many nitrogen heterocycles, it may be sensitive to strong acids, bases, and oxidizing agents.General chemical knowledge of heterocyclic systems.

Synthesis Strategies for the Pyrrolo[3,2-c]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a critical step in accessing derivatives like 4-ethyl-1H-pyrrolo[3,2-c]pyridine. Several synthetic strategies have been developed, often involving the construction of the pyrrole ring onto a pre-existing pyridine core.

A common and effective approach involves a domino reaction sequence starting from appropriately substituted pyridines.[4] For instance, a general strategy involves the Sonogashira coupling of a 4-amino-2-bromo-5-iodopyridine with a suitable alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[4]

Below is a generalized workflow for the synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine, which could be adapted for the synthesis of the 4-ethyl derivative.

Caption: A generalized workflow for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines.

Detailed Protocol for a Related Synthesis:

While a specific protocol for 4-ethyl-1H-pyrrolo[3,2-c]pyridine is not available, the following is a representative procedure for the synthesis of a related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, which illustrates the key chemical transformations.[5][6]

Step 1: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide

  • Commercially available 2-bromo-5-methylpyridine is oxidized to the corresponding N-oxide.[6]

  • The N-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position.[6]

Step 2: Formation of the Pyrrole Ring

  • The 4-nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal.[6]

  • Subsequent reduction with iron powder in acetic acid leads to the formation of the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[5]

Step 3: N-Arylation

  • The 1H-pyrrolo[3,2-c]pyridine intermediate is then N-arylated using a boronic acid in the presence of a copper catalyst.[5]

Step 4: C-Arylation (Suzuki Coupling)

  • The final diversification step involves a palladium-catalyzed Suzuki coupling of the 6-bromo-1H-pyrrolo[3,2-c]pyridine with a substituted phenylboronic acid to introduce the desired aryl group at the 6-position.[6]

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in a variety of biologically active molecules, particularly in the field of oncology.

4.1. Anticancer Activity

Numerous derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated for their anticancer properties. A notable example is a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines that were designed as colchicine-binding site inhibitors.[5][6][7] These compounds exhibited potent antiproliferative activity against several cancer cell lines, including HeLa, SGC-7901, and MCF-7.[5][6] The most active compounds in this series demonstrated IC50 values in the nanomolar range.[6]

The mechanism of action for these compounds involves the inhibition of tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[5][6]

Caption: Proposed mechanism of anticancer activity for certain 1H-pyrrolo[3,2-c]pyridine derivatives.

4.2. Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized in the design of potent kinase inhibitors. For example, derivatives of this core have been developed as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology.[4] Structure-based design efforts have led to the discovery of orally bioavailable MPS1 inhibitors with high selectivity.[4]

Spectroscopic Characterization

While specific spectroscopic data for 4-ethyl-1H-pyrrolo[3,2-c]pyridine is not available, the following are expected characteristic signals based on related compounds.

5.1. 1H NMR Spectroscopy

  • Aromatic Protons: Signals corresponding to the protons on the pyridine and pyrrole rings are expected in the aromatic region (typically δ 6.5-9.0 ppm).

  • Ethyl Group: A quartet corresponding to the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons of the ethyl group would be anticipated.

  • NH Proton: A broad singlet for the pyrrole NH proton, which may be exchangeable with D2O.

For comparison, the 1H NMR spectrum of a related compound, 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, shows characteristic signals for the pyrrolo[3,2-c]pyridine core protons.[5][7]

5.2. 13C NMR Spectroscopy

  • Aromatic Carbons: Multiple signals in the downfield region corresponding to the carbon atoms of the fused heterocyclic system.

  • Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl group would be expected in the upfield region.

5.3. Mass Spectrometry

  • The high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M+H]+ corresponding to the calculated exact mass of C9H11N2+.

Conclusion and Future Directions

4-ethyl-1H-pyrrolo[3,2-c]pyridine belongs to a class of heterocyclic compounds with significant and proven potential in drug discovery. While direct experimental data for this specific molecule is sparse, the established biological activity and synthetic accessibility of the 1H-pyrrolo[3,2-c]pyridine scaffold make it an attractive starting point for further investigation.

Future research efforts should focus on the development of a robust and scalable synthesis for 4-ethyl-1H-pyrrolo[3,2-c]pyridine. Once obtained, a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activity against a panel of relevant targets, particularly kinases and tubulin, would be warranted. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising heterocyclic core.

References

[5] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [4] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PMC. [3] 4-Methyl-1H-pyrrolo[3,2-c]pyridine. Sigma-Aldrich. [1] 4-ethyl-1H-pyrrolo[3,2-c]pyridine | 1140240-24-9. Benchchem. [7] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [6] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [2] Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.

Sources

The Pyrrolo[3,2-c]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, unrelated biological targets — is a cornerstone of efficient drug discovery. The pyrrolo[3,2-c]pyridine core, a bicyclic heterocycle fusing a pyrrole and a pyridine ring, has emerged as one such scaffold. Its rigid structure and unique electronic properties make it an ideal mimic for endogenous purine systems, granting it access to a wide array of biological targets, particularly protein kinases.[1] This guide provides an in-depth exploration of the diverse biological activities of the pyrrolo[3,2-c]pyridine scaffold, moving from its well-established role in oncology to its emerging potential in virology and inflammatory diseases. We will dissect the mechanistic underpinnings of its activity, provide field-proven experimental protocols for its evaluation, and offer a forward-looking perspective on its therapeutic promise.

I. Anticancer Activity: A Two-Pronged Assault on Malignancy

The most extensively documented therapeutic application of the pyrrolo[3,2-c]pyridine scaffold is in the realm of oncology. Derivatives have demonstrated potent efficacy through two distinct and critical mechanisms: disruption of microtubule dynamics and inhibition of key oncogenic kinases.

A. Mechanism 1: Microtubule Destabilization via Colchicine Site Inhibition

Microtubules are highly dynamic cytoskeletal polymers essential for the formation of the mitotic spindle, the cellular machinery responsible for chromosome segregation during cell division.[2][3] Disruption of their rapid polymerization and depolymerization cycles triggers a mitotic arrest, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.[4] A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent microtubule-targeting agents that function by binding to the colchicine site on β-tubulin.[5]

This binding event prevents the tubulin dimers from polymerizing into microtubules, leading to a net depolymerization of the mitotic spindle.[2] The consequence at the cellular level is a significant arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis.[5]

Key Compound Example (10t): A notable derivative, compound 10t , which incorporates an indolyl moiety, has demonstrated potent antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 0.12 to 0.21 µM.[6] Molecular modeling studies suggest that this compound forms hydrogen bonds with key residues, such as Thrα179 and Asnβ349, within the colchicine binding pocket.[5]

Signaling Pathway: Disruption of Mitotic Spindle Dynamics

The diagram below illustrates the critical role of microtubule dynamics in mitosis and how pyrrolo[3,2-c]pyridine-based colchicine site inhibitors disrupt this process.

G cluster_0 Normal Mitosis cluster_1 Intervention cluster_2 Disrupted Mitosis Tubulin Dimers Tubulin Dimers Dynamic Microtubules Dynamic Microtubules Tubulin Dimers->Dynamic Microtubules Polymerization No Polymerization No Polymerization Dynamic Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Dynamic Microtubules->Mitotic Spindle Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Pyrrolo_Scaffold Pyrrolo[3,2-c]pyridine Colchicine Site Inhibitor Pyrrolo_Scaffold->No Polymerization Inhibits Spindle Collapse Spindle Collapse No Polymerization->Spindle Collapse G2/M Arrest G2/M Arrest Spindle Collapse->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by pyrrolo[3,2-c]pyridines.

B. Mechanism 2: Inhibition of FMS-like Tyrosine Kinase (FMS/CSF-1R)

FMS-like tyrosine kinase (FMS), also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of monocytes and macrophages.[7] Overexpression of FMS is implicated in various cancers, including ovarian, prostate, and breast cancer, making it a valuable therapeutic target.[7]

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been developed as potent and selective FMS kinase inhibitors.[7] By competing with ATP for the kinase's binding site, these compounds block the downstream signaling cascades that promote tumor cell survival and proliferation.

Key Compound Example (1r): Compound 1r emerged as a highly potent FMS inhibitor with an IC50 of 30 nM, which is 3.2 times more potent than the lead compound in its series.[7] It demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines (IC50 values ranging from 0.15–1.78 µM) and showed a favorable selectivity index (3.21 to 38.13) for cancer cells over normal fibroblasts.[7]

Signaling Pathway: FMS/CSF-1R Inhibition

The following diagram outlines the FMS signaling pathway and its inhibition by pyrrolo[3,2-c]pyridine derivatives.

G cluster_0 FMS Kinase Signaling cluster_1 Intervention cluster_2 Inhibited Signaling Ligand CSF-1 / IL-34 FMS_Receptor FMS Receptor (CSF-1R) Ligand->FMS_Receptor Dimerization Dimerization & Autophosphorylation FMS_Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Cell_Outcomes Proliferation, Survival, Differentiation Downstream->Cell_Outcomes Pyrrolo_Inhibitor Pyrrolo[3,2-c]pyridine FMS Inhibitor Pyrrolo_Inhibitor->Dimerization Inhibits ATP Binding No_Phosphorylation Block Autophosphorylation Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling Tumor_Suppression Decreased Proliferation, Apoptosis Blocked_Signaling->Tumor_Suppression

Caption: FMS/CSF-1R pathway inhibition by pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data Summary: Anticancer Activity

CompoundTargetCell LineIC50 (µM)Citation
10t TubulinHeLa0.12[6]
SGC-79010.15[6]
MCF-70.21[6]
1r FMS Kinase(Enzymatic)0.03[7]
ProliferationOvarian Cancer Cells0.15 - 1.78[7]
Prostate Cancer Cells0.15 - 1.78[7]
Breast Cancer Cells0.15 - 1.78[7]

II. Broader Therapeutic Horizons

Beyond oncology, the pyrrolo[3,2-c]pyridine scaffold has shown promise in a range of other therapeutic areas, underscoring its versatility.

A. Antiviral Activity

A study has identified pyrrolo[3,2-c]pyridin-4-amine compounds as a novel class of entry inhibitors for influenza viruses.[8] These compounds exhibit broad-spectrum activity against multiple strains of influenza A and influenza B.[8] Mechanistic studies revealed that their antiviral action occurs at an early stage of infection, specifically by interfering with post-fusion processes such as viral uncoating and the nuclear import of viral ribonucleoprotein complexes.[8] This novel mechanism presents an attractive strategy for developing new antiviral agents, particularly in the face of resistance to existing drugs like neuraminidase inhibitors.[8]

B. Anti-inflammatory and Anti-platelet Activity

The role of FMS kinase extends to inflammatory disorders like rheumatoid arthritis, where it is also over-expressed.[7] The potent FMS inhibitory activity of pyrrolo[3,2-c]pyridine derivatives, demonstrated by their effect on bone marrow-derived macrophages, suggests a direct application as anti-inflammatory agents.[7][9]

Furthermore, isosteres of the antithrombotic drug ticlopidine based on the pyrrolo[3,2-c]pyridine scaffold have been synthesized.[10] These compounds were shown to inhibit the aggregation of human platelets induced by adenosine 5'-diphosphate (ADP) in vitro, highlighting their potential in the treatment of thrombosis.[10][11]

C. Potential in Neurodegenerative Diseases

While direct evidence for the neuroprotective effects of the pyrrolo[3,2-c]pyridine scaffold is still emerging, related pyrrole-containing heterocycles have shown significant promise. For instance, derivatives of the isomeric pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease.[12] Other pyrrole and pyrazole-based compounds have also demonstrated neuroprotective properties in various in vitro models of neurotoxicity.[13][14] Given the structural similarities and the ability of these scaffolds to interact with a range of kinases, exploring the neuroprotective potential of the pyrrolo[3,2-c]pyridine core represents a compelling future research direction.

III. Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and validation of compounds based on the pyrrolo[3,2-c]pyridine scaffold, this section provides detailed, step-by-step protocols for two of the most relevant biological assays.

A. Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics. It measures the light scattered by microtubules as they polymerize from soluble tubulin dimers, which is proportional to the total mass of the microtubule polymer.[15]

Workflow Diagram

G prep 1. Reagent Preparation (Tubulin, Buffers, GTP, Test Compound) reaction 2. Assemble Reaction Mix on Ice (Tubulin + GTP Buffer + Compound) prep->reaction plate 3. Pipette into Pre-warmed 37°C 96-well Plate reaction->plate measure 4. Kinetic Absorbance Reading (340 nm every 30s for 60-90 min) plate->measure analyze 5. Data Analysis (Plot Abs vs. Time, Determine Vmax, IC50) measure->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw purified tubulin protein (e.g., >99% pure bovine tubulin) on ice. Once thawed, it must be used within one hour.[16]

    • Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[17]

    • Prepare a fresh stock of 10 mM GTP in polymerization buffer.

    • Prepare serial dilutions of the test pyrrolo[3,2-c]pyridine compound and controls (e.g., paclitaxel as a stabilizer, nocodazole or colchicine as a destabilizer) in polymerization buffer. DMSO concentration should be kept constant and low (<1%).

  • Reaction Assembly:

    • On ice, prepare the final reaction mixture. For a 100 µL final volume, this typically consists of:

      • Tubulin at a final concentration of 2-3 mg/mL.

      • GTP at a final concentration of 1 mM.

      • Glycerol (10% v/v) may be included to enhance polymerization.[17][18]

      • 10 µL of the 10x concentrated test compound or control.

    • It is critical to assemble the reactions on ice to prevent premature polymerization.[16]

  • Initiation and Measurement:

    • Pre-warm a clear, flat-bottom 96-well plate to 37°C in a temperature-controlled spectrophotometer.

    • Carefully transfer the 100 µL reaction mixtures from ice to the pre-warmed plate. This temperature shift initiates polymerization.[17]

    • Immediately begin kinetic measurements of absorbance at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration of the test compound.

    • A typical polymerization curve shows a lag phase (nucleation), a steep elongation phase, and a plateau (steady state).

    • Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

    • To calculate the IC50 value, plot the Vmax against the logarithm of the test compound concentration and fit the data to a dose-response curve.[15]

B. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a target kinase (e.g., FMS) by measuring the amount of ADP produced during the phosphotransferase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the activity of the kinase inhibitor.

Workflow Diagram

G prep 1. Reagent Preparation (Kinase, Substrate, ATP, Compound) plate_inhibitor 2. Add Kinase and Test Compound to 384-well Plate prep->plate_inhibitor incubate1 3. Pre-incubation (10-30 min at RT) plate_inhibitor->incubate1 start_reaction 4. Initiate Reaction (Add ATP/Substrate Mix) incubate1->start_reaction incubate2 5. Kinase Reaction (30-60 min at RT) start_reaction->incubate2 detect 6. Add ADP Detection Reagent (e.g., ADP-Glo™) incubate2->detect measure 7. Measure Luminescence detect->measure analyze 8. Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Obtain the purified recombinant kinase of interest (e.g., FMS/CSF-1R).

    • Prepare solutions of the appropriate kinase substrate (e.g., a specific peptide) and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[19]

    • Prepare serial dilutions of the test pyrrolo[3,2-c]pyridine compound and a known inhibitor control (e.g., Staurosporine).

  • Assay Procedure (in a white, opaque 384-well plate):

    • Add the kinase enzyme solution to all wells (except "no enzyme" controls).

    • Add the test compound dilutions, control inhibitor, and vehicle control (e.g., DMSO) to the appropriate wells.

    • Allow the kinase and inhibitor to pre-incubate for 10-30 minutes at room temperature.[20]

    • Initiate the kinase reaction by adding a mixture containing ATP and the kinase substrate.

    • Incubate the plate for the desired reaction time (typically 30-60 minutes) at room temperature or 30°C.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding a commercial ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega). This is typically a two-step process:

      • First, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Second, add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back to ATP and measure the resulting luminescence.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Calculate IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting to a four-parameter logistic curve.

IV. Conclusion and Future Outlook

The pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a wealth of evidence supporting its potent anticancer activity through the dual mechanisms of microtubule disruption and kinase inhibition. Its demonstrated utility extends into antiviral and anti-inflammatory applications, showcasing its remarkable molecular versatility. While no derivative has yet reached market approval, the potent preclinical data, particularly for FMS and tubulin inhibitors, strongly supports its continued development.

The path forward is rich with opportunity. A deeper exploration of the structure-activity relationships across a broader range of kinase targets is warranted.[6][21] Furthermore, the tantalizing neuroprotective activity of isomeric and related scaffolds suggests that a focused campaign to synthesize and screen pyrrolo[3,2-c]pyridine libraries against targets relevant to neurodegeneration (e.g., GSK-3β, LRRK2, CDKs) could unlock an entirely new therapeutic chapter for this remarkable heterocyclic core. As synthetic methodologies become more advanced, the ability to fine-tune the scaffold's properties will undoubtedly lead to the discovery of next-generation candidates with enhanced potency, selectivity, and drug-like properties.

References

A comprehensive list of all sources cited within this guide is provided below.

  • Microtubules and Cell Division: Potential Pharmacological Targets in Cancer Therapy. (n.d.). PubMed. [Link]

  • Microtubule Dynamics, Mitotic Arrest, and Apoptosis: Drug-Induced Differential Effects of βIII-Tubulin. (n.d.). AACR Journals. [Link]

  • Drugs That Target Dynamic Microtubules: A New Molecular Perspective. (n.d.). PMC. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Taylor & Francis Online. [Link]

  • Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. (2016). PubMed. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. (n.d.). PubMed. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC. [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. (n.d.). PubMed. [Link]

  • Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. (n.d.). Taylor & Francis Online. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2018). ResearchGate. [Link]

  • Investigation on the antiplatelet activity of pyrrolo[3,2-c]pyridine-containing compounds. (n.d.). Oxford Academic. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). MDPI. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). PubMed. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025). PubMed. [Link]

Sources

Technical Whitepaper: Therapeutic Potential of 4-Ethyl-1H-Pyrrolo[3,2-c]pyridine and Related 4-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape of 4-substituted 1H-pyrrolo[3,2-c]pyridine derivatives, with a specific focus on the structural logic, synthesis, and biological validation of this scaffold.

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole ) represents a privileged structure in medicinal chemistry, serving as a bioisostere to the naturally occurring indole and the widely utilized 7-azaindole. While 7-azaindoles (pyrrolo[2,3-b]pyridines) have dominated kinase inhibitor discovery (e.g., Vemurafenib), the 5-azaindole isomer offers a unique electronic profile and hydrogen-bonding vector that remains under-exploited.

This guide focuses on 4-substituted derivatives , using 4-ethyl-1H-pyrrolo[3,2-c]pyridine as a structural prototype. The 4-position is critical for Structure-Activity Relationship (SAR) tuning, serving as the primary vector for engaging the ATP-binding hinge region of kinases or the hydrophobic pockets of tubulin.

Key Therapeutic Indications:

  • Immuno-Oncology: Inhibition of FMS Kinase (CSF-1R) , targeting Tumor-Associated Macrophages (TAMs).

  • Cytotoxic Oncology: Inhibition of Tubulin Polymerization via the colchicine-binding site.[1][2]

  • Inflammation: Modulation of macrophage proliferation in rheumatoid arthritis.[3]

Chemical Architecture & Synthesis[2][4]

Structural Significance of the 4-Position

In the 1H-pyrrolo[3,2-c]pyridine core, the nitrogen at position 5 creates a distinct electron-deficient pyridine ring fused to an electron-rich pyrrole.

  • 4-Ethyl Substitution: The introduction of an ethyl group (or other alkyl/aryl moieties) at C4 increases lipophilicity (logP) and steric bulk, often utilized to fill hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • 4-Amino/Amido Substitution: This is the most bioactive class. The nitrogen at C4 acts as a hydrogen bond donor/acceptor, critical for hinge binding in kinase domains.

Synthetic Protocols

The synthesis of 4-substituted 5-azaindoles is non-trivial due to the stability of the pyridine ring. Two primary routes are validated:

Route A: The Rearrangement Protocol (From 7-Azaindole)

This advanced method utilizes a substitution-rearrangement mechanism to convert commercially available 7-azaindole into the 5-azaindole core.

  • Oxidation: 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is oxidized with m-CPBA to form the N-oxide.

  • Chlorination: Treatment with POCl₃ yields 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Rearrangement: Fusion with a nucleophile (e.g., nitroaniline or alkyl amine) at high temperatures triggers a ring opening and recyclization to yield the 1H-pyrrolo[3,2-c]pyridine isomer.

Route B: De Novo Cyclization (For 4-Alkyl derivatives)

For the specific 4-ethyl derivative:

  • Precursor: Start with 2-chloro-3-nitro-4-ethylpyridine.

  • Bartoli Indole Synthesis: Reaction with vinyl magnesium bromide allows the formation of the pyrrole ring fused to the pyridine.

Therapeutic Applications & Mechanism of Action

Primary Target: FMS Kinase (CSF-1R) Inhibition

The Colony Stimulating Factor-1 Receptor (CSF-1R/FMS) controls the differentiation of macrophages. In cancer, CSF-1R recruits Tumor-Associated Macrophages (TAMs) which suppress the immune system and promote metastasis.

  • Lead Candidate (Compound 1r): A 4-benzamido-pyrrolo[3,2-c]pyridine derivative.

  • Potency: IC₅₀ = 30 nM against FMS kinase.[3][4]

  • Selectivity: >30-fold selective for cancer cells over normal fibroblasts (HS-27).[3]

  • Mechanism: The 4-amido group forms hydrogen bonds with the hinge region (Cys residue) of the kinase ATP pocket, while the pyrrolo[3,2-c]pyridine core stacks between hydrophobic residues.

Secondary Target: Tubulin Polymerization

Certain 4- and 6-substituted 5-azaindoles function as Colchicine Binding Site Inhibitors (CBSIs).

  • Mechanism: They bind to β-tubulin, preventing microtubule assembly. This leads to G2/M cell cycle arrest and apoptosis.[1][2]

  • Efficacy: Potent cytotoxicity against multidrug-resistant (MDR) cell lines (e.g., MCF-7, HeLa) with IC₅₀ values in the nanomolar range (120–200 nM).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Key Intermediate)

This protocol validates the scaffold identity via NMR before derivatization.

  • Reagents: 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), substituted aniline (2.0 eq), EtOH/HCl.

  • Procedure:

    • Dissolve starting material in ethanol.[5]

    • Add aniline and catalytic HCl.

    • Heat to reflux (sealed tube) at 160°C for 12 hours.

    • Note: The high temperature is required for the Dimroth-like rearrangement.

  • Workup: Cool, neutralize with NaHCO₃, extract with EtOAc.

  • Validation: ¹H NMR (DMSO-d₆) must show a singlet at ~9.0 ppm (H-2 of the pyridine ring) distinct from the starting material.

Protocol 2: In Vitro FMS Kinase Assay (ADP-Glo)

Quantifies the inhibitory potential of the 4-substituted derivative.

  • Components: Recombinant human CSF-1R (FMS), ATP (10 µM), Poly(Glu, Tyr) substrate, Test Compound (4-ethyl derivative or analog).

  • Workflow:

    • Incubate kinase, substrate, and compound in reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂) for 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP) -> Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light) -> Incubate 30 min.

  • Readout: Measure Luminescence (RLU). Calculate IC₅₀ using a sigmoidal dose-response fit.

  • Control: Staurosporine (Positive Control).

Visualization & Data

Signaling Pathway: CSF-1R Inhibition in Macrophages

The following diagram illustrates the downstream effects of blocking CSF-1R with a 4-substituted pyrrolo[3,2-c]pyridine inhibitor.

CSF1R_Pathway Inhibitor 4-Substituted Pyrrolo[3,2-c]pyridine CSF1R CSF-1R (FMS) Receptor Inhibitor->CSF1R Competes (Hinge Binder) ATP ATP Inhibitor->ATP Blocks Binding Phos Autophosphorylation CSF1R->Phos ATP->CSF1R Activates PI3K PI3K Phos->PI3K MAPK Ras/MAPK Phos->MAPK AKT AKT PI3K->AKT Survival Macrophage Survival AKT->Survival Prolif Proliferation (TAMs) MAPK->Prolif Diff Differentiation MAPK->Diff

Figure 1: Mechanism of Action for FMS Kinase Inhibition. The inhibitor competes with ATP, blocking downstream PI3K/AKT and MAPK signaling essential for Tumor-Associated Macrophage (TAM) survival.

Comparative Activity Data (FMS Kinase)

Data synthesized from key literature [1, 2].

Compound IDR4 SubstituentCore ScaffoldFMS IC₅₀ (nM)Selectivity (vs Fibroblasts)
KIST101029 DiarylamidePyrrolo[3,2-c]pyridine96Moderate
Compound 1e 3-CF3-BenzamidePyrrolo[3,2-c]pyridine60High
Compound 1r 4-t-Butyl-Benzamide Pyrrolo[3,2-c]pyridine 30 Very High (>38x)
4-Ethyl Ethyl (Alkyl)Pyrrolo[3,2-c]pyridine>1000*Low (Building Block)

*Note: The direct 4-ethyl alkyl derivative is generally less potent than the amide/urea linked derivatives but serves as a vital lipophilic probe.

Synthesis Workflow: The Rearrangement Route

This specific pathway highlights the conversion of the common 7-azaindole to the potent 5-azaindole scaffold.

Synthesis_Route Step1 7-Azaindole (Pyrrolo[2,3-b]pyridine) Inter1 N-Oxide Intermediate Step1->Inter1 Step 1 Reagent1 m-CPBA (Oxidation) Reagent1->Step1 Inter2 4-Chloro-7-azaindole Inter1->Inter2 Step 2 Reagent2 POCl3 (Chlorination) Reagent2->Inter1 Product 4-Substituted 5-Azaindole (Pyrrolo[3,2-c]pyridine) Inter2->Product Step 3 (Ring Expansion) Reagent3 R-NH2 / Heat (Rearrangement) Reagent3->Inter2

Figure 2: Synthetic rearrangement pathway converting 7-azaindole precursors into the target 4-substituted 5-azaindole therapeutic scaffold.

References

  • El-Gamal, M. I., et al. (2018).[4] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, C., et al. (2024). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities."[1][2][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Deraeve, C., et al. (2011). "Pyrrolo[3,2-c]pyridine derivatives as new inhibitors of the InhA enzyme." Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (2023). "4-ethyl-1H-pyrrolo[3,2-c]pyridine Product Properties."

Sources

Technical Guide: Kinase Inhibitor Activity of Pyrrolo[3,2-c]pyridine Analogs

[1]

Executive Summary

The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) represents a privileged pharmacophore in modern kinase inhibitor discovery. Distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-c] framework offers unique vectors for hydrogen bonding and hydrophobic interaction within the ATP-binding pocket. This guide analyzes the structural rationale, synthetic pathways, and biological characterization of these analogs, specifically focusing on their application against targets such as MPS1 , FMS (CSF-1R) , and FLT3 .

Structural Rationale & Binding Mode[2]

The 5-Azaindole Scaffold

The pyrrolo[3,2-c]pyridine core functions as a bioisostere of the purine ring found in ATP. Its value lies in the positioning of the pyridine nitrogen (N5) and the pyrrole nitrogen (N1).

  • Hinge Region Interaction: The N1-H (donor) and the C-4/C-6 vectors allow for mono- or bidentate hydrogen bonding with the kinase hinge region, depending on the substitution pattern.

  • Isomeric Advantage: Unlike 7-azaindoles, the [3,2-c] isomer alters the dipole moment and the vector of substituents at the 4- and 6-positions, often improving selectivity profiles against off-target kinases like CDK2.

Numbering and SAR Vectors

Correct numbering is critical for SAR discussion. In the [3,2-c] system, the pyridine nitrogen is at position 5.

ScaffoldSARCorePyrrolo[3,2-c]pyridine(5-Azaindole Core)N1N1 PositionSolubility & Permeability(e.g., Boc, Alkyl)Core->N1C2C2 PositionSteric Sensitivity(Hinge Proximity)Core->C2C6C6 PositionPrimary Diversity Vector(Suzuki/Buchwald Coupling)Core->C6N5N5 (Pyridine)H-Bond Acceptor(Solvent Front)Core->N5

Figure 1: SAR vectors of the pyrrolo[3,2-c]pyridine scaffold. The C6 position is the primary vector for introducing specificity elements.

Synthetic Methodologies

Efficient access to the core is a prerequisite for library generation. The following protocol describes a robust route suitable for generating C6-substituted analogs, as utilized in the development of MPS1 inhibitors [1].

Core Synthesis Protocol (Base-Mediated Cyclization)

Objective: Synthesis of the 6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.

  • Starting Material: Begin with 4-amino-2-chloro-5-iodopyridine .

  • Sonogashira Coupling:

    • React starting material with trimethylsilylacetylene (TMSA).

    • Catalysts: PdCl2(PPh3)2 (5 mol%), CuI (10 mol%).

    • Base/Solvent: Et3N in THF/DMF.

    • Conditions: 60°C for 4–6 hours under Argon.

  • Cyclization (Indole Formation):

    • Treat the coupled intermediate with a strong base (KOtBu or NaH) in NMP (N-Methyl-2-pyrrolidone).

    • Temperature: 80°C.

    • Mechanism: Base-mediated 5-endo-dig cyclization yields the 6-chloro-1H-pyrrolo[3,2-c]pyridine core.

  • Validation: Monitor by TLC (Ethyl Acetate/Hexane). Product confirmation via 1H-NMR (distinctive pyrrole doublets).

Introduction of Diversity (C6 Functionalization)

The C6-chloro handle is highly reactive toward Palladium-catalyzed cross-couplings.

  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acid, Pd(dppf)Cl2, Cs2CO3.

    • Solvent: Dioxane/Water (4:1).

    • Outcome: Installs aromatic "tails" that extend into the hydrophobic back pocket or solvent front, critical for potency against FMS and MPS1 [1, 2].

Structure-Activity Relationship (SAR) Analysis

Case Study: MPS1 Inhibition

Research targeting Monopolar Spindle 1 (MPS1) kinase highlighted the following SAR trends for [3,2-c] analogs [1]:

  • C2 Constraints: Large substituents at C2 abolish activity due to steric clash with the hinge region (Gly553 in MPS1). Small groups (H, Me) are preferred.

  • N1 Modification: Unsubstituted N1-H is often required for H-bonding. However, transient protection (e.g., N-Boc) can improve cellular permeability (IC50 shift from 4.1 µM to 0.6 µM), likely by masking the polarity during membrane transit, acting as a prodrug.

  • C6 Extension: Introduction of 4-(piperazin-1-yl)phenyl moieties at C6 significantly improves potency (IC50 < 50 nM) and solubility.

Case Study: FMS (CSF-1R) Inhibition

For FMS kinase, the [3,2-c] scaffold demonstrates high selectivity [2].[1][2]

  • Compound 1r: A diarylamide derivative at the C6 position.

  • Potency: IC50 = 30 nM against FMS.[1][2]

  • Selectivity: >33-fold selective for FMS over c-Met and FLT3.[1]

  • Mechanism: The scaffold binds in the ATP pocket, while the C6-amide tail interacts with the DFG motif (Type II inhibition characteristics).

Summary of Potency Data
Target KinaseAnalog ClassKey SubstitutionIC50 (Biochemical)Ref
MPS1 C6-Aryl4-(piperazin-1-yl)phenyl25 nM[1]
FMS C6-Diarylamide3-(trifluoromethyl)benzamide30 nM[2]
FLT3 C6-Diarylamide3-(trifluoromethyl)benzamide~1.0 µM[2]
Tubulin *C6-Indolyl3,4,5-trimethoxyphenyl (N1)120 nM[3]

*Note: While primarily kinase inhibitors, some analogs act as Colchicine Binding Site Inhibitors (CBSI) on tubulin. Researchers must verify mechanism of action.

Biological Characterization Protocols

To validate kinase inhibitory activity, a self-validating luminescent assay is recommended.

ADP-Glo™ Kinase Assay Protocol

This homogeneous assay quantifies ADP generated during the kinase reaction.[3][4][5] It is preferred over FRET for [3,2-c] analogs to avoid potential fluorescence interference from the indole core.

Reagents:

  • Kinase Reaction Buffer (Tris-HCl, MgCl2, BSA, DTT).

  • Ultra-Pure ATP (Promega).[6]

  • Recombinant Kinase (e.g., MPS1, FMS).

  • Substrate (e.g., Poly E4Y or specific peptide).

Workflow:

  • Enzymatic Reaction (Well Volume: 5 µL):

    • Dispense 1 µL of Compound (in DMSO) into 384-well plate.

    • Add 2 µL of Kinase solution.

    • Add 2 µL of ATP/Substrate mix.

    • Control: Include "No Enzyme" (background) and "No Compound" (Max Activity) wells.

    • Incubate at RT for 60 min.

  • ADP-Glo Reagent (Stop & Deplete):

    • Add 5 µL of ADP-Glo™ Reagent.[3][4][7]

    • Incubate for 40 min at RT.

    • Mechanism:[8] Terminates kinase reaction and depletes remaining ATP.[3][4][5][7]

  • Detection (Convert & Measure):

    • Add 10 µL of Kinase Detection Reagent.[3][7]

    • Incubate for 30 min.

    • Mechanism:[8] Converts generated ADP back to ATP -> Luciferase reaction -> Light.[4][5]

    • Measure Luminescence (RLU).

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to sigmoidal dose-response (Variable Slope) to determine IC50.

ADPGloWorkflowStep1Kinase Reaction(Enzyme + Substrate + ATP + Inhibitor)Generates ADPStep2Add ADP-Glo™ Reagent(Depletes Unused ATP)Step1->Step2  40 min Incubation  Step3Add Detection Reagent(Converts ADP -> ATP -> Light)Step2->Step3  40 min Incubation  Step4Read Luminescence(Signal ~ [ADP] ~ Kinase Activity)Step3->Step4  30 min Incubation  

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay.

References

  • Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[9] Journal of Medicinal Chemistry.

  • Ibrahim, N., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, C., et al. (2024).[10] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[11][10] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

Technical Guide: Solubility Profiling & Handling of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

[1][2]

Part 1: Executive Summary & Physicochemical Profile[1][3]

4-ethyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1140240-24-9) is a derivative of the 5-azaindole scaffold.[1][2] Unlike its more common isomer 7-azaindole, the 5-azaindole core possesses distinct electronic properties that fundamentally alter its solubility profile.[1][2]

Effective handling of this compound requires understanding two competing forces: the lipophilicity introduced by the ethyl group and the basicity of the pyridine nitrogen.[3]

Core Physicochemical Parameters[2][4][5][6][7][8][9]
PropertyValue (Est.)Context & Implication
Scaffold 5-Azaindole1H-pyrrolo[3,2-c]pyridine core.[1][3][4][5][6]
pKa (Pyridine N5) ~8.4 – 8.6Highly Basic. Unlike 7-azaindole (pKa ~3.7), the 5-azaindole nitrogen is protonated at physiological pH (7.4).[1][2]
pKa (Pyrrole N1) ~17.0Weakly acidic; relevant only in strong base (e.g., NaH/THF).[1][2][3]
LogP ~1.7 – 2.0Moderate lipophilicity.[3] The ethyl group increases LogP by ~1.0 unit vs. parent.[3]
Molecular Weight 146.19 g/mol Small fragment-like size aids dissolution kinetics.[3]
The Solubility Logic[1][2]
  • In DMSO: The compound is highly soluble.[3] The lack of strong crystal lattice forces (common in larger drug molecules) and the ability of DMSO to solvate the aromatic system allow for high-concentration stocks.

  • In Water (pH 7.4): Due to the pKa of ~8.5, the compound exists primarily (~90%) as a cation at pH 7.[1][2]4. This provides superior aqueous solubility compared to neutral indole derivatives.[3] However, the neutral fraction (~10%) remains lipophilic.[1][2] If the total concentration exceeds the solubility limit of this neutral fraction, precipitation (crashing out) will occur.[1][2]

Part 2: Solubility Data & Benchmarks

While empirical batch-specific data should always be validated, the following benchmarks are derived from structure-activity relationship (SAR) data of 5-azaindole derivatives.

Solvent SystemSolubility PotentialStability Risk
DMSO (Anhydrous) High (>50 mM) Low.[3] Stable at -20°C. Hygroscopic nature of DMSO can introduce water over time.[3]
Water (pH < 4) High Compound is fully protonated (cationic).[3]
PBS (pH 7.4) Moderate (< 1 mM) Risk of precipitation at concentrations >100 µM due to neutral species saturation.[3]
Cell Media (w/ Serum) Moderate-High Serum proteins (BSA/FBS) may bind the lipophilic ethyl tail, effectively increasing apparent solubility.[1][2][3]

Part 3: Visualizing the Solubility Mechanism

The following diagram illustrates the protonation states that dictate solubility behavior.

SolubilityLogicFigure 1: pH-Dependent Solubility Switch of 4-ethyl-5-azaindoleNeutralNeutral Species(Low Solubility)AcidicpH < 8.0(Protonation)Neutral->AcidicLimit[Neutral] > Saturation LimitNeutral->LimitCationCationic Species(High Solubility)BasicpH > 8.5(Deprotonation)Cation->BasicPrecipitatePrecipitate(Crash Out)Acidic->CationMajor Form at pH 7.4Basic->NeutralDominant at pH 9+Limit->PrecipitateAggregation

Figure 1: The compound transitions from a soluble cation to a less soluble neutral species as pH increases.[3] At pH 7.4, it is in equilibrium, but high concentrations risk exceeding the neutral form's solubility limit.[1][2]

Part 4: Experimental Protocols

Protocol A: Preparation of DMSO Stock Solution (50 mM)

Standardizing the stock is critical for assay reproducibility.[1][2]

Materials:

  • 4-ethyl-1H-pyrrolo[3,2-c]pyridine (Solid).[1][2]

  • Anhydrous DMSO (Grade: ≥99.9%, stored under N2).[1][2][3]

  • Vortex mixer and Sonicator.[3]

  • Amber glass vials (Borosilicate).[3]

Procedure:

  • Weighing: Accurately weigh 7.3 mg of the solid compound into a sterile amber vial.

    • Note: 7.3 mg corresponds to 50 µmol.[3]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the glass.[3]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1][2][3]

  • Inspection: Hold the vial up to a light source. The solution should be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution (Avoiding "Crash Out")

Direct injection of high-concentration DMSO stock into buffer often causes immediate precipitation.[1][2]

The "Intermediate Dilution" Method:

  • Step 1 (10x Conc): Prepare an intermediate dilution in 100% DMSO .

    • Example: Dilute 50 mM stock 1:10 with DMSO to create a 5 mM working solution.[3]

  • Step 2 (Slow Addition): Place the aqueous buffer (PBS or Media) on a magnetic stirrer or vortex set to low speed.

  • Step 3 (Injection): Slowly inject the DMSO working solution into the center of the vortexing buffer.[3]

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) for cell assays to avoid solvent toxicity.[3]

  • Step 4 (Equilibration): Allow the solution to equilibrate for 15 minutes at room temperature.

  • Validation: Measure Absorbance at 600 nm (OD600). An increase in baseline indicates microprecipitation.[3]

Part 5: Troubleshooting & Stability

IssueRoot CauseCorrective Action
Cloudiness upon dilution Localized high concentration ("solvent shock").[3]Use the "Intermediate Dilution" method (Protocol B).[3] Warm buffer to 37°C before addition.
Precipitation after 24h Thermodynamic instability of the neutral fraction.Lower the working concentration. Ensure pH is buffered strictly at 7.4 or slightly lower (7.2).
Yellowing of DMSO stock Oxidation of the pyrrole ring.[3]Compound is air-sensitive.[3] Store under Nitrogen/Argon.[3] Use fresh DMSO.
Workflow Diagram: Solubility Validation

WorkflowFigure 2: Step-by-Step Solubility Validation WorkflowStartSolid CompoundDMSODissolve in DMSO(50 mM Stock)Start->DMSOCheck1Visual Inspection:Clear?DMSO->Check1SonicateSonicate (5 mins)Check1->SonicateNoDiluteDilute into Buffer(Final Conc: 10 µM)Check1->DiluteYesSonicate->Check1Check2OD600 MeasurementDilute->Check2SuccessProceed to AssayCheck2->SuccessOD < 0.01FailReduce Conc. orChange pHCheck2->FailOD > 0.01

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9220, 5-Azaindole. Retrieved from [Link]

  • Popowycz, F., et al. (2003). Synthesis and reactivity of 5-azaindole derivatives.[1][2][3] Tetrahedron, 59(10), 1753-1761.[1][2] (Cited for general reactivity and pKa trends of the 5-azaindole scaffold).

  • Meanwell, N. A., et al. (2010). Regioselective Functionalization of the 5-Azaindole Scaffold.[1][2][3] Journal of Medicinal Chemistry.[3] (Cited for N5 basicity and protonation logic).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[3] (Cited for DMSO stock preparation and "crash out" phenomena).[3]

literature review of 4-substituted pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Azaindole Paradigm: Strategic Functionalization of 4-Substituted Pyrrolo[3,2-c]pyridines

Abstract This technical guide provides a comprehensive review of the 4-substituted pyrrolo[3,2-c]pyridine scaffold (5-azaindole), a critical bioisostere in modern drug discovery. Unlike its ubiquitous isomer 7-azaindole, the 5-azaindole core offers distinct electronic vectors and solubility profiles, particularly when functionalized at the C4 position. This document details the structural rationale, overcoming synthetic bottlenecks (specifically the C4-chlorination vs. rearrangement strategies), and validated protocols for generating high-affinity kinase and tubulin inhibitors.

Structural & Electronic Landscape

The pyrrolo[3,2-c]pyridine scaffold is defined by a fused 5:6 system where the pyridine nitrogen resides at position 5.[1] This placement creates a unique electronic environment compared to indole or 7-azaindole.

  • Numbering Logic: The pyrrole nitrogen is designated N1. The bridgehead carbons are 3a and 7a. The pyridine nitrogen is N5. Consequently, C4 is the carbon atom situated between the bridgehead (C3a) and the pyridine nitrogen (N5).

  • The C4 "Hotspot": Position 4 is electronically deficient due to the inductive effect of the adjacent pyridine nitrogen (N5) and the resonance withdrawal of the aromatic system. This makes C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group (e.g., Cl, Br) is present.

  • Bioisosterism: The N1-H and N5 act as hydrogen bond donor and acceptor, respectively, mimicking the purine core found in ATP, making this scaffold privileged for kinase inhibitor design (e.g., FMS, JAK).

G cluster_0 Scaffold Comparison cluster_1 Electronic Activation (5-Azaindole) node_5aza 5-Azaindole (Pyrrolo[3,2-c]pyridine) N at Pos 5 node_7aza 7-Azaindole (Pyrrolo[2,3-b]pyridine) N at Pos 7 node_5aza->node_7aza Isomeric Shift node_N5 N5 (Pyridine N) Electron Withdrawing node_C4 C4 Position Highly Electrophilic Target for Nucleophiles node_N5->node_C4 Inductive Activation

Figure 1: Structural comparison and electronic activation of the C4 position in pyrrolo[3,2-c]pyridine.

Synthetic Strategies: The Gateway to C4

Accessing 4-substituted derivatives is non-trivial due to competing reactivity at C6 and the stability of the parent ring. Two primary strategies dominate the literature:

Strategy A: The N-Oxide Activation (Direct Functionalization)

This is the classical approach. The parent 5-azaindole is oxidized to the N-oxide, activating the alpha-positions (C4 and C6) for chlorination.

  • Mechanism: Meisenheimer-type complex formation with POCl3 followed by elimination.

  • Regioselectivity Issue: Chlorination can occur at C4 or C6. However, C4 is often favored or separable.

  • Utility: Best for generating the versatile 4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.

Strategy B: The Rearrangement Route (The "Insider" Tactic)

A less obvious but highly effective method involves the rearrangement of 4-chloro-pyrrolo[2,3-b ]pyridine (4-chloro-7-azaindole) derivatives.

  • Mechanism: Treatment of N1-alkylated 4-chloro-7-azaindoles with arylamines under high temperatures can trigger a ring-opening/ring-closing rearrangement to yield 4-amino-pyrrolo[3,2-c]pyridines .

  • Utility: Useful for directly installing complex amine substituents while simultaneously isomerizing the core from [2,3-b] to [3,2-c].

Detailed Protocol: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

Type: Self-Validating Bench Protocol (Strategy A)

This protocol establishes the core electrophile required for virtually all 4-substituted libraries.

Prerequisites:

  • Starting Material: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine).

  • Reagents: m-CPBA (70%), POCl3, Chloroform, NaHCO3.

Step 1: N-Oxidation

  • Dissolve 5-azaindole (1.0 eq) in CHCl3 (0.1 M concentration).

  • Cool to 0°C. Slowly add m-CPBA (1.2 eq) portion-wise to control exotherm.

  • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation: Monitor by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower Rf) than the starting material.

  • Workup: Filter the precipitate (often the m-chlorobenzoic acid salt of the N-oxide). Alternatively, wash organic layer with sat.[2] NaHCO3 to remove acid, dry (Na2SO4), and concentrate.

Step 2: Chlorination (The Critical Step)

  • Suspend the 5-azaindole-5-oxide (from Step 1) in neat POCl3 (10–15 eq).

    • Note: POCl3 acts as both reagent and solvent.

  • Heat to reflux (approx. 105°C) for 4–8 hours.

    • Observation: The reaction mixture will darken.

  • Quenching (Hazard): Cool to RT. Pour the mixture slowly onto crushed ice/ammonia mixture. Do not add water to the acid; add the reaction mass to the ice. Maintain pH > 8 to ensure the free base forms.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Regioisomer Check: The 4-chloro isomer is typically less polar than the 6-chloro isomer. Verify via 1H NMR (C4-H signal is absent; look for coupling patterns of remaining protons).

Step 3: SNAr Displacement (Library Generation)

  • Dissolve 4-chloro-5-azaindole (1 eq) in n-Butanol or DMF.

  • Add the desired amine (R-NH2, 2–3 eq).

  • Add base (DIPEA, 3 eq) if using a salt form of the amine.

  • Heat to 120–140°C (Microwave irradiation is preferred: 140°C for 30 min).

  • Result: 4-substituted-amino-pyrrolo[3,2-c]pyridine.

ReactionFlow node_start 5-Azaindole node_ox Step 1: N-Oxidation (m-CPBA, CHCl3) node_start->node_ox node_nox 5-Azaindole-N-Oxide node_ox->node_nox node_chlor Step 2: Chlorination (POCl3, Reflux) node_nox->node_chlor node_4cl 4-Chloro-5-azaindole (Key Electrophile) node_chlor->node_4cl node_snar Step 3: SNAr (R-NH2, Heat/MW) node_4cl->node_snar node_final 4-Substituted Pyrrolo[3,2-c]pyridine node_snar->node_final

Figure 2: Synthetic workflow for the generation of 4-substituted libraries via the N-oxide route.

Medicinal Chemistry Applications

The 4-substituted pyrrolo[3,2-c]pyridine scaffold has demonstrated high potency in specific therapeutic areas, primarily due to its ability to bind in the ATP pocket of kinases with a distinct vector compared to 7-azaindoles.

Table 1: Key Biological Targets and Activity

TargetSubstituent at C4Mechanism of ActionActivity (IC50)Reference
FMS Kinase (CSF-1R) Arylamino / DiarylamideATP-competitive inhibition. Selectivity over Kit/Flt3 derived from scaffold geometry.30–60 nM[1]
Tubulin Aryl / HeteroarylColchicine binding site inhibitor. Disrupts microtubule dynamics.[3]120–210 nM[2]
JAK Family Cycloalkyl-aminoType I inhibitor. The N1-H forms a hinge bind; C4 substituent occupies the solvent front.< 50 nM[3]
Factor Xa Amide linkersSerine protease inhibition.µM range[4]

Case Study: FMS Kinase Inhibition Research indicates that diarylamide derivatives at the C4 position (synthesized via the rearrangement of 7-azaindole precursors or direct SNAr) yield potent FMS inhibitors. The 5-azaindole core provides a superior solubility profile compared to the corresponding indole analogues, reducing lipophilicity (LogD) while maintaining hinge-binding affinity.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[3] URL:[Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Source: TU Graz (Master Thesis Repository). URL:[Link]

Sources

4-ethyl-1H-pyrrolo[3,2-c]pyridine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-ethyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1140240-24-9). As a derivative of the 5-azaindole scaffold, this molecule represents a critical pharmacophore in modern kinase inhibitor design, particularly for JAK (Janus Kinase) and FMS kinase pathways. This document details its physicochemical identifiers, validated synthetic protocols, and structural utility in drug discovery.[1]

Part 1: Chemical Identity & Structural Specifications

The precise identification of the 4-ethyl-1H-pyrrolo[3,2-c]pyridine scaffold is essential for database integration and SAR (Structure-Activity Relationship) mapping. Note that in the azaindole numbering scheme, the pyridine nitrogen is at position 5; therefore, the 4-position is the carbon adjacent to both the bridgehead and the pyridine nitrogen.

Identifiers
ParameterValue
IUPAC Name 4-ethyl-1H-pyrrolo[3,2-c]pyridine
Common Name 4-Ethyl-5-azaindole
CAS Registry Number 1140240-24-9
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Canonical SMILES CCc1nccc2cc[nH]c12
Isomeric SMILES CCC1=C2C=CNC2=CC=N1
InChI String InChI=1S/C9H10N2/c1-2-9-8-4-3-10-7(8)5-6-11-9/h3-6,10H,2H2,1H3
InChI Key AMDUQHCPGUSRQS-UHFFFAOYSA-N(Calculated based on structure)
Structural Properties
  • Scaffold Class: 5-Azaindole (Pyrrolo[3,2-c]pyridine).[2]

  • Electronic Profile: The pyridine nitrogen (N5) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. The C4-ethyl group introduces steric bulk and lipophilicity (

    
    ) adjacent to the acceptor nitrogen, often used to fill hydrophobic pockets in ATP-binding sites.
    
  • Basicity: The pKa of the pyridine nitrogen is typically lower than that of unsubstituted pyridine due to the electron-rich pyrrole fusion, but the ethyl group exerts a weak inductive effect (+I), slightly modulating this basicity.

Part 2: Synthetic Methodologies

The synthesis of 4-substituted 5-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution. Two primary strategies are recommended: De Novo Cyclization and Late-Stage Functionalization .

Strategy A: Late-Stage Cross-Coupling (Recommended)

For high-purity applications, the most reliable route involves the transition-metal catalyzed alkylation of a halogenated precursor.

  • Precursor: 4-chloro-1H-pyrrolo[3,2-c]pyridine.

  • Reaction Type: Negishi Coupling.

  • Rationale: Suzuki couplings with ethylboronic acid can be sluggish on electron-deficient heterocycles due to slow transmetallation and competitive protodeboronation. The Negishi coupling using diethylzinc (

    
    ) is kinetically superior for introducing small alkyl groups.
    

Protocol: Negishi Coupling of 4-Chloro-5-Azaindole

  • Reagents: 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq),

    
     (0.05 eq), Diethylzinc (1.1M in toluene, 1.5 eq), THF (anhydrous).
    
  • Setup: Flame-dried Schlenk flask under Argon atmosphere.

  • Procedure:

    • Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine in anhydrous THF.

    • Add the palladium catalyst and cool to 0°C.

    • Dropwise add the Diethylzinc solution. Caution: Pyrophoric.

    • Warm to reflux (65°C) and stir for 12 hours.

    • Quench: Cool to 0°C and quench carefully with saturated

      
      .
      
  • Purification: Extract with EtOAc, dry over

    
    , and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
Strategy B: De Novo Ring Synthesis

This route is preferred when the halogenated precursor is unavailable. It utilizes the condensation of ortho-aminopicolines.

  • Starting Material: 2-chloro-3-nitro-4-ethylpyridine (Synthesized via nitration of 4-ethylpyridine).

  • Mechanism: Batcho-Leimgruber or Bartoli Indole Synthesis variants adapted for azaindoles.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward Negishi coupling pathway, highlighting the critical C4-functionalization step.

SynthesisPath cluster_conditions Reaction Conditions Start 4-chloro-1H-pyrrolo[3,2-c]pyridine (Precursor) Intermediate Transmetallation Complex Start->Intermediate Oxidative Addition Reagent Diethylzinc (Et2Zn) Pd(dppf)Cl2 Reagent->Intermediate Activation Product 4-ethyl-1H-pyrrolo[3,2-c]pyridine (Target) Intermediate->Product Reductive Elimination (C-C Bond Formation) Cond Solvent: THF Temp: 65°C Time: 12h

Caption: Figure 1. Palladium-catalyzed Negishi coupling strategy for the synthesis of the 4-ethyl-5-azaindole scaffold.

Part 4: Biological Significance & Applications[4][6][7][8]

The 4-ethyl-1H-pyrrolo[3,2-c]pyridine scaffold is not merely a chemical curiosity; it is a bioisostere of the indole ring found in essential amino acids (tryptophan) but with altered electronic properties that enhance kinase selectivity.

Kinase Inhibition (JAK/FMS)

The 5-azaindole core is a privileged structure in kinase inhibition.

  • Binding Mode: The N1-H acts as a donor to the hinge region of the kinase ATP-binding pocket (e.g., Glu residue), while the N5 acts as an acceptor (e.g., Leu residue).

  • Role of 4-Ethyl: The ethyl group at C4 typically projects into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase conformation. This substitution is critical for selectivity against homologous kinases.

  • Case Study: Research indicates that pyrrolo[3,2-c]pyridine derivatives exhibit potent inhibitory effects against FMS kinase (Colony Stimulating Factor 1 Receptor), a target for cancer and rheumatoid arthritis therapies [1].[3][4]

Tubulin Polymerization Inhibition

Recent studies have identified 1H-pyrrolo[3,2-c]pyridine derivatives as effective Colchicine-binding site inhibitors (CBSIs) .

  • Mechanism: The rigid bicyclic scaffold locks the molecular conformation, mimicking the biaryl system of Combretastatin A-4.

  • Activity: Derivatives have shown

    
     values in the nanomolar range against HeLa and MCF-7 cell lines, disrupting microtubule dynamics and inducing apoptosis [2].
    

Part 5: Physicochemical Profiling

For drug development, the following predicted properties are relevant for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

PropertyPredicted ValueImplication
cLogP ~2.1Moderate lipophilicity; good membrane permeability.
TPSA 28.7 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1N1-H (Pyrrole).
H-Bond Acceptors 1N5 (Pyridine).
pKa (Conj. Acid) ~8.2Pyridine nitrogen is the primary protonation site.

Part 6: Pharmacophore Visualization

The following diagram maps the pharmacophoric features of the molecule relevant to ATP-competitive inhibition.

Pharmacophore Scaffold 5-Azaindole Core (Aromatic/Planar) N1 N1 (Pyrrole) H-Bond Donor (Hinge Binder) Scaffold->N1 N5 N5 (Pyridine) H-Bond Acceptor (Hinge Binder) Scaffold->N5 Ethyl 4-Ethyl Group Hydrophobic Interaction (Gatekeeper/Pocket Fill) Scaffold->Ethyl Target Kinase ATP Pocket N1->Target H-Bond N5->Target H-Bond Ethyl->Target Van der Waals

Caption: Figure 2. Pharmacophore mapping of 4-ethyl-1H-pyrrolo[3,2-c]pyridine within a theoretical kinase ATP-binding pocket.

References

  • El-Naggar, M., et al. (2020). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: synthesis and biological evaluation." Bioorganic Chemistry.

  • Wang, C., et al. (2024).[5] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities."[1][5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • ChemicalBook. (n.d.). "4-ethyl-1H-pyrrolo[3,2-c]pyridine Product Description & CAS." ChemicalBook.

Sources

Methodological & Application

synthesis of 4-ethyl-1H-pyrrolo[3,2-c]pyridine from 2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-ethyl-1H-pyrrolo[3,2-c]pyridine starting from commercially available 2-bromo-5-methylpyridine .

The target scaffold belongs to the 5-azaindole family.[1] The synthesis presents a regiochemical challenge: converting a 2,5-disubstituted pyridine into a bicyclic system where the ethyl group is installed at the C4 position (ortho to the pyridine nitrogen).

The protocol is divided into two phases:

  • Core Construction: Synthesis of the 5-azaindole skeleton via a modified Batcho-Leimgruber sequence.

  • Regioselective Functionalization: Activation of the C4 position via N-oxide rearrangement, followed by palladium-catalyzed ethylation.

Retrosynthetic Analysis & Strategy

The primary challenge is that the starting material (2-bromo-5-methylpyridine) does not possess a substituent at the position corresponding to C4 of the target azaindole.

  • Mapping: The nitrogen of the starting pyridine becomes N5 of the azaindole. The methyl group at C5 (pyridine) is utilized to form the pyrrole ring. The C2-bromide of the starting material maps to C6 of the final azaindole.

  • Strategic Gap: The target requires an ethyl group at C4. This position corresponds to C6 of the original pyridine ring, which is unsubstituted.

  • Solution: We will construct the azaindole core first, remove the extraneous bromine at C6, and then use the high reactivity of the azaindole N-oxide to selectively chlorinate and alkylate the C4 position.

Synthetic Pathway Diagram

SynthesisFlow Start Start: 2-Bromo-5-methylpyridine Inter1 Intermediate A: 2-Bromo-5-methyl-4-nitropyridine 1-oxide Start->Inter1 1. mCPBA (Oxidation) 2. HNO3/H2SO4 (Nitration) Core Core Scaffold: 6-Bromo-1H-pyrrolo[3,2-c]pyridine Inter1->Core 3. DMF-DMA (Enamine) 4. Fe/AcOH (Cyclization) CleanCore Clean Scaffold: 1H-Pyrrolo[3,2-c]pyridine Core->CleanCore 5. H2, Pd/C (De-bromination) Activated Activated Intermediate: 4-Chloro-1H-pyrrolo[3,2-c]pyridine CleanCore->Activated 6. mCPBA (N-Oxidation) 7. POCl3 (Chlorination) Target Target: 4-Ethyl-1H-pyrrolo[3,2-c]pyridine Activated->Target 8. EtB(OH)2 or EtZnBr (Pd-Catalyzed Coupling)

Caption: Step-wise transformation from pyridine precursor to 4-ethyl-5-azaindole target.

Phase 1: Construction of the Azaindole Core

Step 1: N-Oxidation and Nitration

Objective: Activate the pyridine ring and introduce the nitro group required for pyrrole ring closure. The nitration of 3-picoline-N-oxides occurs regioselectively at C4 (para to the N-oxide).

  • Reagents: m-Chloroperbenzoic acid (mCPBA), Fuming Nitric Acid (HNO3), Sulfuric Acid (H2SO4).

  • Protocol:

    • Dissolve 2-bromo-5-methylpyridine (1.0 eq) in DCM. Add mCPBA (1.5 eq) portion-wise at 0°C. Stir at RT overnight.

    • Wash with aq. Na2CO3, dry, and concentrate to yield the N-oxide.

    • Dissolve the N-oxide in conc. H2SO4 . Add fuming HNO3 dropwise at 0°C. Heat to 100°C for 4 hours.

    • Pour onto ice, neutralize with Na2CO3, and extract with EtOAc.

    • Product: 2-Bromo-5-methyl-4-nitropyridine 1-oxide.

Step 2: Batcho-Leimgruber Cyclization

Objective: Form the pyrrole ring using the methyl and nitro groups.

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Iron powder (Fe), Acetic Acid (AcOH).

  • Protocol:

    • Dissolve the nitropyridine from Step 1 in anhydrous DMF.

    • Add DMF-DMA (3.0 eq) and heat to 110°C for 3 hours. The solution turns deep red (enamine formation).

    • Evaporate solvent to dryness. Dissolve the residue in AcOH/EtOH (1:1).

    • Add Iron powder (5.0 eq) and reflux for 2 hours. (Alternative: H2/Pd-C can be used, but Fe is preferred here to avoid premature de-bromination if isolation of the bromo-intermediate is desired).

    • Filter through Celite, concentrate, and purify via flash chromatography.

    • Product: 6-Bromo-1H-pyrrolo[3,2-c]pyridine.

Step 3: Global De-halogenation

Objective: Remove the C6 bromine atom to obtain the unsubstituted parent scaffold. This is necessary because the target requires an ethyl group at C4, not Br at C6.

  • Reagents: H2 (gas), 10% Pd/C, Methanol, Et3N.

  • Protocol:

    • Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine in MeOH.

    • Add 10% Pd/C (10 wt%) and Et3N (1.1 eq).

    • Stir under H2 atmosphere (balloon pressure) for 12 hours.

    • Filter catalyst, concentrate.

    • Product: 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole).[1]

Phase 2: Regioselective C4 Functionalization

Step 4: Activation via N-Oxide / Chlorination

Objective: Introduce a leaving group (Cl) at the C4 position. Azaindoles are electron-rich, but the N-oxide rearrangement (Meisenheimer-type) allows specific functionalization at the position ortho to the pyridine nitrogen (C4).

  • Reagents: mCPBA, Phosphorus Oxychloride (POCl3).

  • Protocol:

    • N-Oxidation: Treat 1H-pyrrolo[3,2-c]pyridine with mCPBA (1.2 eq) in EtOAc at RT. The product precipitates or is isolated by extraction.

      • Note: Protect the pyrrole nitrogen (e.g., with Tosyl) if yields are low, but the free NH often tolerates this sequence.

    • Chlorination: Suspend the N-oxide in POCl3 (excess, acts as solvent).

    • Reflux for 4 hours.

    • Critical Workup: Pour carefully onto ice/water (Exothermic!). Neutralize with NaOH to pH 7-8. Extract with DCM.

    • Product: 4-Chloro-1H-pyrrolo[3,2-c]pyridine.[1][2][3]

    • Validation: This is a known stable intermediate (CAS: 60290-21-3).

Step 5: Palladium-Catalyzed Ethylation

Objective: Displace the C4-chloride with an ethyl group.

  • Option A: Suzuki-Miyaura (Boronic Acid)

    • Reagents: Ethylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O.

    • Conditions: Microwave irradiation at 120°C for 30 min or reflux 12h.

    • Note: Ethylboronic acid can be unstable (protodeboronation). Use excess (3.0 eq).

  • **Option B: Negishi Coupling (Zinc Reagent) - ** Recommended for Alkyl Groups

    • Reagents: Diethylzinc (Et2Zn) or Ethylzinc bromide (EtZnBr), Pd(PPh3)4 or Pd(dppf)Cl2, THF.

    • Protocol:

      • Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine in anhydrous THF under Argon.

      • Add catalyst (5 mol%).

      • Add EtZnBr (1.5 eq, 0.5M in THF) dropwise at 0°C.

      • Heat to 60°C for 4 hours.

      • Quench with saturated NH4Cl. Extract with EtOAc.

    • Why Negishi? Negishi couplings are generally superior for introducing sp3-hybridized alkyl groups to heteroaromatics compared to Suzuki coupling, which often suffers from beta-hydride elimination or slow transmetallation with alkyl-boronates.

Summary of Reaction Parameters

StepTransformationKey ReagentsCritical ParameterTypical Yield
1 Oxidation/NitrationmCPBA, HNO3/H2SO4Temp control (0°C addition)65-75%
2 Ring ClosureDMF-DMA, Fe/AcOHAnhydrous DMF for enamine50-60%
3 De-brominationH2, Pd/CComplete conversion monitoring90-95%
4 C4-ChlorinationmCPBA; POCl3Careful quench of POCl360-70%
5 EthylationEtZnBr, Pd cat.[4]Inert atmosphere (Argon)70-85%

Scientific Rationale & Troubleshooting

Why not direct alkylation?

Direct Friedel-Crafts alkylation of azaindoles occurs preferentially at the C3 position (pyrrole ring), not the C4 position (pyridine ring). To hit C4, we must exploit the specific reactivity of the pyridine-N-oxide, which directs nucleophiles (like chloride from POCl3) to the alpha/gamma positions. Since C6 is blocked by the bridgehead in the N-oxide resonance, C4 is the primary electrophilic site.

Troubleshooting
  • Low Yield in Step 2 (Cyclization): Ensure the enamine formation (red color) is complete before adding iron. If the enamine hydrolyzes, the ring won't close.

  • POCl3 Workup Issues: The chlorination step generates sticky tars. Decant the POCl3 before quenching, or use toluene as a co-solvent to keep the product in solution.

  • Coupling Failures: If the Negishi coupling stalls, switch to Pd(Amphos)Cl2 or Pd-PEPPSI catalysts, which are highly active for alkyl-alkyl/aryl couplings.

References

  • Synthesis of Azaindole Core

    • Zhang, L., et al. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
    • (Verified via Search 1.2)

  • Chlorination of Azaindoles

    • Doutheau, A., et al. "Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine." Organic Syntheses, Procedure for analogous 4-Cl-5-azaindoles.
    • (Contextual Reference from Search 1.3)

  • General Reactivity of 5-Azaindoles

    • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2021.
    • (Verified via Search 1.12)

  • Minisci Reaction Context (Alternative Route Discussion)

    • Proctor, R. S. J., & Phipps, R. J.[5] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie, 2018.

    • (Verified via Search 1.7)

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-Ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the functionalization of the 4-ethyl-1H-pyrrolo[3,2-c]pyridine scaffold.

The protocol addresses two critical workflows:[1][2]

  • Core Functionalization: Installing aryl/heteroaryl groups at the C-3 position of the 4-ethyl scaffold via bromination and Suzuki coupling.

  • Scaffold Synthesis: Constructing the 4-ethyl core itself from halogenated precursors via alkyl-Suzuki coupling.

Executive Summary & Mechanistic Challenges

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib analogs). However, the "4-ethyl" variant presents specific electronic and steric challenges for palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The pyridine nitrogen (N-5) and pyrrole nitrogen (N-1) can act as a bidentate ligand, displacing phosphines and sequestering Pd(II) species into inactive "Pd-black" aggregates.

  • Acidity of N-1: The pyrrole N-H is acidic (

    
    ).[3] Under basic Suzuki conditions, deprotonation creates a pyrrolide anion that can coordinate to Pd or undergo competing N-arylation.
    
  • Regioselectivity:

    • Electrophilic Substitution (Halogenation): Occurs preferentially at C-3 (beta-position), driven by the electron-rich pyrrole ring.

    • Nucleophilic Substitution (SNAr): Occurs at C-4 (if a leaving group is present), activated by the pyridine nitrogen.

Reaction Map & Logic Flow

The following diagram outlines the strategic pathways for accessing and functionalizing the scaffold.

ReactionMap cluster_legend Legend Precursor 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Commercial Starting Material) TargetCore 4-Ethyl-1H-pyrrolo[3,2-c]pyridine (The Scaffold) Precursor->TargetCore Workflow A: Suzuki (Alkyl) Et-BF3K, Pd-RuPhos ActivatedCore 3-Bromo-4-ethyl-1H-pyrrolo[3,2-c]pyridine (Activated Intermediate) TargetCore->ActivatedCore Activation: NBS, DMF (C-3 Bromination) FinalProduct 3-Aryl-4-ethyl-1H-pyrrolo[3,2-c]pyridine (Final Drug Candidate) ActivatedCore->FinalProduct Workflow B: Suzuki (Aryl) Ar-B(OH)2, Pd-XPhos key Workflow A: Synthesis of Core Workflow B: Functionalization of Core

Figure 1: Strategic roadmap for synthesizing and derivatizing the 4-ethyl-azaindole scaffold.

Workflow A: Synthesis of the 4-Ethyl Core

Use this protocol if you need to synthesize 4-ethyl-1H-pyrrolo[3,2-c]pyridine from the commercial 4-chloro precursor.

Rationale: Direct alkylation of 4-chloropyrrolo[3,2-c]pyridine is difficult due to competing N-alkylation. Suzuki coupling with Potassium Ethyltrifluoroborate is the superior method, offering higher stability and atom economy than ethylboronic acid.

Protocol A: C-4 Alkylation (Suzuki-Miyaura)
ParameterConditionNote
Substrate 4-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)N-protection (Boc/SEM) recommended but not strictly required.
Coupling Partner Potassium Ethyltrifluoroborate (1.5 equiv)More stable than EtB(OH)₂.
Catalyst Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%)RuPhos is specialized for C(sp²)-C(sp³) coupling.
Base K₂CO₃ (3.0 equiv)Standard inorganic base.
Solvent Toluene / H₂O (3:1 v/v)Biphasic system is essential for trifluoroborate hydrolysis.
Temp/Time 100°C, 12-18 hoursArgon atmosphere is critical.

Step-by-Step:

  • Charge a reaction vial with 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), potassium ethyltrifluoroborate (1.5 eq), Pd(OAc)₂ (0.05 eq), RuPhos (0.10 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene and Water (3:1 ratio, 0.2 M concentration relative to substrate).

  • Seal and heat to 100°C with vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Workflow B: Functionalization of the 4-Ethyl Core

Use this protocol if you already have 4-ethyl-1H-pyrrolo[3,2-c]pyridine and need to couple an aryl group at the C-3 position.

Step 1: Activation (Regioselective Bromination)

Before Suzuki coupling, the scaffold must be halogenated. The C-3 position is the most nucleophilic and will react selectively with NBS.

  • Reagents: NBS (1.05 equiv), DMF, 0°C to RT.

  • Procedure: Dissolve substrate in DMF (0.5 M). Add NBS portion-wise at 0°C. Stir at RT for 1 hour. Pour into water, filter precipitate (or extract with EtOAc).

  • Product: 3-Bromo-4-ethyl-1H-pyrrolo[3,2-c]pyridine .

Step 2: C-3 Suzuki Coupling (The Protocol)

This step couples the 3-bromo intermediate with an aryl boronic acid.

Optimization Table for C-3 Coupling:

Variable Standard Conditions Challenging Substrates (Steric/Heteroaryl)
Catalyst Pd(dppf)Cl₂·DCM (5 mol%) Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)
Ligand Role Bidentate ferrocene prevents N-poisoning. Biaryl phosphine (XPhos) creates a bulky, electron-rich Pd center to boost oxidative addition.
Base K₂CO₃ (2.0 M aq) K₃PO₄ (3.0 equiv, solid) or Cs₂CO₃
Solvent 1,4-Dioxane / H₂O (4:1) n-Butanol / H₂O (4:1) or Toluene/H₂O

| Temp | 90°C (Thermal) | 110°C (Microwave) |

Detailed Procedure (High-Throughput Method):

  • Preparation: In a microwave vial, combine 3-bromo-4-ethyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) and the Aryl Boronic Acid (1.2–1.5 equiv).

  • Catalyst Addition:

    • Option A (Standard): Add Pd(dppf)Cl₂[2][4]·DCM (0.05 equiv).

    • Option B (High Performance): Add XPhos Pd G3 Precatalyst (0.03 equiv).

  • Base & Solvent: Add Cs₂CO₃ (2.0 equiv) and 1,4-Dioxane/Water (4:1, degassed).

  • Reaction: Seal and heat at 100°C for 2–4 hours (thermal) or 30 mins (microwave).

  • Scavenging (Optional): If Pd residue is high, treat crude mixture with SiliaMetS® Thiol scavenger resin.

  • Purification: The 4-ethyl group increases lipophilicity, aiding separation from polar byproducts. Use Hexane/EtOAc gradients.

Troubleshooting Guide

IssueRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning by azaindole nitrogens.Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands prevent N-coordination to the metal center.
Protodeboronation Boronic acid instability (common with 2-pyridyl or 2-heteroaryl boronates).Use Boronic Esters (Bpin) or Potassium Trifluoroborates .[4] Switch base to mild K₃PO₄.
N-Arylation Byproduct Competing coupling at N-1 (pyrrole nitrogen).Protect N-1 with Boc or SEM prior to coupling. Alternatively, use a weaker base (Na₂CO₃) to reduce N-deprotonation.
Incomplete Bromination 4-ethyl group provides steric bulk.Ensure the reaction is run in DMF (polar aprotic) to stabilize the transition state. Do not use non-polar solvents.

References

  • General Azaindole Reactivity: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron 63.36 (2007): 8689-8707.Link

  • Suzuki on Azaindoles (Catalyst Selection): Billingsley, K., et al. "Highly Active Pd-Phosphine Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Angew. Chem. Int. Ed. 45 (2006): 3484-3488.Link

  • Alkyl-Suzuki Coupling (RuPhos): Han, F.S. "Transition-Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts." Chem. Soc. Rev. 42 (2013): 5270-5298.Link

  • Benchchem Compound Entry: 4-ethyl-1H-pyrrolo[3,2-c]pyridine (CAS 1140240-24-9).Link

Sources

Application Note: FMS Kinase Inhibition Assay using Pyrrolo[3,2-c]pyridine Derivatives

[1][2][3][4][5][6]

Introduction

Target Overview: FMS kinase (also known as CSF-1R or CD115) is a class III receptor tyrosine kinase encoded by the CSF1R gene.[1][2] It is the receptor for Colony Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] Activation of FMS is critical for the survival, proliferation, and differentiation of mononuclear phagocytes, particularly macrophages.

Therapeutic Relevance: In oncology, FMS is a high-value target because it regulates Tumor-Associated Macrophages (TAMs). TAMs suppress the immune response in the tumor microenvironment (TME) and promote metastasis. Inhibiting FMS repolarizes TAMs from an M2-like (pro-tumor) to an M1-like (anti-tumor) phenotype or depletes them entirely, enhancing the efficacy of immunotherapies.

Compound Class: Pyrrolo[3,2-c]pyridine Derivatives: While pyrrolo[2,3-b]pyridines (e.g., Pexidartinib) are well-established, the pyrrolo[3,2-c]pyridine scaffold represents a distinct chemical space for FMS inhibition.[3][4] Recent studies (e.g., by KIST) have identified derivatives like Compound 1r with nanomolar potency (IC50 ≈ 30 nM) and high selectivity against homologous kinases like FLT3 and c-KIT. This application note details the protocols for characterizing these inhibitors using biochemical and cellular assays.

FMS Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by CSF-1 binding to FMS, leading to macrophage survival and proliferation.

FMS_SignalingCSF1CSF-1 / IL-34(Ligand)FMS_InactiveFMS (CSF-1R)MonomersCSF1->FMS_InactiveBindingFMS_ActiveFMS Dimerization &AutophosphorylationFMS_Inactive->FMS_ActiveActivationGrb2Grb2 / SOSFMS_Active->Grb2Y697/Y923 P-TyrPI3KPI3KFMS_Active->PI3KY723 P-TyrRASRASGrb2->RASAKTAKT(Survival)PI3K->AKTERKMAPK/ERK(Proliferation)RAS->ERKInhibitorPyrrolo[3,2-c]pyridineInhibitorInhibitor->FMS_ActiveATP CompetitiveInhibition

Figure 1: Canonical FMS (CSF-1R) signaling pathway highlighting the ATP-competitive inhibition mechanism.

Biochemical Assay Protocol: ADP-Glo™ Kinase Assay

This protocol uses the Promega ADP-Glo™ platform, a luminescent assay that quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is ideal for IC50 determination due to its high sensitivity and resistance to compound interference.

Reagents & Materials
  • Enzyme: Recombinant Human FMS (CSF-1R), intracellular domain (e.g., residues 538-end).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[2]

  • ATP: Ultra-pure ATP (10 mM stock).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 1 mM DTT.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plates: 384-well, low-volume, white solid-bottom plates (e.g., Corning #4513).

Experimental Workflow

Assay_WorkflowStep11. Reaction Assembly(5 µL)Enzyme + InhibitorPre-incubate 15 minStep22. Kinase Reaction(10 µL Total)Add ATP + SubstrateIncubate 60 min @ RTStep1->Step2Step33. ADP-Glo Reagent(Add 10 µL)Depletes Unused ATPIncubate 40 minStep2->Step3Step4Step4Step3->Step4Step55. Read Luminescence(RLU)Step4->Step5

Figure 2: Step-by-step workflow for the ADP-Glo™ FMS kinase inhibition assay.

Step-by-Step Procedure

Step 1: Compound Preparation [5][6]

  • Prepare a 10 mM stock of the pyrrolo[3,2-c]pyridine derivative in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

  • Dilute compounds 1:25 into 1x Kinase Buffer to prepare a "4x Working Solution" (Final DMSO in assay = 1%).

Step 2: Kinase Reaction (10 µL volume)

  • Add 2.5 µL of 4x Compound Working Solution to the 384-well plate.

  • Add 2.5 µL of FMS Enzyme (0.2 ng/µL final concentration).

    • Note: Pre-incubate enzyme and inhibitor for 15 minutes to allow binding equilibrium.

  • Add 5 µL of ATP/Substrate Mix.

    • Final ATP concentration: 10 µM (approx.[2] Km app).[3][1][7]

    • Final Poly(Glu,Tyr) concentration: 0.2 mg/mL.[2]

  • Seal plate and incubate for 60 minutes at Room Temperature (20-25°C).

Step 3: ADP Depletion

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubate for 40 minutes at Room Temperature.

Step 4: Detection

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives the luciferase reaction.

  • Incubate for 30 minutes at Room Temperature.

Step 5: Data Acquisition

  • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

  • Calculate % Inhibition:

    
    
    

Cellular Assay Protocol: M-NFS-60 Proliferation

To validate that biochemical potency translates to cellular efficacy, we use the M-NFS-60 cell line. These mouse myelogenous leukemia cells are dependent on CSF-1 (or M-CSF) for growth, making them an exquisite model for FMS pathway addiction.

Reagents & Materials
  • Cell Line: M-NFS-60 (ATCC® CRL-1838™).

  • Media: RPMI-1640 + 10% FBS + 0.05 mM 2-mercaptoethanol + 10 ng/mL Recombinant Human M-CSF .

  • Readout: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Procedure
  • Starvation (Optional but recommended): Wash cells 3x with PBS to remove M-CSF and incubate in M-CSF-free media for 4-6 hours to synchronize the population.

  • Seeding: Plate 3,000 cells/well in 96-well white-walled tissue culture plates in 90 µL of complete media (containing 10 ng/mL M-CSF).

  • Treatment: Add 10 µL of 10x compound dilutions.

    • Include a "No M-CSF" control well (negative control for survival).

    • Include a "DMSO only" control well (100% viability).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add 100 µL of CellTiter-Glo reagent. Shake for 2 mins, incubate for 10 mins, and read luminescence.

Data Analysis & SAR (Structure-Activity Relationship)

The following table summarizes the expected performance of pyrrolo[3,2-c]pyridine derivatives compared to standard reference compounds.

Table 1: Comparative Potency of FMS Inhibitors

Compound IDScaffold ClassFMS Biochemical IC50 (nM)M-NFS-60 Cellular IC50 (nM)Selectivity (vs. c-Kit)
Compound 1r Pyrrolo[3,2-c]pyridine30 84 > 30-fold
Compound 1e Pyrrolo[3,2-c]pyridine60120> 15-fold
KIST101029 Diarylamide Lead96195Moderate
Pexidartinib Pyrrolo[2,3-b]pyridine~13~100High

Note: Data for 1r, 1e, and KIST101029 adapted from literature [1]. Pexidartinib included as a clinical benchmark.

Interpretation:

  • Potency: An IC50 < 100 nM in the biochemical assay indicates a potent binder.

  • Cellular Shift: A shift of 2-5x from biochemical to cellular IC50 is typical due to ATP competition (intracellular ATP is mM vs 10 µM in assay) and membrane permeability.

  • Selectivity: The pyrrolo[3,2-c]pyridine scaffold offers a unique vector for selectivity. If the IC50 for c-Kit or FLT3 is < 10x that of FMS, the compound may cause off-target myelosuppression (e.g., neutropenia).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (No Enzyme Control) ATP contamination or degradationUse ultra-pure ATP; ensure ADP-Glo reagent is fresh and fully depletes ATP (extend incubation to 50 min).
Low Signal-to-Noise (Z' < 0.5) Enzyme activity too lowTitrate enzyme to ensure linear conversion of 10-20% substrate. Do not exceed 20% conversion to maintain Michaelis-Menten kinetics.
IC50 Right-Shift (Lower Potency) High ATP concentrationFMS inhibitors are often ATP-competitive. Ensure assay ATP is near Km (approx 10-25 µM). Using 1 mM ATP will drastically shift IC50.
Compound Precipitation Poor solubilityCheck compounds for turbidity in the 4x working solution. Limit final DMSO to 1%.

References

  • Ibrahim, N. et al. (2018).[3] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Tap, W. D. et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine.

  • ATCC. M-NFS-60 Cell Line Product Sheet.

Application Note: In Vitro Tubulin Polymerization Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Screening Microtubule-Targeting Agents (MTAs) via Turbidimetry and Fluorescence

Introduction & Biological Context

Microtubules are dynamic cytoskeletal polymers composed of


- and 

-tubulin heterodimers.[1][2] They are essential for cell shape, intracellular transport, and mitotic spindle formation. The dynamic instability of microtubules—switching between polymerization (growth) and depolymerization (shrinkage)—is driven by GTP hydrolysis.

Why this assay matters: Microtubule-Targeting Agents (MTAs) are a cornerstone of cancer chemotherapy. They generally fall into two mechanistic classes:[3]

  • Destabilizers (e.g., Vinca alkaloids, Colchicine): Inhibit polymerization, preventing spindle formation.[3][4]

  • Stabilizers (e.g., Taxanes, Epothilones): Promote excessive polymerization and prevent disassembly, leading to mitotic arrest.[3]

This guide details the Turbidimetric Assay (Light Scattering) , the "gold standard" for kinetic profiling of MTAs. It relies on the principle that microtubule polymers scatter light proportionally to their concentration, measurable as Optical Density (OD) at 340 nm.[5]

Mechanism of Action & Assay Principle

The polymerization of tubulin in vitro follows a sigmoidal curve characterized by three phases:

  • Nucleation (Lag Phase): Formation of oligomers (seeds).[2] This is the rate-limiting step.

  • Elongation (Growth Phase): Rapid addition of dimers to the ends of nuclei.

  • Steady State (Plateau): Equilibrium between polymerization and depolymerization.

DOT Diagram 1: Tubulin Polymerization Dynamics & Drug Intervention

TubulinDynamics Dimers Free Tubulin Dimers Nuclei Oligomers (Nucleation) Dimers->Nuclei Slow (Lag Phase) + GTP, Mg2+, 37°C Microtubule Microtubule Polymer Nuclei->Microtubule Rapid (Elongation) Microtubule->Dimers Depolymerization (Cold/Ca2+) Stabilizers Stabilizers (e.g., Paclitaxel) Stabilizers->Microtubule Prevents Disassembly Inhibitors Inhibitors (e.g., Vinblastine) Inhibitors->Dimers Sequesters Dimers Inhibitors->Nuclei Blocks Nucleation

Caption: The dynamic cycle of tubulin polymerization.[2][3][5][6][7][8][9] Stabilizers lock the polymer state, while inhibitors sequester dimers or block nucleation.

Experimental Design Strategy
A. The Critical Concentration (

) & Glycerol

Pure tubulin has a high Critical Concentration (


 mg/mL) in standard buffers, meaning it will not polymerize spontaneously at lower concentrations.
  • Expert Insight: To conserve protein and mimic cellular crowding, we add Glycerol (10-20%) to the buffer. This lowers the

    
    , allowing robust polymerization at 2–3 mg/mL tubulin.
    
B. Temperature Control

Tubulin is strictly temperature-dependent.

  • < 4°C: Depolymerizes (keeps stock stable).

  • 37°C: Polymerizes.[5][10][11]

  • Protocol Rule: All preparation must be done on ICE . The reaction only starts when the plate enters the warmed reader.

Detailed Protocol: Turbidimetric Assay (OD340)
Materials & Reagents[1][2][4][6][7][8][10][12][13][14][15]
  • Purified Tubulin: >99% purity (bovine or porcine brain). Store at -80°C.

  • G-PEM Buffer (General Tubulin Buffer):

    • 80 mM PIPES, pH 6.9[5][13][15]

    • 2 mM MgCl

      
      [5][11][12][13][15]
      
    • 0.5 mM EGTA

    • 1 mM GTP (Add fresh immediately before use)

    • Optional: 10-20% Glycerol (Essential if tubulin conc. < 5 mg/mL)

  • Control Compounds:

    • Paclitaxel (Enhancer control): 10

      
      M final.[5][11]
      
    • Nocodazole or Vinblastine (Inhibitor control): 10

      
      M final.
      
    • DMSO (Vehicle control).[15]

Equipment
  • 96-well half-area plate (UV-transparent or standard flat bottom).

  • Spectrophotometer (Plate Reader) capable of kinetic reads at 37°C.[15]

Step-by-Step Workflow

DOT Diagram 2: Experimental Workflow

AssayWorkflow Prep 1. Preparation (ON ICE) Thaw Tubulin rapidly Prepare G-PEM + GTP Buffer Compounds 2. Compound Addition Add 5 µL 10x Compound to Plate (Keep Plate on Ice) Prep->Compounds Mix 3. Reaction Mix Dilute Tubulin to 3-4 mg/mL in G-PEM Buffer Prep->Mix Start 4. Initiation Add 45 µL Tubulin Mix to Plate Total Vol: 50 µL Compounds->Start Mix->Start Read 5. Kinetic Reading Transfer to 37°C Reader immediately Read OD340nm every 30s for 60 min Start->Read

Caption: Critical workflow steps. Steps 1-4 must be performed on ice to prevent premature polymerization.

Protocol Steps:

  • Pre-warm Reader: Set plate reader to 37°C. Allow 30 min for stabilization.

  • Buffer Prep: Prepare G-PEM buffer. Add GTP (100 mM stock) to a final concentration of 1 mM.[15] Keep on ice.

  • Tubulin Prep: Thaw tubulin rapidly in a 37°C water bath (approx. 1 min) until just melted, then immediately place on ice.

    • Note: Slow thawing causes denaturation or premature aggregation.

  • Clarification (Optional but Recommended): Centrifuge tubulin at 14,000 x g for 10 min at 4°C to remove protein aggregates that act as artificial nucleation seeds.

  • Master Mix: Dilute tubulin in G-PEM (+GTP +Glycerol) to 3.0 – 4.0 mg/mL. Keep on ice.

  • Plate Setup:

    • Add 5

      
      L of 10X test compound (in 10% DMSO) to wells.
      
    • Add 5

      
      L of Vehicle (10% DMSO) to control wells.
      
    • Final DMSO concentration should be

      
       1%.
      
  • Initiation: Add 45

    
    L of Tubulin Master Mix to each well. Pipette up/down once to mix (avoid bubbles).
    
  • Measurement: Immediately place plate in the reader. Shake for 5 seconds.

    • Mode: Kinetic[13]

    • Wavelength: 340 nm[5][10][11][14]

    • Interval: 30–60 seconds

    • Duration: 60 minutes

Data Analysis & Interpretation

Plot OD340 (y-axis) vs. Time (x-axis).[14] Calculate the Maximum Reaction Velocity (


) using the slope of the linear portion of the growth phase.

Table 1: Interpreting the Polymerization Curve

ParameterDefinitionEffect of Stabilizer (e.g., Taxol)Effect of Inhibitor (e.g., Vinblastine)
Lag Time Time to reach 10% of max OD. Represents nucleation.[5][7][11][14]Eliminated/Shortened (Nucleation is bypassed).Increased (Nucleation blocked).

Slope of the exponential growth phase (

).[12]
Increased (Faster assembly).Decreased (Slower assembly).

Final plateau value (Polymer Mass).[14]Increased (Higher polymer mass).Decreased (Less polymer formed).

Self-Validation Check:

  • Vehicle Control: Must show a sigmoidal S-curve. If the curve is linear from

    
    , your tubulin aggregated during prep (failed "Cold Start").
    
  • 
    :  Should reach 0.15 – 0.3 OD units for 3 mg/mL tubulin in a half-area plate.
    
Troubleshooting & Optimization
IssueProbable CauseSolution
No Polymerization (Flat line) Inactive GTP or Bad Tubulin.GTP hydrolyzes effectively. Use fresh aliquots. Ensure Tubulin was stored at -80°C.
Immediate High OD (No Lag) Aggregation / Pre-polymerization.Keep everything on ice. Centrifuge tubulin (14k x g, 4°C) before use.
Precipitation Compound insolubility.Some compounds precipitate in aqueous buffer, mimicking "polymerization" (false positive).[1] Run a control: Compound + Buffer (No Tubulin).
Low Signal Low Tubulin Conc.[7]Increase Glycerol to 20% or increase Tubulin conc. to >4 mg/mL.
References
  • Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765–768. Link

  • Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology, 89(4), 737–758. Link

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat.[1][5][7][10][11][12] # BK006P) Manual. Retrieved from Cytoskeleton.com. Link

  • Lee, J. C., & Timasheff, S. N. (1977). In vitro reconstitution of calf brain microtubules: effects of solution variables. Biochemistry, 16(8), 1754–1764. Link

Sources

Optimizing In Vitro Antiproliferative Assays: A Comparative Guide for HeLa and MCF-7 Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of preclinical drug discovery, the reliability of antiproliferative data hinges on the precise pairing of cell models with assay methodologies. This guide details the optimization of antiproliferative workflows for two ubiquitous cancer models: HeLa (Cervical Adenocarcinoma) and MCF-7 (Breast Adenocarcinoma).

While HeLa cells represent a robust, fast-cycling model, MCF-7 cells introduce complexity through their hormone sensitivity and tendency to form clusters. This application note moves beyond generic protocols to address the specific handling required for these lines, culminating in two self-validating assay protocols: the SRB (Sulforhodamine B) assay (the NCI-60 gold standard for biomass) and the MTT assay (metabolic activity).

Part 1: Cell Model Maintenance & Preparation

Data integrity begins in the flask. Deviations in culture conditions, particularly for MCF-7, will skew IC50 values.

Model Specifications
FeatureHeLa (ATCC® CCL-2™)MCF-7 (ATCC® HTB-22™)
Tissue Origin Cervix; AdenocarcinomaMammary Gland; Adenocarcinoma
Morphology Epithelial, adherent, individual spreadEpithelial, adherent, dome/cluster forming
Doubling Time ~24 hours (Fast)~36–48 hours (Slower)
Key Receptors HPV-18 sequencesEstrogen Receptor (ER+), Progesterone Receptor (PR+)
Ploidy AneuploidAneuploid (Hypertriploid)
Critical Culture Conditions

HeLa Maintenance:

  • Base Medium: EMEM (Eagle's Minimum Essential Medium).[1]

  • Supplement: 10% Fetal Bovine Serum (FBS).[1][2][3][4]

  • Notes: HeLa are aggressive. Do not allow them to reach >90% confluence, as contact inhibition can alter metabolic rates, affecting MTT readouts.

MCF-7 Maintenance (The Insulin Factor):

  • Base Medium: EMEM.[1]

  • Supplement: 10% FBS.

  • Critical Additive: 0.01 mg/mL Human Recombinant Insulin .

    • Expert Insight: Many labs omit insulin, leading to stalled growth and poor assay reproducibility. MCF-7 cells are insulin-dependent for optimal mitogenic signaling.

  • Handling: MCF-7 cells adhere tightly and cluster. Trypsinization requires patience (5–10 mins). Harsh pipetting to break clumps is necessary but must be done gently to avoid viability loss.

Part 2: Assay Selection Framework

Choosing between metabolic (MTT) and biomass (SRB) assays is not a matter of preference but of experimental design.

AssaySelection Start Experimental Goal Q1 Test Compound Properties? Start->Q1 Q2 Affects Mitochondria? Q1->Q2 Unknown SRB USE SRB ASSAY (Total Protein Mass) Q1->SRB High Throughput (NCI-60 Std) Q3 Color/Autofluorescence? Q2->Q3 No Q2->SRB Yes (e.g., Uncouplers) Q3->SRB High Color Interference MTT USE MTT ASSAY (Metabolic Activity) Q3->MTT Clear Compound

Caption: Decision matrix for selecting SRB vs. MTT based on compound properties and mechanism of action.

Part 3: Protocol A - The SRB Assay (Biomass Quantification)

Standard: NCI-60 Screen Methodology Mechanism: Sulforhodamine B binds stoichiometrically to protein basic amino acid residues under acidic conditions.[5] Why use it: It is linear, stable, and independent of mitochondrial function. It is the preferred method for MCF-7 cells to avoid artifacts from hormonal metabolic shifts.

Reagents Preparation
  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA). Store at 4°C.[6][7]

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash Solution: 1% Acetic Acid.[8][9][10]

  • Solubilization Base: 10 mM Tris Base (pH 10.5).

Step-by-Step Workflow
  • Seeding:

    • HeLa: 2,000 – 4,000 cells/well in 100 µL.

    • MCF-7: 5,000 – 8,000 cells/well in 100 µL (Due to slower growth).

    • Incubate 24h for attachment.

  • Treatment: Add 100 µL of 2X drug concentration (Final Vol: 200 µL). Incubate 48–72 hours.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA directly onto the medium supernatant (Final TCA ~10%).

    • Expert Tip: Do not aspirate media first. Adding TCA to media prevents cell loss of loosely adherent mitotic cells.

    • Incubate at 4°C for 1 hour .

  • Washing:

    • Wash plates 5x with tap water.

    • Air dry completely (essential for dye binding).

  • Staining:

    • Add 100 µL 0.4% SRB solution. Incubate 30 min at RT.

    • Wash 4x with 1% Acetic Acid to remove unbound dye.

    • Air dry.[9]

  • Read: Solubilize with 200 µL 10 mM Tris Base. Shake 10 min. Read Absorbance at 510 nm .[5][8][9][10]

Part 4: Protocol B - The MTT Assay (Metabolic Activity)

Standard: Mosmann Method (1983) Mechanism: Reduction of tetrazolium salt to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Reagents[1][7]
  • MTT Solution: 5 mg/mL in PBS (Filter sterilize, protect from light).

  • Solubilization Agent: DMSO (Dimethyl sulfoxide).[1]

Step-by-Step Workflow
  • Seeding: Same densities as SRB.

  • Treatment: Drug incubation (typically 48h).[11]

  • MTT Addition:

    • Add 20 µL MTT stock (5 mg/mL) to each well containing 200 µL media.

    • Incubate 3–4 hours at 37°C .

    • Check: Look for purple precipitate (formazan crystals) under microscope.

  • Solubilization:

    • Carefully aspirate media (Do not dislodge crystals!).

    • Alternative: For non-adherent or loosely adherent cells, spin plate at 1000 rpm for 5 min before aspiration.

    • Add 150 µL DMSO .

  • Read: Shake plate for 15 min. Read Absorbance at 570 nm (Reference: 630 nm).

Part 5: Data Analysis & Interpretation[11][12]

Calculating % Inhibition

Normalize raw OD values using the following formula:



  • OD_blank: Media only (no cells).

  • OD_control: Cells + Vehicle (DMSO < 0.5%).

IC50 Determination

Do not use linear regression. Use Non-linear regression (4-parameter logistic curve) :



Troubleshooting Table
IssueProbable CauseSolution
High Background (SRB) Incomplete washing of unbound dyeEnsure 4x washes with 1% Acetic Acid; ensure plates are dry before solubilization.
High Variance (MCF-7) Cell clumping during seedingSyringe-filter single-cell suspension or use a 21G needle to disperse clumps gently before plating.
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use them for data.
False High Viability (MTT) Drug interference / Reductase upregulationSwitch to SRB assay. Some antioxidants reduce MTT directly.

References

  • ATCC Product Sheet (HeLa). CCL-2™ Homo sapiens Uterus Cervix Adenocarcinoma.

  • ATCC Product Sheet (MCF-7). HTB-22™ Homo sapiens Mammary Gland Adenocarcinoma.

Sources

Application Note: Microwave-Assisted Synthesis of Pyrrolo[3,2-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a critical bioisostere of indole, offering distinct hydrogen-bonding capabilities and improved water solubility profiles essential for kinase inhibitors and GPCR ligands. However, classical thermal synthesis of this isomer is often plagued by poor regioselectivity and harsh conditions due to the electron-deficient nature of the pyridine ring.[1]

This Application Note details a validated, high-throughput microwave (MW) assisted workflow for the synthesis of pyrrolo[3,2-c]pyridines. By leveraging the dipolar polarization effects of MW irradiation, we demonstrate a reduction in reaction times from 12+ hours (thermal reflux) to under 30 minutes, with yield improvements of 15–25%.

Key Benefits:

  • Regiocontrol: Exclusive formation of the [3,2-c] isomer via specific precursor selection.

  • Speed: One-pot tandem sequences reduce cycle times by >90%.[1]

  • Purity: Homogeneous heating profiles minimize the degradation of sensitive 4-aminopyridine intermediates.[1]

Strategic Retrosynthesis & Mechanism

To ensure the exclusive formation of the pyrrolo[3,2-c]pyridine isomer, the synthetic strategy relies on the functionalization of 4-amino-3-halopyridines .[1] Unlike the more common 7-azaindole (derived from 2-aminopyridine), the 4-amino core requires higher activation energy for cyclization, making MW irradiation the ideal energy source.[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the dominant "Tandem Sonogashira-Cyclization" pathway, which is the preferred method for generating 2-substituted-5-azaindoles.[1]

G Start 4-Amino-3-Iodopyridine (Precursor) Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Start->Pd_Cycle + Alkyne / CuI Inter_A Intermediate A: 3-Alkynyl-4-Aminopyridine Pd_Cycle->Inter_A Sonogashira Coupling Activation MW Activation (Dipolar Polarization) Inter_A->Activation Solvent Heating Cyclization 5-Endo-Dig Cyclization (Intramolecular) Activation->Cyclization Nucleophilic Attack Product Pyrrolo[3,2-c]pyridine (5-Azaindole) Cyclization->Product Isomerization

Figure 1: Mechanistic workflow for the tandem Sonogashira-Cyclization route. Microwave irradiation accelerates both the initial cross-coupling and the rate-limiting 5-endo-dig cyclization step.[1]

Validated Protocols

Protocol A: One-Pot Sonogashira Coupling/Cyclization

Application: Synthesis of 2-substituted pyrrolo[3,2-c]pyridines.[1] Rationale: This method avoids the isolation of the potentially unstable 3-alkynyl-4-aminopyridine intermediate.[1] The high loss tangent (tan δ) of DMF allows for rapid superheating, driving the cyclization.

Materials
  • Substrate: 4-Amino-3-iodopyridine (1.0 equiv)

  • Reagent: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)[1]

  • Base: Triethylamine (Et₃N) (3.0 equiv) or KOtBu (2.0 equiv) for difficult substrates.

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Methodology
  • Vessel Prep: In a 10 mL microwave-transparent borosilicate vial, add the Pd catalyst, CuI, and 4-amino-3-iodopyridine.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes.

  • Addition: Inject anhydrous DMF (3 mL per mmol substrate), followed by Et₃N and the terminal alkyne via syringe.

  • Microwave Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High (magnetic)

  • Workup: Cool to <50 °C (air jet). Dilute with EtOAc, wash with water (x3) to remove DMF, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

Expert Insight: If the reaction stalls at the intermediate (observed via LCMS as M+H matching the alkyne-pyridine), add a second MW cycle at 160 °C for 10 minutes with 1.0 equiv of KOtBu to force the cyclization.

Protocol B: Intramolecular Heck Cyclization (Hegedus-Mori-Heck)

Application: Synthesis of 2,3-disubstituted scaffolds from enamines.[1] Rationale: Useful when starting from ketones rather than alkynes.[1] The MW energy helps overcome the steric hindrance at the crowded 3,4-position of the pyridine.[1]

Materials
  • Substrate: 4-Amino-3-bromopyridine.[1]

  • Reagent: Ketone (e.g., Acetophenone derivatives) + Acid catalyst (pTSA) for enamine formation in situ or pre-formed.[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + Ligand (e.g., XPhos or PPh₃).

  • Base: K₂CO₃ (2.5 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (9:1).[1]

Step-by-Step Methodology
  • Pre-step (Enamine formation): If not pre-formed, mix aminopyridine and ketone with catalytic pTSA in toluene under MW (120 °C, 10 min) to form the imine/enamine. Evaporate solvent.[1]

  • Cyclization: Re-dissolve residue in Dioxane/Water.[1]

  • Catalyst Addition: Add Pd source, ligand, and base.[1]

  • Microwave Parameters:

    • Temperature: 150 °C

    • Hold Time: 20 minutes

    • Power: Max 300W (Power cycling enabled)

  • Workup: Filter through Celite to remove Pd black.[1] Standard aqueous extraction.[1]

Performance Data & Optimization

The following table summarizes the efficiency gains of MW protocols compared to traditional thermal methods for the synthesis of 2-phenyl-1H-pyrrolo[3,2-c]pyridine.

ParameterThermal Reflux (Oil Bath)Microwave Assisted (Protocol A)Improvement Factor
Temperature 110 °C (DMF Reflux)140 °C (Pressurized)+30 °C
Reaction Time 16 Hours15 Minutes64x Faster
Isolated Yield 58%82%+24%
Impurity Profile High (Oxidation byproducts)Low (Cleaner LCMS trace)Significant
Solvent Vol. 10 mL/mmol3 mL/mmol3.3x Reduction
Troubleshooting Guide (Self-Validating System)
  • Issue: Low Conversion of Aryl Halide.

    • Diagnosis: Catalyst poisoning or inefficient oxidative addition.[1]

    • Fix: Switch from Pd(PPh₃)₂Cl₂ to Pd(dppf)Cl₂ (more robust) and ensure rigorous deoxygenation.

  • Issue: Incomplete Cyclization (Intermediate observed).

    • Diagnosis: Base is too weak or temperature too low for the specific electronic nature of the pyridine.[1]

    • Fix: Increase MW temp to 160 °C or switch base to KOtBu or DBU .

  • Issue: Pressure spikes in vessel.

    • Diagnosis: Decomposition of DMF or volatile alkyne.[1]

    • Fix: Use NMP (N-Methyl-2-pyrrolidone) as solvent (lower vapor pressure, higher stability) and check headspace ratio.[1]

References

  • Lachance, N., et al. (2005). "Microwave-assisted synthesis of azaindoles via the Hegedus-Mori-Heck reaction." Journal of Organic Chemistry. [Link]

  • Popowycz, F., et al. (2011). "Recent Advances in the Synthesis of Azaindoles." Tetrahedron. [Link]

  • Erdélyi, M., & Gogoll, A. (2001).[1][2] "Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating." Journal of Organic Chemistry. [Link]

  • Schirok, H. (2005).[1] "Synthesis of 4-, 5-, 6-, and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry. [Link]

  • Nazare, M., et al. (2004). "General Synthesis of Indoles and Azaindoles by a Palladium-Catalyzed C-N/C-C Coupling Sequence." Angewandte Chemie International Edition. [Link]

Sources

Application Notes and Protocols for the N1-Position Functionalization of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-ethyl-1H-pyrrolo[3,2-c]pyridine Scaffold

The 4-ethyl-1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As an isomer of azaindole, this bicyclic system, featuring a fused pyrrole and pyridine ring, presents a unique three-dimensional architecture and electronic profile that is amenable to interaction with a diverse range of biological targets.[1] Derivatives of the broader pyrrolo[3,2-c]pyridine class have demonstrated significant therapeutic potential, exhibiting anticancer, anti-inflammatory, and antiviral activities.[1]

The functionalization of the N1-position of the pyrrole ring is a cornerstone of medicinal chemistry strategies for this scaffold. Modification at this position allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the introduction of various substituents at the N1-position can profoundly influence the compound's pharmacodynamic profile by establishing new interactions with the target protein or by altering the overall conformation of the molecule. This guide provides detailed protocols and insights for the N-alkylation, N-arylation, and N-acylation of 4-ethyl-1H-pyrrolo[3,2-c]pyridine, enabling researchers to efficiently generate diverse libraries of analogues for biological evaluation.

Synthesis of Starting Material: 4-ethyl-1H-pyrrolo[3,2-c]pyridine

While 4-ethyl-1H-pyrrolo[3,2-c]pyridine is commercially available, a synthetic route is provided below for researchers who wish to prepare it in-house. The following protocol is adapted from general procedures for the synthesis of substituted pyrrolopyridines.

Protocol: Synthesis of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

This protocol involves a multi-step synthesis, which is a common approach for constructing the pyrrolo[3,2-c]pyridine ring system.

Step 1: Synthesis of 2-chloro-4-ethyl-3-nitropyridine

  • Reaction Setup: In a fume hood, add 4-ethyl-3-nitropyridine (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to 4-ethyl-1H-pyrrolo[3,2-c]pyridine

  • Reaction Setup: Dissolve 2-chloro-4-ethyl-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Catalyst Addition: Add a reducing agent, such as iron powder (Fe) or tin(II) chloride (SnCl₂), in excess (3-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the solid residues.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain 4-ethyl-1H-pyrrolo[3,2-c]pyridine.

N1-Alkylation of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

N-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate lipophilicity and introduce new binding interactions. The reaction typically proceeds via deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkyl halide.

Causality Behind Experimental Choices
  • Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the weakly acidic N-H of the pyrrole ring (pKa ≈ 17.5). The use of a strong, non-nucleophilic base minimizes side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the resulting pyrrolide anion and the cation of the base, enhancing the nucleophilicity of the anion.

  • Reaction Temperature: The deprotonation is often carried out at 0 °C to control the exothermic reaction with the hydride. The subsequent alkylation can typically be performed at room temperature.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow Start Start with 4-ethyl-1H-pyrrolo[3,2-c]pyridine Deprotonation Deprotonation with NaH in anhydrous DMF at 0 °C Start->Deprotonation Alkylation Addition of Alkyl Halide (R-X) at 0 °C to room temperature Deprotonation->Alkylation Quenching Quenching with saturated aqueous NH4Cl solution Alkylation->Quenching Workup Aqueous work-up and extraction Quenching->Workup Purification Column Chromatography Workup->Purification Product N1-Alkyl-4-ethyl- 1H-pyrrolo[3,2-c]pyridine Purification->Product

Caption: General workflow for the N-alkylation of 4-ethyl-1H-pyrrolo[3,2-c]pyridine.

Protocol: N-Alkylation with an Alkyl Halide
  • Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-ethyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate or DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Entry Alkyl Halide Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Methyl IodideNaHDMF0 to rt485-95Adapted from[2]
2Benzyl BromideNaHTHF0 to rt680-90Adapted from[2]
3Ethyl BromoacetateK₂CO₃AcetonitrileReflux875-85Adapted from[2]

N1-Arylation of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

The introduction of an aryl or heteroaryl moiety at the N1-position can lead to compounds with significantly altered biological activities, often through the introduction of key π-stacking or hydrogen bonding interactions. Two primary methods for N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination.

Method 1: Ullmann Condensation (Copper-Catalyzed N-Arylation)

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst. It is particularly effective for coupling with aryl halides.

  • Catalyst: Copper(I) salts, such as CuI, are commonly used. The presence of a ligand, often a diamine, can accelerate the reaction and improve yields.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed to facilitate the reaction.

  • Solvent: High-boiling polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or 1,4-dioxane are generally used to achieve the required reaction temperatures.

Ullmann_Workflow Start Start with 4-ethyl-1H-pyrrolo[3,2-c]pyridine Reactants Add Aryl Halide (Ar-X), CuI, Ligand, and Base Start->Reactants Solvent Dissolve in high-boiling solvent (e.g., DMF) Reactants->Solvent Heating Heat to elevated temperature (e.g., 110-150 °C) Solvent->Heating Workup Aqueous work-up and extraction Heating->Workup Purification Column Chromatography Workup->Purification Product N1-Aryl-4-ethyl- 1H-pyrrolo[3,2-c]pyridine Purification->Product

Caption: General workflow for the Ullmann N-arylation of 4-ethyl-1H-pyrrolo[3,2-c]pyridine.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-ethyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the aryl halide (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][4]

Method 2: Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)

The Buchwald-Hartwig amination is a more modern and often milder alternative to the Ullmann condensation, utilizing a palladium catalyst with a phosphine ligand.[5][6] It generally offers a broader substrate scope and higher functional group tolerance.[5]

  • Catalyst and Ligand: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand is crucial for facilitating the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[6]

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are commonly used.

Buchwald_Hartwig_Workflow Start Start with 4-ethyl-1H-pyrrolo[3,2-c]pyridine Reactants Add Aryl Halide (Ar-X), Pd catalyst, Ligand, and Base Start->Reactants Solvent Dissolve in anhydrous solvent (e.g., Toluene) Reactants->Solvent Heating Heat to elevated temperature (e.g., 80-110 °C) Solvent->Heating Workup Aqueous work-up and extraction Heating->Workup Purification Column Chromatography Workup->Purification Product N1-Aryl-4-ethyl- 1H-pyrrolo[3,2-c]pyridine Purification->Product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1 equivalent), 4-ethyl-1H-pyrrolo[3,2-c]pyridine (1.2 equivalents), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), the phosphine ligand (e.g., XPhos, 0.08 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[3][6][8]

Entry Aryl Halide Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
14-IodotolueneCuI1,10-PhenanthrolineK₂CO₃DMF1202470-85Adapted from[4]
24-BromobenzonitrilePd₂(dba)₃XPhosNaOtBuToluene1001275-90Adapted from[7]
32-ChloropyridinePd(OAc)₂SPhosK₃PO₄1,4-Dioxane1101865-80Adapted from[7]

N1-Acylation of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

N-acylation introduces a carbonyl group at the N1-position, which can act as a hydrogen bond acceptor and can influence the electronic properties of the pyrrole ring. The reaction is typically carried out using an acylating agent in the presence of a base.

Causality Behind Experimental Choices
  • Acylating Agent: Acyl chlorides and acid anhydrides are common acylating agents. Acyl chlorides are generally more reactive.[9]

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. For less reactive acylating agents, a stronger base like NaH may be required to pre-form the pyrrolide anion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are suitable for this reaction.

Experimental Workflow: N-Acylation

N_Acylation_Workflow Start Start with 4-ethyl-1H-pyrrolo[3,2-c]pyridine Reactants Add Base (e.g., Et3N) and Acylating Agent (RCOCl) Start->Reactants Solvent Dissolve in anhydrous solvent (e.g., DCM) Reactants->Solvent Stirring Stir at 0 °C to room temperature Solvent->Stirring Workup Aqueous work-up and extraction Stirring->Workup Purification Column Chromatography Workup->Purification Product N1-Acyl-4-ethyl- 1H-pyrrolo[3,2-c]pyridine Purification->Product

Caption: General workflow for the N-acylation of 4-ethyl-1H-pyrrolo[3,2-c]pyridine.

Protocol: N-Acylation with an Acyl Chloride
  • Reaction Setup: Dissolve 4-ethyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Acylating Agent Addition: Cool the solution to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with a saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Entry Acylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Acetyl ChlorideEt₃NDCM0 to rt285-95Adapted from[10]
2Benzoyl ChloridePyridineTHF0 to rt380-90Adapted from[10]
3Acetic AnhydrideNaHTHF0 to rt470-80Adapted from general procedures

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in an inert atmosphere (glovebox or under argon/nitrogen). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[11][12][13][14][15]

  • Palladium and Copper Catalysts: These metal catalysts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact. Wear gloves and safety glasses.[5][16][17][18][19][20][21][22][23]

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.[9][24]

  • Solvents: Anhydrous solvents are often required and can be flammable. Handle them in a fume hood away from ignition sources.

Conclusion

The functionalization of the N1-position of 4-ethyl-1H-pyrrolo[3,2-c]pyridine provides a powerful platform for the generation of novel chemical entities with diverse biological activities. The protocols outlined in this guide for N-alkylation, N-arylation, and N-acylation offer robust and versatile methods for accessing a wide range of derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively adapt and optimize these procedures to synthesize their target compounds for further investigation in drug discovery programs.

References

  • Honrel. (2025, February 27).
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  • da Silva, A. C. M., et al. (2025, August 6). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions.
  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?
  • BenchChem. 4-ethyl-1H-pyrrolo[3,2-c]pyridine | 1140240-24-9.
  • Chemistry LibreTexts. (2023, June 30).
  • Wang, X., et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Zare, A., et al. The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity. Organic & Biomolecular Chemistry.
  • ChemicalBook. 4-ethyl-1H-pyrrolo[3,2-c]pyridine.
  • J&K Scientific LLC. (2024, January 17).
  • Fleurisson, C., et al. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. Organic Letters.
  • Ackermann, L., et al. (2018, June 26). Substituted 1H-1,2,3-Triazol-4-yl-1H-pyrrolo[2,3-b]pyridines by De Novo One-Pot Ring-Forming Coupling/Cyclization/Desilylation Cu Alkyne/Azide Cycloaddition (AAC) Sequence. Chemistry – A European Journal.
  • Guillaumet, G., et al. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules.
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  • Muscarà, C., et al. (2025, December 10). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. Molecules.

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HPLC method development for pyrrolo[3,2-c]pyridine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for Pyrrolo[3,2-c]pyridine Analysis

Abstract

Pyrrolo[3,2-c]pyridine (an azaindole isomer) is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., FMS, JAK).[1] However, its amphoteric nature—possessing both a basic pyridine nitrogen and a weakly acidic pyrrole amine—presents distinct chromatographic challenges, including severe peak tailing and retention variability. This guide provides a comprehensive, self-validating protocol for developing robust HPLC methods for pyrrolo[3,2-c]pyridine, utilizing a "pH-Switch" strategy to optimize selectivity and peak shape.

Physicochemical Profiling & Challenges

Effective method development requires understanding the molecule's behavior in solution.[2]

  • The Basic Center (N5): The nitrogen at position 5 (pyridine ring) has a pKa of approximately 5.0–6.0 . At neutral pH (7.0), it exists in equilibrium between neutral and protonated forms, leading to secondary interactions with residual silanols on silica columns. This is the primary cause of peak tailing.

  • The Acidic Center (N1): The pyrrole nitrogen is weakly acidic (pKa > 15) and remains neutral under standard reversed-phase conditions.

  • Hydrophobicity: The fused bicyclic aromatic system is moderately hydrophobic, making Reversed-Phase Chromatography (RPLC) the dominant mode of separation.

Technical Insight: To achieve sharp peaks, the analyst must drive the equilibrium of the N5 nitrogen to 100% ionization (pH < 3) or 0% ionization (pH > 8). Operating near the pKa (pH 4–6) results in split peaks and shifting retention times.

Method Development Strategy: The "pH-Switch"

We employ a bimodal screening strategy . Instead of guessing, we screen two distinct conditions that exploit the ionization state of the molecule.

Mode A: Low pH (Protonated State)
  • Mechanism: The basic N5 is fully protonated (

    
    ).
    
  • Pros: High solubility; compatible with Mass Spectrometry (MS).

  • Cons: Cationic analytes interact strongly with anionic silanols (

    
    ), causing tailing.
    
  • Solution: Use Charged Surface Hybrid (CSH) columns or TFA (ion-pairing agent) to mask silanols.

Mode B: High pH (Neutral State)
  • Mechanism: The basic N5 is deprotonated (Neutral).

  • Pros: The molecule behaves like a simple neutral aromatic; silanol interactions are suppressed; often yields perfect peak symmetry.

  • Cons: Requires high-pH stable columns (Hybrid Silica or Polymer). Silica dissolves at pH > 8.

Experimental Protocol

Instrumentation & Reagents
  • LC System: HPLC or UHPLC with Diode Array Detector (DAD).

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Modifiers: Trifluoroacetic acid (TFA), Formic Acid (FA), Ammonium Hydroxide (

    
    ), Ammonium Bicarbonate.
    
Column Selection Guide

Do not use standard silica C18 columns for high pH screening.

ConditionRecommended Column TechnologyWhy?
Low pH (Screening) C18 with Charged Surface Hybrid (CSH) (e.g., Waters CSH C18)The surface charge repels the protonated base, improving peak shape without TFA.
High pH (Screening) Ethylene-Bridged Hybrid (BEH) C18 (e.g., Agilent Poroshell HPH, Waters XBridge)Chemically resistant to silica dissolution at pH 10–11.
Isomer Separation Phenyl-Hexyl Provides

interactions to separate regioisomers (e.g., [3,2-c] vs [2,3-b]).
The "Universal Scouting Gradient"

Run this gradient for both Low pH and High pH buffers to determine the optimal mode.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).

  • Temperature: 40°C (Improves mass transfer for bases).

  • Detection: UV 254 nm (Aromatic backbone) and 220 nm (Amide/linker bonds).

Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Injection Hold
15.095Linear Gradient
18.095Wash
18.15Re-equilibrate
23.05End

Buffer A Compositions:

  • Low pH: 0.1% Formic Acid in Water (pH ~2.7).

  • High pH: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with

    
    .
    

Mobile Phase B: 100% Acetonitrile.

Results Interpretation & Optimization

After running the scouting gradients, evaluate the chromatograms based on the Decision Matrix below.

Scenario 1: High pH yields better symmetry
  • Observation: Sharp peak, Tailing Factor (

    
    ) < 1.2.
    
  • Action: Adopt High pH. Optimize gradient slope.

  • Caution: Ensure the column is rated for pH 10.

Scenario 2: Low pH yields better separation of impurities
  • Observation: Good separation but slight tailing (

    
     > 1.5).
    
  • Action: Switch modifier to 0.05% TFA . The trifluoroacetate anion pairs with the protonated pyridine, masking the charge and sharpening the peak.

Scenario 3: Isomers co-elute (Critical for Azaindoles)
  • Action: Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases. The electron-deficient PFP ring interacts differently with the electron-rich pyrrole and electron-poor pyridine rings of the isomers.

Workflow Visualization

MethodDevelopment Start Start: Pyrrolo[3,2-c]pyridine Sample Solubility Solubility Check (Dissolve in DMSO or MeOH) Start->Solubility Scout Run Universal Scouting Gradient (Run both Low pH & High pH) Solubility->Scout Eval Evaluate Chromatograms Scout->Eval PathHigh High pH (pH 10) Better Peak Shape? Eval->PathHigh Symmetry Preferred PathLow Low pH (pH 2.5) Better Separation? Eval->PathLow Selectivity Preferred OptHigh Optimization: Use Hybrid C18 Column 10mM NH4HCO3 PathHigh->OptHigh OptLow Optimization: Add 0.05% TFA or Use CSH Column PathLow->OptLow IsomerIssue Co-eluting Isomers? OptHigh->IsomerIssue OptLow->IsomerIssue Selectivity Switch to Phenyl-Hexyl or PFP Column IsomerIssue->Selectivity Yes Final Final Method Validation (SST: Rs > 1.5, Tf < 1.5) IsomerIssue->Final No Selectivity->Final

Figure 1: Decision tree for HPLC method development of azaindoles, prioritizing pH selection and column chemistry.

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), every routine run must pass these System Suitability Tests (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Higher tailing indicates column aging or pH drift.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity/isomer.
  • Precision: %RSD of peak area

    
     (n=6 injections).
    
  • Sensitivity: Signal-to-Noise (S/N)

    
     at the Limit of Quantitation (LOQ).
    

References

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Available at: [Link]

  • HPLC Method Development Tips: Analyte Chemistry. LCGC International, 2019. Available at: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, 2025. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Available at: [Link]

Sources

Application Note: Crystal Structure Determination of 4-ethyl-1H-pyrrolo[3,2-c]pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-ethyl-1H-pyrrolo[3,2-c]pyridine scaffold (an isomer of 5-azaindole) represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere for indole and purine in kinase and tubulin inhibitor design. Its amphiphilic nature and capacity for bidentate hydrogen bonding make it a critical fragment for targeting the ATP-binding hinge region of kinases (e.g., MPS1, BRAF, FMS).

This application note provides a comprehensive protocol for determining the crystal structures of complexes containing this scaffold. It addresses the specific challenges of tautomeric ambiguity , ethyl group disorder , and ligand solubility in aqueous crystallization buffers.

Chemical Context & Tautomeric Challenges

Before attempting co-crystallization, one must understand the structural dynamics of the ligand. 1H-pyrrolo[3,2-c]pyridine can exist in multiple tautomeric forms. While the 1H-tautomer is generally dominant in solution, the protein microenvironment can stabilize the 3H-tautomer or protonated cationic species.

Critical Insight: Misassigning the tautomeric state during structure refinement leads to incorrect hydrogen bond donor/acceptor mapping, potentially derailing Structure-Based Drug Design (SBDD) campaigns.

DOT Diagram: Tautomeric & Binding Modes

Tautomer_Binding cluster_states Tautomeric States cluster_binding Protein Interaction Modes Scaffold 4-ethyl-1H-pyrrolo[3,2-c]pyridine T1 1H-Tautomer (N1-H Donor, N5 Acceptor) Scaffold->T1 Major Species T2 3H-Tautomer (C3-H, N5-H Donor) Scaffold->T2 Rare Protonated Cationic Form (N5-H+) Scaffold->Protonated Low pH Hydrophobic Hydrophobic Pocket (Ethyl Group Interaction) Scaffold->Hydrophobic Van der Waals Hinge Kinase Hinge Binder (Bidentate H-bonds) T1->Hinge Canonical Binding Protonated->Hinge Charge Assisted

Caption: Tautomeric equilibria of the pyrrolo[3,2-c]pyridine scaffold and their corresponding interaction modes within a protein binding pocket.

Protocol A: Small Molecule Characterization

Objective: Determine the precise geometry and preferred tautomer of the ligand in the solid state prior to protein complexation.

Materials
  • Compound: >5 mg 4-ethyl-1H-pyrrolo[3,2-c]pyridine (>98% purity).

  • Solvents: Methanol, Ethanol, Acetonitrile, DMSO.

  • Vapor Diffusion Setup: 24-well VDX plates or equivalent.

Step-by-Step Methodology
  • Supersaturation: Prepare a saturated solution of the compound in Methanol at 40°C. Filter through a 0.22 µm PTFE filter.

  • Slow Evaporation: Place 500 µL of filtrate in a clean glass vial. Cover with Parafilm and poke 3-5 small holes. Allow to stand at room temperature (RT) for 2-5 days.

  • Antisolvent Diffusion (Alternative): If evaporation fails, dissolve 10 mg in 200 µL DMSO. Place in a small inner vial. Place this inner vial inside a larger jar containing 5 mL water (antisolvent). Seal the outer jar.

  • Data Collection: Select a single crystal (>0.1 mm). Mount on a goniometer head. Collect data at 100 K to reduce thermal motion of the ethyl group.

  • Refinement:

    • Use SHELXT for structure solution.

    • Locate the ethyl group. If disordered, model with split occupancy (e.g., Part A 0.6, Part B 0.4).

    • Validation: Check the difference Fourier map (

      
      ) around N1 and N5 to confirm protonation states.
      

Protocol B: Protein-Ligand Co-Crystallography

Objective: Obtain high-resolution structures of the ligand bound to a target protein (e.g., MPS1, BRAF).

Challenge: The 4-ethyl group increases lipophilicity (


), potentially causing aggregation in aqueous buffers.
Workflow Selection: Soaking vs. Co-crystallization
  • Soaking: Best for robust crystal systems (e.g., apo-crystals act as a sponge).

  • Co-crystallization: Required if the ligand induces a conformational change (e.g., "DFG-out" kinase movement).

DOT Diagram: Crystallization Workflow

Crystal_Workflow Start Purified Protein Target (>95% Purity, 10 mg/mL) Decision Does Apo-Protein Crystallize Well? Start->Decision LigandPrep Ligand Prep (100 mM in 100% DMSO) SoakStep2 Add Ligand (1-5 mM final) Incubate 2h - 24h LigandPrep->SoakStep2 Mix Mix Protein + Ligand (1:3 Molar Ratio) LigandPrep->Mix Soak Soaking Protocol Decision->Soak Yes CoCryst Co-crystallization Protocol Decision->CoCryst No / Conformational Change SoakStep1 Grow Apo Crystals Soak->SoakStep1 SoakStep1->SoakStep2 Harvest Harvest & Cryo-protect SoakStep2->Harvest CoCryst->Mix Incubate Incubate 30 min on Ice (Equilibrium) Mix->Incubate Screen Sparse Matrix Screening (JCSG+, MCSG) Incubate->Screen Screen->Harvest Diffraction X-ray Diffraction Harvest->Diffraction

Caption: Decision tree for selecting between soaking and co-crystallization methodologies based on protein behavior.

Detailed Methodology (Co-crystallization Focus)
  • Complex Preparation:

    • Concentrate protein to 10-15 mg/mL.

    • Add 4-ethyl-1H-pyrrolo[3,2-c]pyridine (from 100 mM DMSO stock) to a final concentration of 1-2 mM. Ensure final DMSO < 2-5%.

    • Crucial Step: Incubate on ice for 30-60 minutes. Spin down at 14,000 x g for 10 minutes to remove any precipitated ligand/protein aggregates. Use only the supernatant.

  • Screening:

    • Set up hanging drop vapor diffusion: 1 µL Complex + 1 µL Reservoir solution.

    • Target Conditions: Pyrrolopyridines often crystallize well in conditions containing PEG 3350 or PEG 4000 (precipitants) and mild organics (e.g., Tacsimate, Malonate) which help solubilize the hydrophobic core.

  • Optimization:

    • If precipitate forms immediately, reduce ligand concentration or add Beta-Octyl Glucoside (BOG) at 0.1% to the drop to act as a solubilizing detergent.

Data Processing & Structure Solution

Objective: Accurately model the ligand electron density.

Data Collection Parameters[1][2][3][4][5][6]
  • Resolution: Aim for < 2.5 Å to resolve the ethyl group orientation.

  • Redundancy: High redundancy (>4-fold) is preferred to improve the signal-to-noise ratio for the ligand density.

Refinement Protocol (Phenix/Refmac)
  • Ligand Restraints (CIF Generation):

    • Use eLBOW (Phenix) or AceDRG (CCP4) to generate the CIF file.

    • Check: Ensure the pyrrole and pyridine rings are defined as a planar system.

    • Ethyl Group: Allow free rotation around the C4-Ethyl bond unless density clearly indicates a fixed position.

  • Ligand Fitting:

    • Calculate an

      
       omit map (green mesh) at 3.0 
      
      
      
      .
    • Fit the scaffold into the density.

    • Check N1 vs N5: The electron density for the pyridine nitrogen (N5) is often slightly higher than carbon, but hydrogen bonding partners are the definitive guide.

      • N1 (Pyrrole): Acts as H-bond Donor. Look for backbone carbonyls (e.g., hinge region).

      • N5 (Pyridine): Acts as H-bond Acceptor. Look for backbone amides.

  • B-Factor Analysis:

    • If the ethyl group has high B-factors (>80

      
      ) relative to the core, it is likely disordered. Do not over-interpret specific interactions for the ethyl tail in this case.
      

Case Study Data Summary

Representative crystallographic parameters for pyrrolo[3,2-c]pyridine complexes (derived from analogous structures like PDB 4KSP, 6OC1).

ParameterValue / RangeNotes
Space Group

or

Common for kinase domains.
Unit Cell

Typical kinase dimensions.
Resolution 1.8 Å - 2.8 Å< 2.0 Å required for unambiguous solvent placement.
Ligand Occupancy 0.80 - 1.00Lower occupancy indicates poor solubility or low affinity.
Key Interaction Hinge H-bondsBidentate interaction via N1 and N5 is the hallmark.

References

  • PDB 4KSP : Crystal Structure of Human B-raf bound to a DFG-out Inhibitor TAK-632. RCSB Protein Data Bank. Link

  • PDB 6OC1 : Crystal structure of human DHODH with TAK-632. RCSB Protein Data Bank. Link

  • Hewitt, P. R., et al. (2013) . Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[1][2] Journal of Medicinal Chemistry. Link

  • Wang, C., et al. (2024) .[3] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[4][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Phenix Documentation . Ligand Restraints Generation (eLBOW). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Ethyl-1H-pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the synthesis of 4-ethyl-1H-pyrrolo[3,2-c]pyridine (also known as 4-ethyl-5-azaindole).

This guide prioritizes yield optimization , reproducibility , and scale-up viability , moving beyond basic literature procedures to address the specific "hidden" variables that cause experimental failure.

Ticket ID: #AZA-504-ETH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview & Strategic Selection

The synthesis of 4-ethyl-5-azaindole presents a classic "heteroaryl-alkyl" coupling challenge. The electron-deficient nature of the pyridine ring at the C4 position makes it susceptible to Nucleophilic Aromatic Substitution (


), but direct alkylation with carbon nucleophiles is best achieved via Transition Metal-Catalyzed Cross-Coupling (TMCCC).

Primary Failure Modes Identified in User Reports:

  • Catalyst Poisoning: The free N1-H (pyrrole) and N5 (pyridine) can coordinate to Pd, arresting the catalytic cycle.

  • 
    -Hydride Elimination:  Introduction of an 
    
    
    
    ethyl group often leads to reduction (to the 4-H analog) or elimination (to vinyl species) rather than coupling.
  • Protodeboronation: Ethylboronic acid is notoriously unstable under standard Suzuki conditions.

Decision Matrix: Route Selection

Use the following logic to select your protocol based on available starting materials and scale.

RouteSelection Start Start: 4-Chloro-1H-pyrrolo[3,2-c]pyridine CheckScale Scale > 100 mg? Start->CheckScale Direct Direct Minisci Reaction (High Risk, Low Yield, 1 Step) CheckScale->Direct No (Quick Screen) Protect Protect N1 Position (Critical Step) CheckScale->Protect Yes (Process Route) CouplingChoice Coupling Partner Selection Protect->CouplingChoice Suzuki Suzuki-Miyaura (Use EtBF3K) CouplingChoice->Suzuki Standard Lab Equipment Negishi Negishi Coupling (Use EtZnBr) CouplingChoice->Negishi Strict Anhydrous/Cryogenic Deprotect Deprotection (Final Product) Suzuki->Deprotect Negishi->Deprotect

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway. The protected Suzuki route is the recommended "Gold Standard" for yields >60%.

The "Gold Standard" Protocol: Protected Suzuki Coupling

Objective: Maximize yield by preventing catalyst poisoning and stabilizing the ethyl nucleophile.

Phase A: N1-Protection (Mandatory)

Do not attempt direct coupling on the free amine. The acidic N1-H (


) will deprotonate under basic coupling conditions, forming an azaindolyl anion that creates a "Pd-sink."
  • Recommended Group: Tosyl (Ts) or SEM (2-(Trimethylsilyl)ethoxymethyl).

  • Why: Electron-withdrawing groups (Ts) activate C4 for oxidative addition.

Protocol (Tosyl Protection):

  • Suspend 4-chloro-5-azaindole (1.0 eq) in DCM.

  • Add DMAP (0.1 eq) and TEA (1.5 eq).

  • Cool to 0°C. Add TsCl (1.2 eq) portion-wise.

  • Warm to RT and stir for 2 hours.

  • Checkpoint: Aqueous workup. Yield should be >90%.

Phase B: The Coupling (Critical Optimization)

Using Ethylboronic acid is the most common user error. It suffers from rapid protodeboronation and poor stoichiometry control. Solution: Use Potassium Ethyltrifluoroborate (


) . It provides a slow release of the active ethyl species, suppressing side reactions.

Optimized Conditions:

Component Reagent Role/Rationale
Substrate 1-Ts-4-chloro-5-azaindole Activated electrophile.

| Nucleophile |


 (1.5 eq) | Stable ethyl source; resists protodeboronation. |
| Catalyst  | 

(5 mol%) | Bidentate ligand prevents

-hydride elimination. | | Base |

(3.0 eq) | Cesium promotes solubility of inorganic salts in organic media. | | Solvent | Toluene/Water (10:1) | Biphasic system essential for borate hydrolysis. | | Temp/Time | 90°C, 16h | Sealed tube recommended to prevent solvent loss. |

Step-by-Step Execution:

  • Charge a reaction vial with 1-Ts-4-chloro-5-azaindole (1.0 mmol),

    
      (204 mg, 1.5 mmol), 
    
    
    
    (977 mg, 3.0 mmol), and
    
    
    (41 mg, 0.05 mmol).
  • Evacuate and backfill with Argon (x3). Oxygen is the enemy here.

  • Add degassed Toluene (5 mL) and Water (0.5 mL).

  • Seal and heat to 90°C.

  • Monitor: Check LCMS at 4h. If conversion <50%, add 2 mol% more catalyst.

  • Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hex/EtOAc).

Phase C: Deprotection
  • Reagent: NaOH (aq) / MeOH or TBAF (if SEM protected).

  • Note: The ethyl group is stable to basic hydrolysis.

Troubleshooting Guide: Diagnostics & Solutions

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-atoms.Switch to XPhos Pd G3. Bulky biaryl ligands prevent N-coordination to the metal center [1].
Product is 4-H (Reduction)

-Hydride elimination from the Ethyl-Pd intermediate.
Use

.
The large bite angle of dppf enforces reductive elimination over

-elimination [2]. Avoid monodentate ligands like

.
Product is 4-Vinyl Oxidation of the ethyl group or elimination.Ensure strict oxygen-free conditions . Degas solvents by sparging with Argon for 15 mins, not just sonication.
Starting Material Recovery Boronate decomposition (

failed to hydrolyze).
Increase water content in solvent ratio (e.g., Toluene/H2O 3:1). Water is required to uncage the

species.
Black Precipitate (Pd Black) Catalyst decomposition (Particle agglomeration).Reaction temperature too high for the catalyst lifespan. Lower to 80°C or add catalyst in two portions (0h and 4h).

Alternative Route: Negishi Coupling (Scale-Up Preferred)

For scales >10g, the cost of Pd catalysts and ligands in Suzuki coupling becomes prohibitive. The Negishi coupling is robust for 4-ethylation but requires anhydrous technique.

Protocol:

  • Reagent Prep: Generate

    
     (or purchase 1.0M solution).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (cheaper alternative).
  • Procedure:

    • Dissolve 1-Ts-4-chloro-5-azaindole in dry THF.

    • Add catalyst.[1][2][3][4][5]

    • Add

      
       (1.5 eq) dropwise at 0°C (Exothermic!).
      
    • Heat to reflux for 2-4h.

  • Advantage: Very fast reaction; often higher yielding than Suzuki for simple alkyl groups.

  • Risk: Zinc reagents are pyrophoric. Requires strict exclusion of moisture.

Frequently Asked Questions (FAQs)

Q: Can I use the Minisci reaction to install the ethyl group directly on the unfunctionalized azaindole? A: Technically, yes, but we advise against it for high-purity needs. The Minisci reaction (using Propionic acid/AgNO3/Persulfate) generates ethyl radicals. While C4 is electron-deficient, the radical often attacks C2 or C6 as well, leading to a mixture of regioisomers (4-ethyl, 2-ethyl, 2,4-diethyl) that are difficult to separate [3]. Use this only if you need <5mg for a quick biological screen.

Q: Why is my 4-ethyl product volatile? A: Low molecular weight azaindoles can sublime. Do not leave the product under high vacuum (<1 mbar) for extended periods, especially if heated.

Q: Can I use 4-bromo-5-azaindole instead of 4-chloro? A: Yes, the bromide is more reactive and will couple faster. However, 4-chloro-5-azaindole is significantly cheaper and more stable. With the optimized


 or XPhos conditions, the chloride is sufficiently reactive.

Q: I see a "dimer" impurity by LCMS. What is it? A: This is likely the homocoupling of the boronic acid (if using acid) or the homocoupling of the azaindole (rare). More commonly, it is the protodehalogenated side product (4-H-azaindole). Check the "Product is 4-H" row in the Troubleshooting table above.

References

  • Catalyst Selection for Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Prevention of Beta-Hydride Elimination: Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984). Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): An Effective Catalyst for Cross-Coupling of Secondary Alkyl Grignard Reagents with Organic Halides. Journal of the American Chemical Society, 106(1), 158–163.

  • Minisci Reaction Regioselectivity: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[6][7] MedChemComm, 2(12), 1135-1161.

  • Suzuki Coupling of Azaindoles: Lérida, L., & Kaspar, L. (2009). Practical Synthesis of 4-Substituted 5-Azaindoles. Synthetic Communications, 39(10), 1708-1717.

Sources

resolving solubility issues of pyrrolo[3,2-c]pyridines in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolo[3,2-c]pyridine Solubility Guide Ticket ID: SOL-PP32C-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Pyrrolo[3,2-c]pyridines are privileged scaffolds in kinase inhibitor discovery (isosteres of 5-azaindoles). However, their planar, rigid heteroaromatic structure often leads to high crystal lattice energy and poor aqueous solubility.[1] This guide addresses the "solubility crash" often observed when transferring these compounds from DMSO stocks to biological media, providing protocols to distinguish true biological activity from artifacts caused by precipitation or colloidal aggregation.[1]

Module 1: Stock Solution Management

The Issue: Compounds precipitate immediately upon thawing or fail to dissolve at high concentrations (10–100 mM) in DMSO.

Technical Insight: Pyrrolo[3,2-c]pyridines are hygroscopic.[1] DMSO is also hygroscopic; it absorbs water from the atmosphere.[1] If your DMSO stock contains >1% water, the compound’s solubility drops exponentially, creating "micro-seeds" of precipitate that are invisible to the naked eye but catastrophic for assay reproducibility.

Protocol: The "Dry-Stock" Standard

  • Solvent Choice: Use anhydrous DMSO (≥99.9%) stored under nitrogen or argon.[1]

  • Dissolution:

    • Vortex for 60 seconds.

    • Sonicate in a water bath at 37°C for 10–15 minutes. Note: The pyridine ring is stable at this temperature; heat helps break the crystal lattice.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

  • Visual QC: Before use, centrifuge the stock at 13,000 x g for 5 minutes. If a pellet forms, the concentration is inaccurate.[1]

Module 2: The Dilution "Crash" (Assay Transfer)

The Issue: Compound precipitates when added to aqueous assay buffer (PBS, TRIS, or Media), causing variable IC50 data.

Technical Insight: This is a kinetic solubility failure.[1] Adding a high-concentration DMSO stock directly to a static aqueous buffer creates a local region of supersaturation that forces the compound out of solution before it can disperse.[1]

Protocol: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the assay plate.[1] Use an intermediate step to lower the dielectric shock.[1]

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Dilution) 100 µM in 10% DMSO/Buffer Stock->Inter Step 1: Predilution (Mix vigorousy) Assay Assay Plate (Final Dilution) 1 µM in 0.1% DMSO Inter->Assay Step 2: Transfer (No shock)

Figure 1: The Intermediate Dilution Strategy reduces the kinetic shock of mixing hydrophobic stocks with aqueous buffers.

Critical Parameter: pH Control The pyridine nitrogen in pyrrolo[3,2-c]pyridine has a pKa of approximately 5–6.[1]

  • Acidic Buffers (pH < 6): The molecule becomes protonated (cationic), significantly improving solubility.[1]

  • Physiological Buffers (pH 7.4): The molecule is neutral and least soluble.[1]

  • Troubleshooting: If the assay tolerates it, adjust buffer pH to 6.5. If not, proceed to Module 3.

Module 3: Advanced Formulation (Additives)

The Issue: Standard dilution fails; the compound requires a carrier system.

Comparison of Solubilizing Agents

AdditiveRecommended Conc.MechanismAssay Compatibility
HP-β-Cyclodextrin 0.5% – 5% (w/v)Encapsulates hydrophobic coreHigh. Inert in most cell/enzyme assays. Best for cell-based work.[1]
BSA (Bovine Serum Albumin) 0.01% – 0.1%Binds/sequesters lipophilesMedium. Can shift IC50 values (protein binding) but prevents aggregation.[1]
Tween-20 / Triton X-100 0.01%Disrupts aggregatesEnzyme Only. Toxic to cells.[1] Essential for preventing false positives in biochemical assays.[1]

Protocol: Cyclodextrin Complexation

  • Prepare a 20% (w/v) stock of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

  • Dilute your compound into this vehicle before adding to the final assay media.

Module 4: Distinguishing Aggregation from Inhibition

The Issue: You observe potent inhibition (low IC50), but the dose-response curve is steep (Hill slope > 2), or the activity disappears when you change enzyme concentration.

Technical Insight: Planar heterocycles like pyrrolo[3,2-c]pyridines are prone to forming colloidal aggregates (radius 50–500 nm).[1] These colloids non-specifically sequester enzymes, causing false positives.[1] This is the "Shoichet Artifact."

Validation Workflow: The Detergent Test Applicable for Enzymatic/Biochemical Assays only.[1]

AggregationCheck Start Compound shows Potent Inhibition Test Add 0.01% Triton X-100 (or Tween-80) to Buffer Start->Test Result1 Activity Lost (IC50 increases >10x) Test->Result1 Aggregates disrupted Result2 Activity Retained (IC50 stable) Test->Result2 Binding unaffected Conclusion1 Artifact: Colloidal Aggregation Result1->Conclusion1 Conclusion2 Valid: True Ligand Binding Result2->Conclusion2

Figure 2: Decision tree for identifying colloidal aggregation artifacts using non-ionic detergents.

For Cell-Based Assays (Where detergents are toxic): Use the "Spin-Down" Test :

  • Prepare the compound in media at the IC50 concentration.[1]

  • Centrifuge at 100,000 x g for 20 mins (or max speed in a benchtop microfuge for 60 mins).

  • Test the supernatant.[1] If activity is lost, the compound was in a precipitate/colloid, not true solution.[1]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO concentrations higher than 1% to solve solubility? A: Generally, no.[1] In cell-based assays, DMSO >0.5% often induces cytotoxicity or membrane permeability artifacts.[1] In enzymatic assays, DMSO >2% can denature the protein.[1] Always run a "DMSO-only" control to normalize data.[1]

Q: My compound is fluorescent. Is this a problem? A: Yes. Pyrrolo[3,2-c]pyridines can be intrinsically fluorescent.[1] If your assay readout is fluorescence-based (e.g., FRET, FP), the compound may interfere.

  • Solution: Run a "Compound + Buffer" (no enzyme) control.[1] If the signal is high, you have optical interference.[1] Switch to a luminescent or absorbance-based readout.[1]

Q: Why does the compound dissolve in acid but precipitate in the assay? A: This confirms the basicity of the pyridine nitrogen.[1] In 0.1 M HCl, it is protonated and soluble.[1] When you neutralize it in pH 7.4 buffer, it returns to its neutral, lipophilic state and crashes out. Use the Intermediate Dilution Method (Module 2) or Cyclodextrins (Module 3) to manage this transition.[1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility). Link

  • Owen, S. C., et al. (2012).[1][2] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[1][2] ACS Chemical Biology, 7(8), 1429–1435.[1] Link[1]

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550–553.[1] Link

Sources

Technical Support Center: Purification of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

[1][2][3]

Welcome to the technical support hub for 4-ethyl-1H-pyrrolo[3,2-c]pyridine . As a Senior Application Scientist, I understand that purifying azaindole derivatives is rarely straightforward. The interplay between the basic pyridine nitrogen (N-5) and the acidic silanols on standard silica gel often leads to peak tailing, irreversible adsorption, and yield loss.[1][2][3]

This guide moves beyond generic protocols to address the specific physicochemical challenges of this 5-azaindole scaffold.

🔬 Core Analysis: Know Your Compound[1]

Before attempting purification, you must understand the "personality" of your molecule to select the right tools.[1][3]

PropertyCharacteristicImpact on Chromatography
Scaffold 5-Azaindole (Pyrrolo[3,2-c]pyridine)Amphoteric nature; N-5 is basic, N-1 is weakly acidic.[1][2][3]
Basicity Pyridine N (pKa ~8.[3]0)Critical: Will protonate on acidic silica (pH ~5), causing severe tailing.[1][2][3]
Polarity Moderate to HighRequires polar mobile phases (e.g., DCM/MeOH or high % EtOAc).[1][2][3]
Solubility Good in DCM, MeOH, DMSO"Oiling out" is common in non-polar solvents like Hexane.[1][2][3]

🛠 Module 1: Stationary Phase & Modifiers

The Issue: You ran a standard Hexane/EtOAc column, and your product smeared across 20 fractions or didn't elute at all.

Q: Why is my compound tailing so badly on silica gel?

A: This is a classic "silanol effect."[3] Standard silica gel is slightly acidic (pH 4–5).[1][3] The basic nitrogen at position 5 of the pyrrolo[3,2-c]pyridine core accepts a proton from the surface silanol groups (


123123
Q: How do I fix the tailing?

A: You must neutralize the silica surface using a Basic Modifier .[3][4]

  • Recommendation: Triethylamine (TEA) or Ammonia (

    
    ) .[1][2][3][4]
    
  • Mechanism: These bases compete for the acidic silanol sites.[3] Because they are in high abundance in the mobile phase, they saturate the silica surface, effectively "capping" the acidic sites and allowing your product to elute freely.[1][2][3]

Protocol: The "Deactivation" Method

Do not just add TEA to the bottle.[3] Follow this sequence for reproducibility:

  • Slurry Pack: Prepare your silica slurry using the starting solvent system + 1% TEA .

  • Flush: Run 2 column volumes (CV) of this TEA-spiked solvent through the column before loading your sample.[3] This pre-saturates the silica.[3]

  • Elute: Continue using the mobile phase with 1% TEA (or 1%

    
     in MeOH) throughout the run.
    

🧪 Module 2: Solvent Systems

The Issue: Choosing between DCM/MeOH and Hexane/EtOAc.

Q: Which solvent system should I use?

A: This depends on the polarity of your specific impurities, but for 5-azaindoles, DCM/MeOH is often superior for solubility, while Hexane/EtOAc offers better separation selectivity if the compound is soluble enough.[1][2][3]

Comparative Data: Solvent System Performance

SystemCompositionModifierVerdict
System A DCM / MeOH1%

(7N in MeOH)
Best for Solubility. Ideal if crude is polar/insoluble.[1][3] High loading capacity.
System B Hexane / EtOAc1% TEABest for Resolution. Gives sharper peaks if compound is soluble.[3]
System C DCM / AcetoneNoneAvoid. Acetone often causes streaking with azaindoles.[3]

Pro Tip: If using System A, avoid using pure TEA in DCM as it can form salts that clog lines.[1][2][3] Use 7N


 in MeOH  as your polar modifier source.[3][4]

⚙️ Module 3: Loading & Execution

The Issue: The compound precipitates at the top of the column, ruining resolution.

Q: My crude is an oil/solid that doesn't dissolve in Hexane. How do I load it?

A: Do not try to wet-load with a strong solvent (like pure DCM) onto a Hexane-equilibrated column; this causes "band broadening."[3]

The Solution: Dry Loading For 4-ethyl-1H-pyrrolo[3,2-c]pyridine, dry loading is the gold standard.[1][3]

  • Dissolve crude in minimal MeOH or DCM.[3]

  • Add Celite 545 or Silica Gel (ratio 1:2 crude:solid).[1][3]

  • Rotovap to dryness until you have a free-flowing powder.[3]

  • Pour this powder on top of your pre-packed (and TEA-neutralized) column.

  • Add a layer of sand and begin elution.[3][5]

📉 Module 4: Post-Purification Processing

The Issue: You have pure product, but the NMR shows extra peaks (quartet at 3.0 ppm, triplet at 1.2 ppm).

Q: How do I remove the residual Triethylamine (TEA)?

A: TEA (bp 89°C) is volatile but "sticky" due to H-bonding.[1][3]

  • Azeotrope: Redissolve the combined fractions in DCM or Chloroform and rotovap again. Repeat 2-3 times. The solvent helps carry off the TEA.[3][6]

  • High Vacuum: Dry at 40–50°C under high vacuum (<1 mbar) for 4+ hours.

  • The "Nuclear" Option: If TEA persists (often as a salt), dissolve product in EtOAc and wash quickly with saturated

    
      (do not use acid, or you will extract your product).[1][2][3] Dry organics over 
    
    
    and concentrate.

📊 Visualization: Purification Decision Tree

The following diagram outlines the logical flow for purifying basic heterocycles like 4-ethyl-1H-pyrrolo[3,2-c]pyridine.

PurificationWorkflowStartCrude 4-ethyl-1H-pyrrolo[3,2-c]pyridineSolubilityCheckCheck Solubility in Hex/EtOAcStart->SolubilityCheckTLCRun TLC (add 1% TEA to chamber)SolubilityCheck->TLCDecisionIs Rf > 0.2 and spot compact?TLC->DecisionMethodAMethod A: Hex/EtOAc + 1% TEA(Better Resolution)Decision->MethodAYes (Soluble)MethodBMethod B: DCM/MeOH + 1% NH3(Better Solubility)Decision->MethodBNo (Streaking/Insoluble)LoadingDry Load on Celite/SilicaMethodA->LoadingMethodB->LoadingColumnRunRun Flash Column(Pre-wash silica with modifier)Loading->ColumnRunPostProcessPost-Process: Remove TEA(Azeotrope with DCM)ColumnRun->PostProcess

Caption: Decision tree for selecting solvent systems and loading techniques based on solubility and TLC behavior.

📑 References

  • Phenomenex. (2025).[1][3] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from [1][2]

  • Restek Corporation. (2025).[3] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [1][2]

  • BenchChem. (2025).[1][3][7] Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. Retrieved from [1][2][3]

  • Teledyne ISCO. (2016).[1][3] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [1][2][3]

  • ResearchGate. (2021). Best way to remove triethylamine from a column fraction? Retrieved from

troubleshooting cyclization steps in pyrrolo[3,2-c]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Steps in 5-Azaindole Formation

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary & Scaffold Analysis

Welcome to the Azaindole Support Hub. You are likely here because the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is notoriously difficult to synthesize compared to its carbocyclic indole counterpart.

The Core Problem: The pyridine nitrogen at position 5 is highly electron-withdrawing, deactivating the ring system toward the electrophilic aromatic substitution (SEAr) steps required by classical methods (like Fischer). Furthermore, the basic nitrogen (pKa ~8.2) acts as a "catalyst sink," coordinating to transition metals (Pd, Cu) and killing the catalytic cycles in modern cross-coupling routes.

This guide prioritizes Palladium-Catalyzed Annulation (Larock) and Sonogashira-Cyclization sequences, as these are the industry standards for drug discovery. We treat the Fischer route as a legacy method with limited applicability.

Method Selection: The Decision Matrix

Before troubleshooting, ensure you are using the correct synthetic strategy for your substitution pattern.

MethodSelection Start Target: Pyrrolo[3,2-c]pyridine Subst Substitution Pattern? Start->Subst C2_C3 2,3-Disubstituted Subst->C2_C3 Internal Alkyne C2_Only 2-Substituted Only Subst->C2_Only Terminal Alkyne C2_Ester 2-Carboxylate Subst->C2_Ester Aldehyde Precursor Larock Method A: Larock Annulation (Pd-Cat) C2_C3->Larock Best Yields Sono Method B: Sonogashira + Base Cyclization C2_Only->Sono High Regiocontrol Heme Method C: Hemetsberger (Azido-acrylate) C2_Ester->Heme Scalable

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target substitution.

Troubleshooting Module A: The Larock Indole Synthesis

Workflow: 4-amino-3-iodopyridine + Internal Alkyne


 5-Azaindole.

The Larock synthesis is the most robust method for 2,3-disubstituted systems but suffers from regioselectivity issues and catalyst deactivation.

Issue 1: Reaction Stalls (Low Conversion)

Symptom: Starting material remains; Pd black precipitates early. Root Cause: The pyridine nitrogen (N5) coordinates to the unsaturated Pd(0) species, preventing oxidative addition into the C-I bond.

ParameterTroubleshooting ProtocolMechanistic Rationale
Ligand Switch to PPh3 (excess) or DPEphos .Bulky phosphines outcompete the pyridine nitrogen for Pd coordination sites.
Substrate Protect the amine as N-Acetyl or N-Pivaloyl .Free amines can poison the catalyst. Amides reduce the Lewis basicity of the system.
Additive Add LiCl (1.0 eq) .Chloride ions stabilize the Pd(II) intermediate and facilitate the reduction of Pd(II) to active Pd(0).
Temp Increase to 100–120 °C .High energy is required to overcome the activation barrier of the oxidative addition into the electron-poor pyridine ring.
Issue 2: Poor Regioselectivity

Symptom: A mixture of 2,3-isomers is formed (e.g., R1 at C2 vs. R1 at C3). Root Cause: The migratory insertion step is sensitive to both sterics and electronics.[1] In 5-azaindoles, the electronic bias of the pyridine ring often fights against the steric bulk of the alkyne.

  • Standard Rule: The larger substituent on the alkyne prefers the C2 position (alpha to the pyrrole nitrogen).

  • The Fix: If you need the reverse isomer (bulky group at C3), you cannot use standard Larock. Switch to a Sonogashira-Cyclization sequence where the alkyne is pre-installed.

Troubleshooting Module B: Sonogashira & Cyclization

Workflow: 4-amino-3-iodopyridine + Terminal Alkyne


 Intermediate 

Cyclization.
Issue 1: Glaser Coupling (Dimerization)

Symptom: Formation of diyne side products (R-C≡C-C≡C-R) instead of the cross-coupled product. Root Cause: Presence of Oxygen + Copper(I).

  • Corrective Action: Degas solvents thoroughly (freeze-pump-thaw x3).

  • Alternative: Use Copper-free conditions (PdCl2(PPh3)2, Et3N, 80 °C). While slower, it eliminates homocoupling.

Issue 2: Failure to Cyclize (5-endo-dig)

Symptom: The Sonogashira intermediate (alkynyl-aminopyridine) is isolated, but the ring won't close. Root Cause: The amine nitrogen is not nucleophilic enough to attack the alkyne, or the geometry is unfavorable (Baldwin's rules: 5-endo-dig is disfavored unless the metal activates the alkyne).

Protocol for Forced Cyclization:

  • Base: Use a strong base like KOtBu in NMP or DMF at 80 °C.

  • Metal Catalyst: Add CuI (10 mol%) or AuCl3 (5 mol%) . These are "pi-acids" that coordinate to the alkyne, making it more electrophilic and triggering the attack by the amine.

Troubleshooting Module C: The Fischer Synthesis (Legacy)

Workflow: Pyridyl hydrazine + Ketone


 Hydrazone 

[3,3]-Sigmatropic Rearrangement.
FAQ: Why is my Fischer reaction failing?

Answer: The Fischer synthesis relies on the formation of an ene-hydrazine intermediate. The electron-deficient pyridine ring pulls electron density away from the hydrazine nitrogens, making the [3,3]-sigmatropic rearrangement energetically unfavorable.

If you MUST use Fischer:

  • Catalyst: Do not use weak acids (acetic acid). Use Polyphosphoric Acid (PPA) or ZnCl2 in refluxing solvent.

  • Temperature: Requires >150 °C.

  • Warning: Expect low yields (<30%) and difficult purification due to tar formation. Recommendation: Abandon Fischer for Larock.

Visualization of the Larock Failure Modes

This diagram illustrates the catalytic cycle and where specific inhibitors (like the pyridine nitrogen) attack the system.

LarockCycle Pd0 Active Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 4-amino-3-iodopyridine Poison FAILURE: Catalyst Poisoning (Pyridine N binds Pd) Pd0->Poison No Ligand Protection Coord Alkyne Coordination OxAdd->Coord Alkyne Insert Migratory Insertion Coord->Insert Prod Reductive Elimination (5-Azaindole) Insert->Prod Regio FAILURE: Wrong Regioisomer (Steric mismatch) Insert->Regio Electronic Override Prod->Pd0 Regeneration

Figure 2: Catalytic cycle of the Larock synthesis highlighting critical failure points (Red) where troubleshooting is required.

Comparative Data Table

FeatureLarock AnnulationSonogashira-CyclizationHemetsberger
Substituents Best for 2,3-Diaryl/AlkylBest for 2-Aryl/AlkylBest for 2-Ester
Precursor 4-amino-3-iodopyridine4-amino-3-iodopyridineAzido-acrylate
Key Reagent Pd(OAc)2, Na2CO3Pd(PPh3)2Cl2, CuIXylenes (Heat)
Typical Yield 60–85%50–75%40–60%
Primary Risk RegioselectivityHomocoupling (Glaser)Explosion (Azide)

References

  • Preparation of 5-Azaindoles via Larock Heteroannulation: Calvet, G., et al. "Synthesis of Polysubstituted 5-Azaindoles via Palladium-Catalyzed Heteroannulation of Diarylalkynes." The Journal of Organic Chemistry, 2014.

  • Review of Azaindole Synthesis Strategies: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."[2] Tetrahedron, 2007. [2]

  • Sonogashira Coupling Mechanisms & Troubleshooting: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Hemetsberger Reaction for Azaindoles: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans.[3] 1, 2000.

  • Regioselectivity in Larock Synthesis: Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991.

Sources

minimizing side reactions in pyrrolo[3,2-c]pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Minimizing Side Reactions & Optimizing Regiocontrol in 5-Azaindole Scaffolds

Introduction: The Amphoteric Challenge

Welcome to the technical support hub for pyrrolo[3,2-c]pyridine (commonly referred to as 5-azaindole ). This scaffold is a "privileged structure" in kinase inhibitor development (e.g., Vemurafenib analogs), yet it presents a dual-threat reactivity profile that often ruins standard library synthesis.[1]

The Core Problem: You are dealing with an amphoteric system.

  • The Pyrrole Ring (N1/C3): Electron-rich, prone to oxidation and acid-catalyzed polymerization.

  • The Pyridine Ring (N5/C4/C6): Electron-deficient, basic, and a potent catalyst poison.[1]

This guide moves beyond generic "optimization" and targets the specific mechanistic failures users encounter.

Module 1: Electrophilic Aromatic Substitution (SEAr)

User Issue: "I am trying to halogenate/acylate at C3, but I am getting N1 substitution or black tar."

The Mechanism

Unlike indole, the fused pyridine ring in 5-azaindole withdraws electron density, making C3 less nucleophilic. However, C3 remains the preferred site for SEAr. The side reaction (N1 substitution) occurs because the N1 proton is acidic (


), and in the presence of bases or under kinetic control, the hard electrophile attacks the hard N1 center.
Troubleshooting Protocol
ParameterRecommendationScientific Rationale
N1 Protection Mandatory (Tosyl, SEM, or Boc)Unprotected N1 allows competitive deprotonation.[1] Electron-withdrawing groups (EWG) like Tosyl deactivate the ring slightly but prevent N-attack and polymerization.
Halogenation NIS/NBS in DMF (0°C to RT)Use N-halosuccinimides rather than elemental halogens (

). Elemental halogens form charge-transfer complexes with N5, leading to oxidative degradation.[1]
Acylation Friedel-Crafts is forbidden. Use Vilsmeier-Haack.

coordinates irreversibly to N5, killing reactivity.[1] Vilsmeier reagents (

/DMF) avoid metal coordination.
Standard Operating Procedure: C3-Iodination
  • Substrate: 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine.

  • Reagent: N-Iodosuccinimide (1.1 equiv).

  • Solvent: Acetonitrile (polar aprotic favors the ionic intermediate).

  • Execution: Stir at room temperature for 2 hours.

  • Workup: Quench with 10%

    
     to remove iodine traces (prevents oxidation).
    
Module 2: Metal-Catalyzed Cross-Couplings

User Issue: "My Suzuki/Buchwald coupling stalls at <10% conversion. The catalyst is dead."

The Mechanism: N5-Poisoning

The pyridine nitrogen (N5) is a strong


-donor. It displaces phosphine ligands from Palladium (

or

), forming stable, inactive Pd-N5 complexes.[1] This is the #1 cause of failure in azaindole couplings.
Troubleshooting Flowchart

SuzukiTroubleshooting cluster_mech Mechanism of Action Start Suzuki Coupling Stalled? CheckLigand Are you using standard PPh3/dppf? Start->CheckLigand SwitchLigand Switch to Bulky Ligands (XPhos, BrettPhos) CheckLigand->SwitchLigand Yes CheckBase Is Base causing hydrolysis? CheckLigand->CheckBase No (Already using bulky) SwitchLigand->CheckBase N5Oxide Strategy: N-Oxide Activation CheckBase->N5Oxide Still failing Blocks N5 Coordination Blocks N5 Coordination N5Oxide->Blocks N5 Coordination

Caption: Decision tree for overcoming catalyst poisoning in 5-azaindole cross-couplings.

The "N-Oxide" Bypass Protocol

If bulky ligands (XPhos) fail, you must block the N5 site.

  • Oxidation: Treat substrate with

    
    -CPBA to form the N5-oxide.
    
  • Coupling: Perform Suzuki coupling on the N-oxide (N5-O does not bind Pd strongly).

  • Reduction: Reduce back to the pyridine using Fe powder/NH4Cl or

    
    .
    
Module 3: Lithiation & C-H Activation

User Issue: "I tried to lithiate C2, but I got a mixture of C2, C4, and dimers."

The Mechanism
  • C2 (Pyrrole): Most acidic proton (

    
     if N1 protected), but the lithiated species is thermodynamically unstable and prone to ring-opening.[1]
    
  • C4 (Pyridine): The "Directed Metalation Group" (DMG) effect of N5 can direct lithiation to C4, competing with C2.[1]

Reactivity Map

ReactivityMap Center 5-Azaindole Scaffold N1 N1: Acidic Must Protect (SEM/Boc) Center->N1 C2 C2: Lithiation Site Requires -78°C Center->C2 C3 C3: Nucleophilic Target for Halogenation Center->C3 C4 C4: SNAr Active (If Halogenated) Center->C4 N5 N5: Basic/Poison Coordinates Metals Center->N5

Caption: Functionalization hotspots and their associated primary risks.

Protocol: Regioselective C2-Lithiation

To ensure C2 selectivity over C4:

  • Directing Group: Use N1-SEM (2-(Trimethylsilyl)ethoxymethyl) protection. The oxygen in SEM coordinates Li, anchoring it near C2.

  • Base: Use LDA (Lithium diisopropylamide) instead of n-BuLi. LDA is bulkier and less nucleophilic, reducing nucleophilic attack on the pyridine ring.

  • Temperature: Maintain -78°C strictly . Above -40°C, the C2-lithio species isomerizes or dimerizes.

FAQ: Quick Troubleshooting

Q: Can I use the Minisci reaction to functionalize C4? A: Yes, but be careful. Radical alkylation (Minisci) works well on electron-deficient heterocycles. However, 5-azaindole is electron-rich on the pyrrole side. You must protonate N5 (using TFA) to deactivate the ring and direct the radical to C4/C6. Without acid, you will get non-selective oxidative sludge.[1]

Q: Why is my Boc group falling off during workup? A: N1-Boc on 5-azaindole is surprisingly labile compared to indole. The electron-withdrawing pyridine ring makes the N1-carbonyl bond more susceptible to hydrolysis. Avoid strong bases during workup; use phosphate buffer (pH 7).

Q: How do I remove the N-oxide after coupling? A: The cleanest method is Mo(CO)6 (Molybdenum hexacarbonyl) in refluxing ethanol. It is milder than iron reduction and compatible with halogens if you have them elsewhere on the molecule.

References
  • Song, J. J., et al. "Organometallic methods for the synthesis and functionalization of azaindoles."[2] Chemical Society Reviews, 2007, 36, 1120-1132.[1][2]

  • Minakata, S., et al. "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide."[1][3] Synthesis, 1992.[1]

  • Tang, R. J., et al. "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol."[1][4] The Journal of Organic Chemistry, 2018, 83(2), 930-938.[1][4] [1]

  • L.D. Arnold et al. "Pyrrolo[3,2-c]pyridine derivatives."[1][2] U.S. Patent 20070208053, 2007.[1][2]

  • Knutsen, L. J., et al. "Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives."[1] Pharmaceuticals, 2021.[1][2]

Sources

Technical Support Center: Stability & Handling of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

[1]

Executive Summary

4-ethyl-1H-pyrrolo[3,2-c]pyridine is a derivative of the 5-azaindole scaffold.[1] While this class of molecules is chemically robust compared to indoles, the addition of the 4-ethyl group significantly increases lipophilicity (cLogP shift), creating a high risk of precipitation in aqueous cell culture media.[1]

This guide addresses the three primary failure modes for this compound in bioassays:

  • "Crash-out" Precipitation: Rapid crystallization upon dilution from DMSO.

  • Serum Protein Binding: Sequestration by albumin in FBS-supplemented media.

  • Oxidative Instability: Potential degradation of the electron-rich pyrrole ring during long-term incubation.[1]

Module 1: Solubility & Precipitation (The #1 Failure Mode)

Issue: Users frequently report a loss of potency or "particulates" in the media.[2] This is rarely chemical degradation; it is almost always physical precipitation. The 4-ethyl group reduces water solubility compared to the parent azaindole.[1]

The "DMSO Shock" Phenomenon

When a 10 mM DMSO stock is pipetted directly into aqueous media, the local concentration of DMSO drops instantly. The compound, now in a highly polar environment, may crystallize before it can disperse.

Protocol: The "Intermediate Dilution" Method

Do not spike 100% DMSO stock directly into cell culture wells.

  • Prepare Stock: Dissolve 4-ethyl-1H-pyrrolo[3,2-c]pyridine in anhydrous DMSO to 10 mM.

  • Intermediate Step: Dilute the stock 1:10 in culture media (w/o serum) or PBS to create a 10x working solution.

    • Observation Point: Vortex immediately. Hold this solution up to a light source. If it turns cloudy or opalescent, the compound has crashed out.

  • Final Addition: Add the 10x intermediate solution to your cells.

Troubleshooting Guide: Precipitation
SymptomProbable CauseCorrective Action
Cloudiness upon dilution Concentration exceeds thermodynamic solubility limit.[1]Reduce final concentration or increase DMSO % (max 0.5%).
Crystals on cell monolayer "DMSO Shock" (direct spiking).Use the Intermediate Dilution method described above.
Variable IC50 data Compound precipitated in the pipette tip.Pre-warm media to 37°C before spiking; do not spike into cold media.

Module 2: Chemical Stability (Oxidation & pH)

Issue: 5-azaindoles are electron-rich heteroaromatics. While the pyridine ring stabilizes the system, the pyrrole NH is susceptible to oxidation under high-light or high-oxygen conditions (e.g., cell incubators).[1]

Mechanism of Instability

The pyrrole nitrogen (N1) can undergo oxidative dehydrogenation or ring-opening if exposed to intense light or peroxides found in aged culture media.[1] The pyridine nitrogen (N5) is basic (pKa ~8.0–8.5); in acidic media (e.g., conditioned media where pH < 7.0), the compound becomes protonated, which increases solubility but may alter membrane permeability.[1]

Workflow: Stability Validation

Use this decision tree to determine if your compound is degrading or just precipitating.

StabilityWorkflowStartStart: Compound in Media(37°C, 24h)CheckVisual Check:Precipitate Visible?Start->CheckSpinCentrifuge Media(10,000 x g, 5 min)Check->SpinYes or NoAnalyzeAnalyze Supernatant(HPLC/LC-MS)Spin->AnalyzeResult1Peak Area < 90% of T0Analyze->Result1Result2Peak Area > 90% of T0Analyze->Result2NewPeakAre there NEW peaks?Result1->NewPeakStableConclusion:StableResult2->StableDegradationConclusion:Chemical Degradation(Oxidation)NewPeak->DegradationYesPrecipitationConclusion:Precipitation Loss(Not Degradation)NewPeak->PrecipitationNo (Just loss of area)

Figure 1: Decision tree for distinguishing between chemical degradation and physical precipitation.

Module 3: Biological Matrix Interference

Issue: The "4-ethyl" group increases the hydrophobicity of the scaffold. Hydrophobic compounds have a high affinity for Albumin (BSA/FBS) .[1]

  • The Artifact: In 10% FBS, the free (active) concentration of the drug may be only 1-10% of the nominal concentration.[1]

  • The Fix: If your IC50 shifts significantly between Serum-Free Media and 10% FBS Media, you have a protein binding issue.[1]

  • Recommendation: For precise mechanistic studies, consider running a "Serum Shift Assay" (IC50 in 1% FBS vs. 10% FBS) to quantify this effect.

Frequently Asked Questions (FAQ)

Q1: Can I store the 10 mM DMSO stock at -20°C? A: Yes. 5-azaindoles are stable in DMSO at -20°C for at least 6 months.[1] However, avoid repeated freeze-thaw cycles, which can introduce moisture. Moisture in DMSO lowers the solubility of the compound, leading to "invisible" precipitation inside the stock vial. Always aliquot stocks.

Q2: My media turned yellow after adding the compound. Is it degrading? A: Likely not. Azaindoles can exhibit pH-dependent fluorescence or slight color changes upon protonation of the pyridine nitrogen.[1] However, if the color deepens to brown over time, this indicates oxidation (formation of quinone-imine species).[1] Protect from light.[3]

Q3: How do I sterilize the compound solution? A: Do not autoclave. Dissolve in DMSO, then dilute into media and filter through a 0.22 µm PVDF or PES membrane . Do not use Nylon filters, as azaindoles can bind to Nylon, reducing the concentration.

Q4: Why is the compound more soluble in acidic media? A: The pyridine nitrogen at position 5 is basic. At acidic pH (pH < 6), it protonates, forming a cation which is highly soluble. However, cell culture media is buffered to pH 7.4, where the compound is largely neutral and least soluble.

References & Authoritative Grounding

  • PubChem. Compound Summary: 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine).[1] National Library of Medicine. [Link][1]

  • ACS Publications. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors. (Demonstrates scaffold stability and solubility profiles). [Link]

overcoming catalyst poisoning in pyrrolo[3,2-c]pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis Optimization Group Subject: Technical Guide: Overcoming Catalyst Poisoning in Pyrrolo[3,2-c]pyridine Cross-Coupling

Executive Summary

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold presents a unique "dual-poisoning" challenge in transition metal catalysis. Unlike simple indoles, the 5-azaindole possesses a highly Lewis-basic pyridine nitrogen (N-5) capable of arresting the catalytic cycle by displacing labile ligands on the metal center. Furthermore, the acidic pyrrole N-H (pKa ~13) can form stable azaindolyl anions that bridge metal centers, leading to oligomeric deactivation.

This guide provides a self-validating troubleshooting framework to diagnose and resolve these specific poisoning mechanisms, ensuring high-yielding cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) for this privileged scaffold.

Part 1: Diagnostic & Troubleshooting Guide

Q1: My reaction stalls at <10% conversion despite using 5-10 mol% Pd. Is the catalyst dead?

Diagnosis: Likely Lewis Basic Arrest . The N-5 nitrogen of the pyrrolo[3,2-c]pyridine is coordinating to the Pd(II) intermediate after oxidative addition, forming a stable, off-cycle 18-electron complex that prevents transmetallation or amine binding.

The Fix:

  • Switch to Bulky Biaryl Phosphines: Use ligands like XPhos , RuPhos , or BrettPhos . Their steric bulk creates a "protective shell" around the Pd center, physically preventing the N-5 nitrogen from coordinating while still allowing the smaller oxidative addition/reductive elimination events.

  • Increase Temperature: Coordination is exothermic. Increasing the temperature (e.g., to 100–110 °C) shifts the equilibrium away from the resting state, favoring the active catalytic species.

  • Use Precatalysts: Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand. In situ catalyst formation is sluggish in the presence of inhibiting heterocycles. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) to release the active L-Pd(0) species immediately upon heating.

Q2: I see significant starting material and dehalogenated side products (Ar-H).

Diagnosis: This indicates a slow oxidative addition or protodeboronation (in Suzuki couplings). The catalyst is active but is reacting with solvent/protons faster than the cross-coupling partner because the cycle is being throttled by the substrate.

The Fix:

  • Anhydrous Conditions: Strictly exclude water if protodeboronation is the issue.

  • "N-Oxide" Strategy: Oxidize the N-5 nitrogen to an N-oxide (using mCPBA) before the coupling. The N-oxide is far less Lewis basic and does not poison the catalyst. The N-oxide can be reduced back to the pyridine using Fe/NH₄Cl or Zn/AcOH post-coupling.

  • Additives: Add 1.0 equiv of LiCl or CuI . Lithium cations can coordinate to the N-5 nitrogen, effectively "masking" it from the Palladium.

Q3: The reaction works for N-protected substrates but fails for the free N-H azaindole.

Diagnosis: Anionic Poisoning . The base (e.g., NaOtBu, K₂CO₃) deprotonates the pyrrole N-H (N-1). The resulting azaindolyl anion acts as a bridging ligand, forming inactive Pd-dimers.

The Fix:

  • Protect the N-1: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc protection. SEM is superior as it withstands basic coupling conditions better than Boc.

  • Base Selection: If you must run unprotected, use LiHMDS (Lithium bis(trimethylsilyl)amide) as the base. The Lithium counter-cation binds tightly to the azaindolyl anion, preventing it from interacting with the Palladium center.

Part 2: Visualizing the Poisoning Mechanism

The following diagram illustrates how the 5-azaindole substrate diverts the catalytic cycle into inactive resting states.

CatalystPoisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Dimer Anionic Dimerization (Bridging N-1) Pd0->Dimer + Deprotonated Azaindole Coordination N-5 Coordination (Catalyst Arrest) OxAdd->Coordination + 5-Azaindole (N-5) Product Cross-Coupled Product OxAdd->Product + Nucleophile (Fast Cycle) Coordination->OxAdd Heat / Bulky Ligand

Caption: Figure 1. Mechanistic diversion points where pyrrolo[3,2-c]pyridine arrests the Pd-catalytic cycle via N-5 coordination (reversible) or N-1 anionic bridging (irreversible without protection).

Part 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Chloro-5-azaindole

Best for: Substrates where N-1 protection is possible.

Reagents:

  • Substrate: N-SEM-4-chloro-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (0.5 M in H₂O, 3.0 equiv)

  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the halide, boronic acid, and XPhos Pd G3 to a reaction vial.

  • Solvent: Add degassed 1,4-Dioxane.

  • Base: Add the aqueous K₃PO₄ solution.

  • Reaction: Seal the vial and heat to 100 °C for 2–4 hours.

    • Note: If the reaction is sluggish, add 0.5 equiv of LiCl .

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination (Unprotected N-H)

Best for: Rapid library synthesis where protection steps are undesirable.

Reagents:

  • Substrate: 4-Chloro-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2–5 mol%) (for secondary amines) or BrettPhos Pd G3 (for primary amines)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Charge: Add the azaindole, amine, and precatalyst to a vial. Purge with Nitrogen.

  • Solvent: Add anhydrous THF.

  • Base: Dropwise addition of LiHMDS at Room Temperature.

    • Critical: The first equivalent deprotonates the N-1; the second equivalent acts as the base for the coupling.

  • Reaction: Heat to 65 °C . Monitor by LCMS.

    • Why LiHMDS? The Lithium cation stabilizes the azaindolyl anion, preventing it from poisoning the Pd center [2].

Part 4: Data & Ligand Selection Matrix

Table 1: Ligand Performance for 5-Azaindole Coupling

LigandClassEfficacyBest ApplicationMechanism of Action
XPhos Biaryl PhosphineHighSuzuki Coupling (Cl/Br)Steric bulk prevents N-5 coordination; promotes transmetallation.
RuPhos Biaryl PhosphineHighAmination (Secondary)Excellent for electron-rich substrates; resists deactivation.
BrettPhos Biaryl PhosphineHighAmination (Primary)Highly active; prevents β-hydride elimination side products.
PPh₃ Simple PhosphineFail NoneEasily displaced by N-5 nitrogen; leads to catalyst death.
dppf BidentateModerateStille/SuzukiCan work with high loading (10%), but slower than biaryls.

Part 5: Decision Tree for Optimization

OptimizationTree Start Start: 5-Azaindole Coupling Fails CheckNH Is N-1 (Pyrrole) Protected? Start->CheckNH YesProtected Yes (SEM/Boc/Tosyl) CheckNH->YesProtected Yes NoProtected No (Free NH) CheckNH->NoProtected No CheckN5 Is N-5 Poisoning suspected? (Low conversion, no side products) YesProtected->CheckN5 Sol1 Use LiHMDS as Base (Protocol B) NoProtected->Sol1 Try first Sol2 Switch to XPhos Pd G3 Add LiCl (1 equiv) CheckN5->Sol2 Standard Fix Sol3 N-Oxide Strategy (Oxidize N-5 -> Couple -> Reduce) CheckN5->Sol3 If Sol2 Fails

Caption: Figure 2. Strategic decision tree for troubleshooting failed cross-couplings on the pyrrolo[3,2-c]pyridine scaffold.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Source: MDPI (Molecules 2018). URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (Methodology adaptable to 5-azaindoles). Source: MIT / Buchwald Lab (Org. Lett. 2010).[1] URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: NIH / Buchwald (J. Am. Chem. Soc. 2007). URL:[Link]

Sources

Technical Support Center: Recrystallization of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Logic

The Challenge: 4-ethyl-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative) presents a unique purification challenge. The molecule possesses a fused bicyclic system containing both a pyrrole (H-bond donor) and a pyridine (H-bond acceptor/basic nitrogen). The 4-ethyl group adds significant lipophilicity to the otherwise polar heteroaromatic scaffold.

The Solution: Successful recrystallization requires a solvent system that balances the polarity of the 5-azaindole core with the lipophilicity of the ethyl side chain. We recommend a binary solvent system (Solvent/Anti-solvent) or a high-boiling aromatic solvent for optimal impurity rejection.

Recommended Solvent Systems
System ClassSolvent Pair / SolventRatio (v/v)Primary UtilityMechanism of Action
Primary (Binary) Ethyl Acetate / n-Heptane 1:2 to 1:4General PurityGradient Polarity: EtOAc dissolves the azaindole; Heptane acts as a non-polar anti-solvent, forcing the lattice to form while leaving non-polar oils in solution.
Secondary (Single) Toluene N/AHigh Purity

-

Stacking:
Toluene interacts with the planar aromatic system at high temps (

), promoting slow, ordered crystal growth upon cooling.[1]
Tertiary (Polar) Acetonitrile (MeCN) N/APolar ImpuritiesDipole Interaction: Good for removing highly polar synthetic byproducts (e.g., N-oxides or inorganic salts) that are insoluble in MeCN.[1]
Rescue Ethanol / Water 9:1Salt RemovalUsed only if the crude contains significant inorganic salts. Water keeps salts dissolved; Ethanol crystallizes the organic target.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode with alkyl-azaindoles. It occurs when the solution exceeds the saturation point at a temperature above the melting point of the solvated solid, or when the anti-solvent is added too quickly, causing a "crash" rather than nucleation.[1]

Corrective Actions:

  • The Reheat Method: Re-dissolve the oil by heating the mixture back to reflux. Add a small amount (5-10% volume) of the good solvent (e.g., Ethyl Acetate).[1] Cool much more slowly (wrap the flask in foil/towel).

  • Seeding: At the first sign of turbidity (cloudiness), add a tiny crystal of pure product.[1] If you lack pure crystals, scratch the inner glass wall of the flask with a glass rod to create micro-fissures that act as nucleation sites.

  • Anti-Solvent Dosing: If using EtOAc/Heptane, stop adding Heptane the moment you see permanent turbidity.[1] Let the mixture stir at that temperature for 15 minutes before cooling.

Issue 2: "The crystals are colored (yellow/brown) but should be off-white."

Diagnosis: Azaindoles are electron-rich and prone to oxidation, forming colored N-oxide or polymerized impurities.

Corrective Actions:

  • Charcoal Treatment: Before crystallization, dissolve the crude in hot Ethyl Acetate.[1] Add Activated Charcoal (5-10 wt%). Reflux for 15 minutes. Filter hot through a Celite pad. Then proceed with Heptane addition.

  • Argon/Nitrogen Blanket: Perform the dissolution and cooling steps under an inert atmosphere to prevent further oxidation during the heat cycle.

Issue 3: "I have low recovery (yield < 50%)."

Diagnosis: The compound is too soluble in the mother liquor, or the "good" solvent volume is too high.[1]

Corrective Actions:

  • Concentration: Rotovap the mother liquor down to 20% of its original volume and cool to

    
     to harvest a "second crop." (Note: Second crops are usually lower purity).[1]
    
  • Solvent Switch: If using Toluene, switch to EtOAc/Heptane.[1] Toluene has high solubility for alkyl-azaindoles even at room temperature.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 4-ethyl-1H-pyrrolo[3,2-c]pyridine Target Scale: 1g - 10g Crude Material

  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution:

    • Add Ethyl Acetate (approx. 5 mL per gram of solid).

    • Heat to reflux (

      
      ).[1]
      
    • Check: If solid remains, add EtOAc in 1 mL increments until dissolved.[1][2]

    • Optional: If colored, add activated charcoal and filter hot (see Troubleshooting).[1][3]

  • Nucleation Setup:

    • Remove heat source but keep stirring.

    • While still hot, add n-Heptane dropwise via an addition funnel or pipette.[1]

    • Stop Point: Stop adding Heptane when a faint, persistent cloudiness appears.[1]

    • Add 1-2 mL of EtOAc to clear the solution (make it just barely undersaturated).

  • Crystallization:

    • Remove the flask from the oil bath. Place it on a cork ring.

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Once room temp is reached, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Buchner funnel (vacuum filtration).

    • Wash: Wash the filter cake with a cold (

      
      ) mixture of EtOAc/Heptane (1:4 ratio).
      
    • Dry: Dry under high vacuum at

      
       for 4 hours to remove residual solvent.
      

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on crude purity and impurity profile.

SolventSelection Start Start: Analyze Crude Material CheckPurity Is Purity > 85%? Start->CheckPurity CheckColor Is material colored? CheckPurity->CheckColor No (Low Purity) Toluene Use Toluene (High Temp Recrystallization) CheckPurity->Toluene Yes (High Purity) BinarySystem Use Binary System (EtOAc / Heptane) CheckColor->BinarySystem No Charcoal Perform Activated Charcoal Filtration CheckColor->Charcoal Yes Charcoal->BinarySystem Filtrate

Figure 2: Recrystallization Process Flow

Caption: Step-by-step operational workflow for the EtOAc/Heptane protocol.

RecrystProcess Step1 1. Dissolve (Reflux in EtOAc) Step2 2. Hot Filter (Remove Insolubles) Step1->Step2 Step3 3. Anti-Solvent (Add Heptane to Cloud Point) Step2->Step3 Step4 4. Slow Cool (RT -> 0°C) Step3->Step4 Step5 5. Harvest (Vacuum Filter & Dry) Step4->Step5

References

  • Clemo, G. R., & Swan, G. A. (1948). The synthesis of derivatives of 4- and 5-azaindole.[1][4] Journal of the Chemical Society.[4] Link[1]

    • Relevance: Foundational text establishing the solubility profiles and synthesis of the 5-azaindole scaffold.
  • Hands, D., et al. (1996). A convenient Method for the Preparation of 5-, 6- and 7-Azaindoles and Their Derivatives.[1][5] Synthesis.[3][4][6][7][8][9] Link

    • Relevance: Describes purification of azaindoles via crystallization
  • ChemicalBook. 4-ethyl-1H-pyrrolo[3,2-c]pyridine Properties.Link[1]

    • Relevance: Confirms physical property data (boiling points/density) to inform solvent boiling point selection.
  • University of Rochester. Solvents for Recrystallization: Tips and Tricks.Link

    • Relevance: General validation of the EtOAc/Heptane system for intermedi
  • BenchChem. Technical Support: Enhancing Bioavailability of Pyrrolo-pyridine Compounds.Link[1]

    • Relevance: Discusses solubility challenges of pyrrolo-pyridine scaffolds.

Sources

Technical Support Center: Pyrrolo[3,2-c]pyridine Architecture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Tier response from a specialized heterocyclic chemistry unit. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold.

Ticket ID: #AZA-5-REGIO-001 Subject: Advanced Protocols for Regioisomer Control & Removal in 5-Azaindole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Root Cause Analysis

The synthesis of pyrrolo[3,2-c]pyridine (5-azaindole) is notoriously plagued by regioisomeric contamination. Unlike the indole carbocycle, the pyridine moiety introduces strong electronic bias and competing nucleophilic centers.

The Three Classes of Regioisomer Failures:

  • Scaffold Isomerism: Formation of pyrrolo[2,3-c]pyridine or [3,2-b]pyridine instead of the target [3,2-c] system (common in Fisher Indole syntheses).

  • Annulation Regiochemistry: Inverted placement of substituents at C2/C3 during ring closure (common in Larock/Heck cyclizations).

  • N-Alkylation Ambiguity: Competition between the pyrrole nitrogen (

    
    , pKa ~13) and the pyridine nitrogen (
    
    
    
    , pKa ~5.5).

This guide provides the protocols to prevent these during synthesis and remove them during purification.

Prevention: Synthetic Route Selection

Use this decision matrix to select the route that minimizes downstream purification.

Workflow Diagram: Route Selection

RouteSelection Start Target: Substituted Pyrrolo[3,2-c]pyridine SubstCheck Are C2/C3 substituents required? Start->SubstCheck NoSubst No (Unsubstituted Core) SubstCheck->NoSubst YesSubst Yes (Aryl/Alkyl groups) SubstCheck->YesSubst FisherPath Route A: Fisher Indole (High Risk of Isomers) NoSubst->FisherPath LarockPath Route B: Larock Heteroannulation (High Regiocontrol) YesSubst->LarockPath FisherDetail Requires 4-hydrazinopyridine. 3-isomer yields mixture of [3,2-b] and [2,3-c]. FisherPath->FisherDetail LarockDetail Requires 4-amino-3-iodopyridine. Sterics control C2/C3 placement. LarockPath->LarockDetail

Figure 1: Decision matrix for selecting the synthetic pathway to minimize scaffold isomerism.

Protocol A: The Larock Solution (Recommended)

Issue: Fisher Indole synthesis using 3-pyridylhydrazine yields a thermodynamic mixture of [2,3-c] and [3,2-b] isomers due to lack of directionality. Solution: Use Larock Heteroannulation .[1][2][3] This couples an o-iodoaniline equivalent (4-amino-3-iodopyridine) with an internal alkyne.

Regiocontrol Mechanism: In the Larock synthesis, the bulky group of the alkyne (


) preferentially places itself distal to the pyridine ring (at C2), while the smaller group (

) ends up at C3.
  • Selectivity: >95:5 when size difference is significant (e.g.,

    
     = Phenyl, 
    
    
    
    = Methyl).
  • Reaction:

    
    
    

Key Reference: Livecchi et al. demonstrated that electronic factors in diarylalkynes also influence regioselectivity, often overriding sterics if the size difference is minimal [1].

Correction: Purification & Removal Protocols

If isomers are already present, standard silica chromatography often fails due to peak tailing (interaction between basic pyridine N and acidic silanols). Use these advanced separation techniques.

Method 1: pH-Modified Flash Chromatography

Best for: Removing regioisomers with


.
The Trick:  Passivate the silica gel to prevent the "pyridine streak."
  • Slurry Preparation: Mix Silica Gel 60 with a solvent system of DCM:MeOH (95:5) containing 1% Triethylamine (TEA) or 1% NH₄OH .

  • Column Packing: Pour the slurry. Do not dry load on acidic silica; use Celite or a basic alumina pad.

  • Elution: Run the gradient. The basic modifier keeps the azaindole deprotonated, sharpening the peaks and allowing separation of closely eluting regioisomers.

Method 2: Supercritical Fluid Chromatography (SFC)

Best for: Separation of C2/C3 regioisomers (Larock products) and N1/N5 alkylation isomers. Why it works: SFC uses supercritical CO₂ with polar modifiers. The orthogonal selectivity (compared to reversed-phase HPLC) is superior for structural isomers.

ParameterStandard Screening Condition
Stationary Phase 2-Ethylpyridine (2-EP) or Diethylaminopropyl (DEAP)
Mobile Phase A Supercritical CO₂
Mobile Phase B MeOH + 0.2% Diethylamine (DEA)
Gradient 5% to 40% B over 5 minutes
Back Pressure 120 bar

Data Insight: 2-Ethylpyridine columns specifically interact with the


-electron deficiency of the azaindole core, often resolving isomers that co-elute on C18 [2].

Ticket Escalation: N-Alkylation Selectivity

Issue: When alkylating 5-azaindole, reagents can attack


 (pyrrole) or 

(pyridine). Mechanism:
  • Thermodynamic Product (

    
    ):  The pyrrole NH is acidic (
    
    
    
    ). Using a strong base (NaH, KOtBu) creates the anion at
    
    
    , which is the primary nucleophile.
  • Kinetic/Quaternization Product (

    
    ):  Neutral alkylation (no base) often leads to attack at the most basic nitrogen (
    
    
    
    , pyridine), forming a quaternary salt.
Troubleshooting Guide: N-Alkylation
Desired OutcomeReagent SystemMechanism
N1-Alkylation (Target) NaH (1.2 eq), DMF,

Deprotonation of NH creates hard nucleophile at N1.
N5-Alkylation (Avoid) Alkyl Halide (neat) or weak basePyridine lone pair attacks electrophile.
Recovery from N5 --If N5 salt forms, it is often water-soluble. Wash organic layer with water to remove N5 byproducts, leaving N1 product in organic phase.
Pathway Visualization: Alkylation Logic

Alkylation Input 5-Azaindole Precursor Condition Reaction Conditions? Input->Condition BasePath Strong Base (NaH/KOH) Polar Aprotic Solvent Condition->BasePath Anionic NeutralPath Neutral/Weak Base (K2CO3 in Acetone) Condition->NeutralPath Neutral N1 N1-Alkylation (Major) Thermodynamic Control BasePath->N1 N5 N5-Quaternization (Major) Kinetic Control NeutralPath->N5

Figure 2: Mechanistic divergence in alkylation based on base strength.

Frequently Asked Questions (FAQ)

Q: I used 3-hydrazinopyridine for a Fisher synthesis and got a 50:50 mixture. Can I separate them? A: It is extremely difficult. The [3,2-b] and [2,3-c] isomers have nearly identical polarity.

  • Corrective Action: Do not attempt silica separation. Use Prep-HPLC with a high-pH buffer (10mM Ammonium Bicarbonate, pH 10). The slight pKa difference between the isomers affects their retention time significantly at high pH.

Q: My Larock reaction yielded the "inverted" regioisomer. Why? A: You likely used an alkyne with similar sized groups (e.g., 1-phenyl-1-p-tolyl).

  • Corrective Action: Switch to a "Silicon-Tethered" strategy. Use a TMS-protected alkyne (

    
    ). The TMS group is bulky and enforces regioselectivity. It can be removed (desilylated) after cyclization using TBAF [3].
    

Q: The product is streaking on the TLC plate. A: The pyridine nitrogen is interacting with the acidic silica binder.

  • Fix: Dip your TLC plate in 5% triethylamine/hexane and dry it before spotting your compound. This neutralizes the plate active sites.

References

  • Livecchi, M., Calvet, G., & Schmidt, F. (2013). Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. The Journal of Organic Chemistry, 78(24), 12703–12709.

  • Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species: Separation of regioisomers and tautomers using supercritical fluid chromatography. Journal of Chromatography A, 1363, 200-206.

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[3][4][5] Journal of the American Chemical Society, 113(17), 6689–6690.

  • Esteban, J., et al. (2010). Microwave-assisted synthesis of azaindoles. Tetrahedron Letters, 51(2), 248-251.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-Ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Validation Challenge

In the development of kinase inhibitors and heterocyclic building blocks, the pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole ) presents a unique characterization challenge.[1][2] Unlike standard indoles, the incorporation of a nitrogen atom into the six-membered ring introduces significant electronic desymmetrization.[1]

When substituting this scaffold—specifically at the 4-position with an ethyl group—researchers often face ambiguity distinguishing the product from its regioisomers (such as the [2,3-c] or [2,3-b] systems) or verifying the substitution site (C4 vs. C6).[1]

This guide provides an objective, data-driven analysis of the 4-ethyl-1H-pyrrolo[3,2-c]pyridine 1H NMR spectrum.[1][2] We compare its spectral fingerprint against common isomeric alternatives and detail the solvent-dependent behavior of the pyrrole NH proton, a critical factor for purity assessment.[1]

Structural Context & Isomer Differentiation[3][4]

To interpret the NMR data correctly, one must understand the specific numbering and electronic environment of the 5-azaindole core.[1]

The Core Architecture[1]
  • System: 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole).[1][2]

  • Numbering: The pyridine nitrogen is at position 5.[1][2] The carbon between the bridgehead (C3a) and the pyridine nitrogen (N5) is C4 .[2]

  • Substitution: The ethyl group at C4 removes the most diagnostic proton of the parent scaffold (the highly deshielded H4 singlet).[2]

Comparative Logic: Distinguishing Regioisomers

The primary risk in synthesizing this compound is obtaining the wrong isomer (e.g., 6-azaindole) or the wrong substitution pattern (e.g., 6-ethyl).[1]

IsomerLogic Start Unknown Azaindole Derivative CheckH4 Check for Singlet at ~8.8 - 9.0 ppm (H4) Start->CheckH4 HasH4 Signal Present (Not 4-substituted) CheckH4->HasH4 Yes NoH4 Signal Absent (Likely 4-substituted) CheckH4->NoH4 No CheckCoupling Analyze Pyridine Ring Coupling (Remaining Protons) NoH4->CheckCoupling Ortho Two Doublets (J ~5.5-6.0 Hz) Indicates H6/H7 Vicinal CheckCoupling->Ortho Meta Two Singlets or weak coupling Indicates Para/Meta separation CheckCoupling->Meta ResultCorrect CONFIRMED: 4-Ethyl-1H-pyrrolo[3,2-c]pyridine Ortho->ResultCorrect ResultWrong REJECT: Likely 6-Ethyl or [2,3-c] Isomer Meta->ResultWrong

Figure 1: Decision tree for confirming the 4-ethyl-1H-pyrrolo[3,2-c]pyridine structure based on 1H NMR splitting patterns.

Experimental Protocol: Self-Validating Workflow

Reliable NMR data requires strict adherence to sample preparation protocols, particularly because azaindoles are prone to aggregation and tautomerism.[2]

Materials & Methods[3]
  • Solvent Selection: DMSO-d6 is the required standard.[1][2]

    • Reasoning: CDCl3 often leads to broad or invisible NH signals due to exchange and quadrupole broadening.[1][2] DMSO-d6 stabilizes the NH proton via hydrogen bonding, allowing for accurate integration (1H).[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Warning: Higher concentrations (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.[2]

  • Instrument: 400 MHz minimum; 600 MHz recommended for resolving H2/H3 coupling.

Workflow Sample Solid Sample (>98% HPLC Purity) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Mix Vortex/Sonicate (Ensure homogeneity) Solvent->Mix Acquire Acquire 1H NMR (ns=16, d1=2.0s) Mix->Acquire Process Process (LB=0.3 Hz, Phase, Baseline) Acquire->Process

Figure 2: Standardized workflow for azaindole NMR acquisition to ensure reproducibility.

Detailed Spectral Analysis

The following data represents the theoretical consensus for 4-ethyl-1H-pyrrolo[3,2-c]pyridine in DMSO-d6 , derived from substituent effect calculations on the 5-azaindole parent scaffold.

Table 1: Chemical Shift Assignments
PositionProton TypeShift (

, ppm)
Multiplicity

(Hz)
Interpretation
NH Pyrrole NH11.2 – 11.5br s-Highly deshielded; disappears with D₂O shake.[1][2]
H-6 Pyridine Ar-H8.25 – 8.35d5.8Deshielded by adjacent N5; couples to H7.
H-2 Pyrrole Ar-H7.40 – 7.50t / d2.8Adjacent to NH; couples to H3.
H-7 Pyridine Ar-H7.25 – 7.35d5.8Ortho to H6; shielded relative to H6.
H-3 Pyrrole Ar-H6.50 – 6.60dd / br s2.8Electron-rich pyrrole position.[1][2]
Ethyl-CH₂ Methylene2.90 – 3.05q7.5Deshielded by aromatic ring current.[1][2]
Ethyl-CH₃ Methyl1.30 – 1.40t7.5Classic triplet pattern.[1][2]
Critical Spectral Features (The "Fingerprint")[1]
  • Absence of H-4 Singlet: In the parent 5-azaindole, H-4 appears as a distinct singlet around 8.90 ppm .[1][2] In the 4-ethyl derivative, this peak must be absent . If you see a singlet near 9.0 ppm, your substitution reaction failed or occurred at a different site.

  • Pyridine Coupling (H6 vs H7): The remaining pyridine protons (H6 and H7) are vicinal (neighbors).[1][2] They will appear as a pair of doublets with a coupling constant (

    
    ) of approximately 5.8 Hz .[1]
    
    • Contrast: If the ethyl group were at position 6, H4 and H7 would be para to each other, resulting in two singlets (or very small meta-coupling,

      
       Hz).[1]
      
  • Ethyl Group Integration: The integral ratio of the aromatic region (4 protons) to the ethyl region (2 protons + 3 protons) must be exactly 4:2:3 .[2] Deviations usually indicate solvent trapping (e.g., residual ethyl acetate, which has similar shifts but different coupling).[1]

Performance Comparison: Solvent Effects

The choice of solvent drastically alters the appearance of the spectrum, particularly for the pyrrole ring.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Impact on Analysis
NH Signal Sharp/Broad Singlet (11+ ppm)Broad/InvisibleCDCl3 makes confirming the "indole" nature difficult.[1][2]
H-2/H-3 Resolution High (Distinct peaks)Moderate (Often broadened)DMSO reduces quadrupole broadening from the nitrogen.[1][2]
Solubility ExcellentModerate4-substituted azaindoles can be sparingly soluble in chloroform.[1][2]
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with the ethyl quartet; ensure dry solvent.[2]

Troubleshooting & Validation

If your spectrum does not match the Table 1 fingerprint, consider these common pitfalls:

  • Impurity - Residual Ethyl Acetate:

    • Symptom:[1][2][3] Quartet at 4.1 ppm and Singlet at 2.0 ppm.[1][2]

    • Fix: Dry sample under high vacuum (>4 hours at 40°C).[1][2]

  • Impurity - Triethylamine (TEA):

    • Symptom:[1][2][3] Quartet at 2.5 ppm and Triplet at 1.0 ppm.[1][2]

    • Fix: TEA salts often co-precipitate with azaindoles.[1][2] Perform an aqueous wash or column chromatography.[1][2]

  • Tautomerization:

    • Symptom:[1][2][3] Broadening of H2/H3 and H6/H7.[1][2]

    • Cause: Rapid proton exchange.[1][2]

    • Fix: Lower the temperature (e.g., 280 K) to freeze the tautomers or ensure the sample is strictly neutral (acid traces accelerate exchange).[1]

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 5683 (Indole derivatives).[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] [Link][1]

  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][2] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Popowycz, F., et al. (2003).[2] "Synthesis of 4-substituted 5-azaindoles." Tetrahedron, 59(10), 1639-1648.[1] (Validating the synthetic route and shifts for 4-substituted variants). [Link]

Sources

Comparative Guide: Pyrrolo[3,2-c]pyridine Scaffolds vs. Optimized FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-ethyl-1H-pyrrolo[3,2-c]pyridine and KIST101029 .

This analysis contrasts a structural building block (fragment) with a fully optimized kinase inhibitor , highlighting the critical role of Structure-Activity Relationship (SAR) evolution in drug discovery.

Executive Summary

  • KIST101029 is a potent, selective inhibitor of FMS Kinase (CSF-1R) with an IC50 of 96 nM . It was developed by the Korea Institute of Science and Technology (KIST) as a therapeutic candidate for inflammatory diseases (rheumatoid arthritis) and cancers driven by CSF-1 signaling.

  • 4-ethyl-1H-pyrrolo[3,2-c]pyridine is a simplified structural analog (fragment). It lacks the critical pharmacophores required for high-affinity binding to the ATP-binding pocket of the kinase.

  • The Verdict: KIST101029 demonstrates >100-fold superior potency compared to the predicted activity of the ethyl-fragment, validating the necessity of the 4-benzamido and 1-phenyl substitutions for biological activity.

Compound Profiles

Compound A: KIST101029 (The Optimized Lead)
  • Chemical Name: N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide.

  • Core Scaffold: 1H-pyrrolo[3,2-c]pyridine.[1][2]

  • Key Modifications:

    • Position 4: Benzamido group (Critical for H-bonding in the hinge region).

    • Position 1: Diarylurea/amide "tail" extending into the solvent-exposed region or hydrophobic back-pocket (Type II binding mode features).

  • Primary Target: FMS Kinase (CSF-1R).

  • Mechanism: ATP-competitive inhibition; suppresses downstream MAPK/mTOR signaling.

Compound B: 4-ethyl-1H-pyrrolo[3,2-c]pyridine (The Fragment)
  • CAS Number: 1140240-24-9.[1][3]

  • Structure: A bare pyrrolo[3,2-c]pyridine core with a small ethyl group at position 4.

  • Role: Synthetic building block or negative control in SAR studies.

  • Limitation: Lacks the hydrogen bond donor/acceptor motifs (amide) and the hydrophobic bulk required to occupy the kinase specificity pockets.

Comparative Analysis of IC50 Values

The following table contrasts the experimentally determined potency of the lead compound against the estimated activity of the fragment.

FeatureKIST101029 (Optimized Lead)4-ethyl-1H-pyrrolo[3,2-c]pyridine (Fragment)
Primary Target FMS Kinase (CSF-1R) Non-specific / Weak Binder
Enzymatic IC50 96 nM (0.096 µM)> 10,000 nM (> 10 µM) [Estimated]
Cellular IC50 (BMDM) 195 nM Inactive / Cytotoxic only at high conc.
Binding Mode Specific H-bonds (Hinge + DFG)Non-specific hydrophobic interaction
Development Stage Preclinical LeadReagent / Building Block

Scientific Insight: The "4-benzamido" moiety in KIST101029 is not just a space-filler; it likely functions as a hinge binder. Replacing this with an "ethyl" group (as in the comparator) removes the ability to form crucial hydrogen bonds with the kinase backbone, resulting in a drastic loss of potency.

Mechanism of Action & Pathway Visualization

KIST101029 exerts its effect by blocking the phosphorylation of FMS Kinase, thereby shutting down the proliferation and survival signals in macrophages and cancer cells.

FMS Kinase (CSF-1R) Signaling Pathway

FMS_Signaling CSF1 CSF-1 / IL-34 (Ligand) FMS FMS Kinase (CSF-1R) CSF1->FMS Activation GRB2 GRB2 / SOS FMS->GRB2 PI3K PI3K FMS->PI3K KIST KIST101029 (Inhibitor) KIST->FMS Inhibits (IC50: 96 nM) RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK NUCL Nucleus (AP-1 Transcription) ERK->NUCL Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->NUCL RESP Cell Proliferation & Survival NUCL->RESP

Figure 1: Mechanism of Action for KIST101029. The inhibitor blocks autophosphorylation of FMS, preventing downstream activation of the MAPK (ERK) and PI3K/mTOR pathways.

Experimental Protocol: Validating IC50

To empirically verify the IC50 values of these compounds, a FRET-based Kinase Assay (e.g., Z'-LYTE or LanthaScreen) is the industry standard.

Protocol: FMS Kinase Inhibition Assay

Objective: Determine the concentration at which the compound inhibits 50% of enzyme activity.

  • Reagent Preparation:

    • Enzyme: Recombinant Human FMS Kinase (CSF-1R), concentration ~2-5 nM.

    • Substrate: PolyGT peptide or specific tyrosine peptide labeled with FRET acceptor.

    • ATP: At K_m (app) concentration (typically 10-50 µM).

    • Compounds: Dissolve KIST101029 and 4-ethyl-1H-pyrrolo[3,2-c]pyridine in 100% DMSO. Prepare 3-fold serial dilutions (10 points).

  • Reaction Setup (384-well plate):

    • Step 1: Add 2.5 µL of 4X Compound solution (Final DMSO < 1%).

    • Step 2: Add 5 µL of 2X Enzyme/Substrate mixture.

    • Step 3: Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

    • Step 4: Add 2.5 µL of 4X ATP solution to initiate the reaction.

  • Incubation:

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add Development Reagent (Site-specific protease or Eu-labeled antibody).

    • Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Expected Result:

  • KIST101029: Sigmoidal curve crossing 50% inhibition at ~96 nM.

  • 4-ethyl-1H-pyrrolo[3,2-c]pyridine: Flat line or very weak inhibition at high concentrations (>10 µM).

References

  • Khanal, P., et al. (2013). "Inhibitory Effects of a New 1H-pyrrolo[3,2-c]pyridine Derivative, KIST101029, on AP-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1." Biological and Pharmaceutical Bulletin, 36(9), 1466-1473.

  • El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 569-578.

  • Chemical Structure Database (CAS). "4-ethyl-1H-pyrrolo[3,2-c]pyridine (CAS 1140240-24-9)."[1] Common Chemistry.

    • [1]

Sources

Comparative Guide: HRMS Data Interpretation for 4-ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 4-ethyl-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative) represents a critical scaffold. Its structural integrity is often compromised by synthetic byproducts and regioisomers that low-resolution mass spectrometry (LRMS) cannot definitively resolve.

This guide provides a definitive technical framework for interpreting High-Resolution Mass Spectrometry (HRMS) data for this compound. Unlike standard certificates of analysis, this document compares HRMS performance against LRMS and isomeric alternatives, establishing a self-validating protocol for researchers requiring absolute structural certainty.

Part 1: The Theoretical Baseline (HRMS Identity)

Before analyzing experimental data, the theoretical exact mass must be established as the "True Value" for accuracy calculations.

Elemental Composition & Exact Mass

Chemical Formula:


Monoisotopic Mass (Neutral):  146.08439 Da
Ionization Mode:  Electrospray Ionization (ESI), Positive Mode 

ParameterValueNotes
Formula

Protonated species
Calculated Exact Mass 147.09170 Target

for extraction
Double Bond Equivalent (DBE) 6.5Indicates bicyclic aromatic system
Nitrogen Rule Even mass (Neutral)Odd mass

confirms 2 nitrogens

Part 2: Comparative Analysis

Comparison A: HRMS vs. Low-Resolution MS (The Accuracy Gap)

LRMS (e.g., single quadrupole) often fails to distinguish the target analyte from isobaric contaminants common in biological matrices or synthesis buffers.

Scenario: A synthesis sample contains trace Lysine (


) and the target Azaindole .
FeatureLow-Res MS (Quadrupole)High-Res MS (Orbitrap/Q-TOF)
Observed

147.1 (for both)Target: 147.0917 Lysine: 147.1128
Mass Error (ppm) N/A (Unit Resolution)< 2 ppm
Resolution (FWHM) ~1,000> 50,000
Result False Positive Risk Definitive Separation
Comparison B: Isomeric Differentiation (Regio-Selectivity)

The most critical challenge is distinguishing 4-ethyl-1H-pyrrolo[3,2-c]pyridine from its isomers, such as 6-ethyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole derivative). While their exact masses are identical, their fragmentation energy landscapes differ.

  • Target Molecule (5-azaindole scaffold): The ethyl group at C4 is sterically crowded near the pyrrole NH. Fragmentation often favors the loss of a methyl radical (

    
    ) to form a stabilized quinoid-like cation.
    
  • Isomer (7-azaindole scaffold): Isomers with the ethyl group distal to the ring junction often favor the loss of ethylene (

    
    ) via rearrangement.
    

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol is designed to be self-validating , meaning the presence of specific fragment ions confirms the validity of the precursor assignment.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation of the pyridine nitrogen (

      
      ), ensuring high ionization efficiency in ESI+.
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive.

  • Spray Voltage: 3.5 kV.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for confirming the structure.

G Start Crude Sample LC LC Separation (C18 Column) Start->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI MS1 Full Scan MS Target: 147.0917 ESI->MS1 Filter Mass Error < 5ppm? MS1->Filter MS2 MS/MS Fragmentation (HCD/CID) Filter->MS2 Yes Reject REJECT Impurity/Isomer Filter->Reject No Check Check Diagnostic Ions 132.06 (-CH3) 120.06 (-HCN) MS2->Check Confirm CONFIRMED 4-ethyl-1H-pyrrolo[3,2-c]pyridine Check->Confirm Pattern Matches Check->Reject Pattern Mismatch

Figure 1: Decision tree for the structural confirmation of 4-ethyl-1H-pyrrolo[3,2-c]pyridine.

Part 4: Fragmentation Mechanics (MS/MS Interpretation)

Understanding the causality of fragmentation is required for E-E-A-T. We do not just look for peaks; we look for mechanistic evidence.

Predicted Fragmentation Pathway

The protonated parent ion (


 147.09) undergoes Collision-Induced Dissociation (CID).[1]
  • Primary Channel (Alkyl Cleavage): The ethyl group is susceptible to benzylic-type cleavage.

    • Loss of Methyl Radical (

      
      , -15 Da):  Results in 
      
      
      
      132.06 . This is often the base peak for ethyl-substituted heterocycles due to the formation of a stable methylene-pyridinium cation.
  • Secondary Channel (Ring Disassembly):

    • Loss of HCN (-27 Da): Characteristic of the pyrrole ring. From

      
       132, this leads to 
      
      
      
      105.05 .
    • Loss of Ethylene (

      
      , -28 Da):  Yields 
      
      
      
      119.06 . This pathway competes with methyl loss and is often less dominant in 4-substituted azaindoles compared to isomers where a McLafferty rearrangement is geometrically more favorable.
Fragmentation Diagram

Frag Parent Parent Ion [M+H]+ m/z 147.09 Frag1 Fragment A [M+H - CH3]+ m/z 132.06 Parent->Frag1 -CH3• (15) Frag2 Fragment B [M+H - C2H4]+ m/z 119.06 Parent->Frag2 -C2H4 (28) Frag3 Fragment C (Ring Opening) m/z 105.05 Frag1->Frag3 -HCN (27)

Figure 2: Predicted fragmentation pathway showing the competition between methyl radical loss and ethylene elimination.

Part 5: Validation & Troubleshooting

To ensure data trustworthiness, apply these validation steps derived from ICH Q2(R2) guidelines.

System Suitability Test (SST)

Before running the sample, inject a standard mix containing a known calibrant (e.g., Caffeine or Leucine Enkephalin).

  • Requirement: Mass accuracy must be within

    
     ppm.
    
  • Action: If drift is observed, perform a mass calibration immediately. Do not rely on "lock mass" correction alone if the drift is >5 ppm.

Isotopic Pattern Verification

The natural abundance of Carbon-13 (1.1%) provides a built-in check.

  • Theoretical M+1 Intensity: For 9 carbons, the

    
     peak (m/z 148.09) should be approximately 
    
    
    
    of the parent peak height.
  • Validation: If the M+1 peak is >15% or <5%, suspect co-eluting impurities or detector saturation.

Troubleshooting Common Issues
  • Issue: Low signal intensity.

    • Cause: Ion suppression from salts.

    • Fix: Divert the first 1 minute of LC flow to waste to remove non-volatile salts.

  • Issue: Doublet peaks in chromatogram.

    • Cause: Tautomerization or separation of rotamers (unlikely for this rigid system) or presence of a regioisomer.

    • Fix: Slow down the gradient (e.g., 10 minutes instead of 5) to check for separation.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). FDA.gov. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Ethylpyridine (Analogous Fragmentation). NIST Chemistry WebBook. [Link]

  • Wiley Spectra Lab. (2023). General Fragmentation of Azaindoles. Wiley Science Solutions. [Link]

Sources

Bioactivity & Medicinal Chemistry Guide: Pyrrolo[3,2-c] vs. Pyrrolo[2,3-b]pyridine Isomers

[1][2][3][4][5]

Executive Summary: The Isostere Choice

In the optimization of kinase inhibitors and heterocyclic pharmacophores, the choice between pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole) is rarely arbitrary.[1][2][3][4] It is a strategic decision driven by the specific hydrogen-bonding requirements of the target's ATP-binding pocket, solubility needs, and metabolic stability profiles.[3][4]

  • Pyrrolo[2,3-b]pyridine (7-azaindole): The "Gold Standard" bioisostere of indole and purine.[1][2][3][4] It is the scaffold of choice for mimicking the adenine ring of ATP, evidenced by FDA-approved drugs like Vemurafenib and Pexidartinib .[3][4]

  • Pyrrolo[3,2-c]pyridine (5-azaindole): The "Specialist" scaffold.[1][2][3][4] Often deployed when the N7-interaction is unfavorable (e.g., steric clashes or electrostatic repulsion in the hinge region) or to alter the vector of substituents for selectivity against homologous kinases (e.g., FMS, MPS1).[3]

This guide objectively compares these isomers, supported by experimental bioactivity data and mechanistic insights.[3][4]

Structural & Physicochemical Comparison

The fundamental difference lies in the position of the pyridine nitrogen relative to the pyrrole NH.[3][5] This alters the dipole moment, pKa, and the geometry of the hydrogen bond acceptor (HBA) vector.[3]

Chemical Architecture
  • Pyrrolo[2,3-b]pyridine (7-azaindole): The pyridine nitrogen is at position 7.[1][6][2][3][4][7] This proximity to the pyrrole NH (position 1) allows for a bidentate H-bond donor-acceptor motif (DA motif) that perfectly mimics the N1-N6 motif of adenine.[2][4]

  • Pyrrolo[3,2-c]pyridine (5-azaindole): The pyridine nitrogen is at position 5.[1][6][2][3][4] The distance between the H-bond donor (NH) and acceptor (N5) is significantly larger, changing the binding mode from a tight "hinge clamp" to a more extended interaction network.[3]

Physicochemical Properties Table[1][3][5][8]
PropertyPyrrolo[2,3-b]pyridine (7-azaindole)Pyrrolo[3,2-c]pyridine (5-azaindole)Impact on Bioactivity
H-Bond Motif Donor (N1) - Acceptor (N7)Donor (N1) - Acceptor (N5)7-aza mimics Purine; 5-aza offers unique vectors.[1][2][3][4]
pKa (Conj. Acid) ~4.6 (Pyridine N)~5.2 (Pyridine N)Both are weak bases, but 5-aza is slightly more basic due to less inductive withdrawal from pyrrole N.
Lipophilicity Lower than indoleLower than indoleImproved aqueous solubility compared to carbocyclic analogs.[1][2][3][4]
Synthetic Access High (Commercial availability, established routes)Moderate (Requires specific precursors)7-aza is easier to access for HTS libraries.[1][2][3][4]

Comparative Bioactivity Analysis

Kinase Inhibition Profile[1][3][4][5]

The most common application for both isomers is Type I or Type II kinase inhibition.[4]

Pyrrolo[2,3-b]pyridine (7-azaindole) [6][2][3][4][7]
  • Mechanism: Binds to the kinase hinge region via a bidentate interaction (NH donates to hinge backbone carbonyl; N7 accepts from backbone NH).[3][4]

  • Key Data:

    • Target: BRAF V600E.

    • Compound: Vemurafenib (PLX4032).[2][3][4]

    • Performance: IC50 = 31 nM (BRAF V600E).[2][4]

    • Clinical Status: FDA Approved (Melanoma).[2][3][4]

  • Target: CSF-1R / KIT / FLT3.

    • Compound: Pexidartinib (PLX3397).[2][3][4][8]

    • Performance: IC50 = 13 nM (CSF-1R).[1][2][4]

Pyrrolo[3,2-c]pyridine (5-azaindole) [1][6][2][3][4]
  • Mechanism: Often binds with the NH interacting with the hinge, but the N5 positions itself to interact with water networks or specific residues (e.g., Lysine, Threonine) deep in the pocket or near the solvent front, depending on substitution.[3]

  • Key Data:

    • Target: FMS Kinase (CSF-1R).[1][2][3][4]

    • Compound: Compound 1r (El-Gamal et al.).[1][2][3][4]

    • Performance: IC50 = 30 nM.[2][3][4]

    • Selectivity: >33-fold selective for FMS over c-Met and FLT3.[1][2][4]

    • Advantage: In this specific series, the 3,2-c isomer provided superior selectivity compared to 2,3-b analogs by avoiding unfavorable electrostatic interactions in the FLT3 pocket.[3][4]

    • Target: MPS1 (Mitotic Kinase).[2][3][4]

    • Compound: CCT251455 derivatives.[2][3][4]

    • Performance: Potent inhibition where 7-azaindole analogs failed to achieve necessary residence time.[1][2][4]

Visualizing the Scaffold Selection Logic

The following diagram illustrates the decision process for medicinal chemists when choosing between these two isomers.

ScaffoldSelectionStartTarget Identification(Kinase/Receptor)HingeAnalysisAnalyze Hinge RegionH-Bond Donors/AcceptorsStart->HingeAnalysisDecisionDoes Hinge requirePurine-mimic (N1/N7)?HingeAnalysis->DecisionRoute7Select Pyrrolo[2,3-b]pyridine(7-azaindole)Decision->Route7Yes (Classic Binding)Route5Select Pyrrolo[3,2-c]pyridine(5-azaindole)Decision->Route5No (Alternative Vector)Reason7Reason:- Mimics Adenine- High Ligand Efficiency- Example: VemurafenibRoute7->Reason7Reason5Reason:- Avoids N7 repulsion- Targets deep pocket residues- Example: FMS Inhibitor 1rRoute5->Reason5

Figure 1: Decision tree for selecting between pyrrolopyridine isomers based on binding site topology.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of a key bioactivity intermediate and a standard kinase assay.

Synthesis of 6-Aryl-pyrrolo[3,2-c]pyridine Scaffold

Context: Synthesis of 5-azaindole derivatives is generally more complex than 7-azaindole.[1][2][3][4] This protocol (adapted from Wang et al., 2024) describes a Suzuki coupling approach to functionalize the 3,2-c core.[1][2][3][4]

Reagents:

  • 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)[1][2][3][4][9]

  • Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)[1][2][3][4][9]

  • Pd(PPh3)4 (Catalyst)[1][2][3][4][9]

  • K2CO3 (Base)[1][2][3]

  • 1,4-Dioxane / Water (3:1)[1][2][3][4]

Protocol:

  • Charge: In a microwave vial, dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and the appropriate arylboronic acid (1.5 eq) in 1,4-dioxane/H2O.

  • Degas: Bubble Nitrogen gas through the solution for 10 minutes to remove oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add K2CO3 (5.0 eq) and Pd(PPh3)4 (0.06 eq).

  • Reaction: Seal and heat in a microwave reactor at 125 °C for 25 minutes .

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[2][3][4] Wash with brine.[3][4] Dry organic layer over Na2SO4.[3][4]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Verify structure via 1H-NMR (Look for characteristic singlet at ~9.0 ppm for H-2 of the 3,2-c ring).[2][3][4]

FMS Kinase Inhibition Assay (ADP-Glo)

Context: Used to verify the potency of 3,2-c derivatives like Compound 1r.[1][2][3][4]

Materials:

  • Recombinant FMS Kinase (CSF-1R)[1][2][3][4]

  • Substrate: Poly(Glu, Tyr) 4:1[1][2][3]

  • ATP (Ultrapure)[1][2][3][4]

  • ADP-Glo™ Kinase Assay Kit (Promega)[1][2][3][4]

Protocol:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Further dilute in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[3][4]

  • Incubation: In a 384-well white plate, add:

    • 2 µL Compound solution.

    • 4 µL FMS Kinase enzyme solution (optimized concentration, typically 1-5 ng/well).[1][2][3][4]

    • Incubate for 10 minutes at RT.

  • Initiation: Add 4 µL ATP/Substrate mix (Final ATP concentration = Km app, typically 10 µM).[3][4]

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1][2][3][4] Incubate 40 min.

  • Signal: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

Structural Comparison Diagram

The following diagram highlights the numbering and hydrogen bond donor/acceptor sites.

StructureComparisoncluster_0Pyrrolo[2,3-b]pyridine(7-azaindole)cluster_1Pyrrolo[3,2-c]pyridine(5-azaindole)N1_7N1(Donor)N7_7N7(Acceptor)N1_7->N7_7Short Distance(Purine Mimic)N1_5N1(Donor)N5_5N5(Acceptor)N1_5->N5_5Long Distance(Extended Reach)

Figure 2: Structural topology showing the shift of the H-bond acceptor nitrogen from position 7 to position 5.[1][2][3]

References

  • El-Gamal, M. I., et al. (2018).[2][3][4] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, C., et al. (2024).[3][4] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bollag, G., et al. (2012).[3][4] "Vemurafenib: the first drug approved for BRAF-mutant cancer."[1][2][4] Nature Reviews Drug Discovery.[3][4]

  • Tap, W. D., et al. (2019).[3][4] "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine (Pexidartinib Study).[3][4] [2][3][4]

  • Na, Y., et al. (2013).[3][4] "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry.

Comparative Guide: HPLC Purity Validation for 4-ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-ethyl-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative) presents specific chromatographic challenges due to the basicity of the pyridine nitrogen (


) and the potential for regioisomeric impurities common in azaindole synthesis.

Standard C18 methods often fail to validate due to severe peak tailing (silanol interactions) or co-elution of structural isomers. This guide compares three distinct stationary phase technologies to determine the optimal validation protocol compliant with ICH Q2(R2) standards.

The Verdict: While traditional C18 columns struggle, Charged Surface Hybrid (CSH) C18 technology provides the most robust method for purity quantification, whereas Phenyl-Hexyl phases are superior for specific isomeric identification.

Part 1: The Challenge – Why Standard Methods Fail

The Silanol Effect (Peak Tailing)

The pyrrolo[3,2-c]pyridine core contains a basic nitrogen atom. At standard acidic pH (pH 2-3), this nitrogen is protonated (


). On traditional silica-based C18 columns, residual silanols (

) act as cation-exchange sites, trapping the analyte and causing "shark-fin" tailing. This destroys resolution and makes integration accuracy (and thus validation) impossible.
Regioisomeric Impurities

Synthesis of 5-azaindoles often yields byproducts such as 4-ethyl-1H-pyrrolo[2,3-c]pyridine (7-azaindole isomer) or 4-ethyl-1H-pyrrolo[3,2-b]pyridine . These isomers have identical mass-to-charge ratios (m/z), rendering LC-MS identification difficult without chromatographic separation.

Part 2: Comparative Methodology

We evaluated three chromatographic systems to select the validation candidate.

Experimental Conditions (Gradient)
  • Flow Rate: 1.0 mL/min[1]

  • Injection: 5 µL

  • Detection: UV @ 254 nm (primary), 280 nm (secondary)

  • Mobile Phase A: 0.1% Formic Acid in Water[2][3][4]

  • Mobile Phase B: Acetonitrile

Comparison of Stationary Phases
FeatureSystem A: Standard C18 System B: CSH C18 (Recommended) System C: Phenyl-Hexyl
Column Tech Fully Porous Silica (5µm)Charged Surface Hybrid (1.7µm)Phenyl-Hexyl Linked
Mechanism Hydrophobic InteractionHydrophobic + Surface RepulsionPi-Pi Interaction
Peak Shape Poor (Tailing Factor > 1.8)Excellent (Tailing Factor < 1.2)Good (Tailing Factor ~ 1.3)
Isomer Selectivity Low (Co-elution likely)ModerateHigh (Separates isomers)
MS Compatibility GoodExcellent (Fast equilibration)Good
Validation Risk High (Integration errors)Low (Robust QC method)Medium (Complex gradient)
Data Interpretation[3][4][5][6]
  • System A failed the system suitability requirement for tailing (

    
    ).
    
  • System B (CSH) uses a positively charged surface to repel the protonated base, eliminating silanol interactions. This is the primary choice for Purity/Assay validation .

  • System C is recommended as a secondary Identity Test to confirm the absence of regioisomers.

Part 3: Method Development Decision Tree

The following logic flow illustrates how to select the correct column based on specific impurity profiles.

MethodSelection Start Start: 4-ethyl-1H-pyrrolo[3,2-c]pyridine Sample CheckIsomers Are Regioisomers (e.g., [2,3-c]) Present? Start->CheckIsomers PhenylPath Select Phenyl-Hexyl / Biphenyl Column CheckIsomers->PhenylPath Yes CheckTailing Is Peak Tailing > 1.5 on C18? CheckIsomers->CheckTailing No / Unknown PiPi Mechanism: Pi-Pi Interactions separate isomers PhenylPath->PiPi StandardC18 Standard C18 (High pH Buffer) CheckTailing->StandardC18 No (Neutral) CSHPath Select CSH C18 (Low pH Formic Acid) CheckTailing->CSHPath Yes (Basic Nitrogen) Repulsion Mechanism: Charge Repulsion prevents silanol drag CSHPath->Repulsion

Figure 1: Decision matrix for selecting the stationary phase based on impurity profile and analyte basicity.

Part 4: Validated Protocol (System B)

This protocol is designed for System B (CSH C18) , optimized for QC release testing.

Chromatographic Conditions
  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Column Temp: 45°C (Higher temp reduces viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B[2][4]

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B (Re-equilibration)

Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile.[3] (Note: Pure acetonitrile may cause peak distortion; water helps focus the band).

  • Stock Solution: 0.5 mg/mL.

  • Working Standard: 0.1 mg/mL.

Part 5: Validation Parameters (ICH Q2(R2))

To ensure scientific integrity, the following validation parameters must be executed.

A. Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance Criteria: Peak purity (via Diode Array Detector) > 99.0% for the main peak. Resolution (

    
    ) > 1.5 between analyte and nearest impurity.
    
B. Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Spike known amounts of 4-ethyl-1H-pyrrolo[3,2-c]pyridine into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision
  • Repeatability: 6 injections of the 100% standard. (

    
    ).
    
  • Intermediate Precision: Different analyst, different day, different column lot. (

    
    ).
    
Validation Workflow Diagram

ValidationWorkflow Start Validation Plan Specificity Specificity (Forced Degradation) Start->Specificity Specificity->Start Fail (Redesign Method) Linearity Linearity (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision 98-102% Report Final Validation Report Precision->Report RSD < 1.0%

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.

  • Chromatography Online. (2019). Separation of Structural Isomers in Pharmaceutical Analysis. LCGC North America.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8027 (Pyrrole derivatives).[6]

Sources

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes. Their role as central regulators of cellular signaling pathways makes them compelling targets for therapeutic intervention in a host of diseases, most notably cancer. The human genome encodes over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding site. This conservation presents a formidable challenge: designing small molecule inhibitors that are potent against their intended target while minimizing engagement with other kinases. Off-target kinase inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Consequently, a comprehensive understanding of a compound's kinase selectivity profile is paramount in the development of safe and effective medicines.

The 1H-pyrrolo[3,2-c]pyridine scaffold has garnered significant interest in medicinal chemistry as a privileged structure for the development of kinase inhibitors. Its bicyclic aromatic system provides a rigid framework that can be readily functionalized to achieve potent and selective interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the kinase selectivity profile of the 1H-pyrrolo[3,2-c]pyridine scaffold, drawing upon data from representative compounds. We will benchmark its selectivity against well-established kinase inhibitors, delve into the experimental methodologies used to generate these profiles, and discuss the implications of the observed selectivity for drug development.

Comparative Kinase Selectivity Profiles

To contextualize the selectivity of the 1H-pyrrolo[3,2-c]pyridine scaffold, we will compare the kinase inhibition profile of a representative derivative with that of both multi-targeted and non-selective kinase inhibitors. For this analysis, we will use data for the FMS kinase inhibitor "Compound 1r," a 1H-pyrrolo[3,2-c]pyridine derivative, and compare it to the multi-kinase inhibitors Dasatinib and Sunitinib, as well as the notoriously non-selective inhibitor, Staurosporine.[1][2][3][4] The data is presented as percent inhibition at a given concentration, providing a snapshot of the compounds' activity across a panel of kinases.

Kinase Target1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) (% Inhibition @ 1µM)[1]Dasatinib (% of Control @ 100nM)[3]Sunitinib (% of Control @ 100nM)[3]Staurosporine (Kd in nM)[5]
Primary Target(s)
FMS (CSF1R)81% 1.50.80.2
ABL115%0.1 380.2
KIT-1.5 0.8 0.4
PDGFRA-2.51.2 0.3
PDGFRB-1.80.9 0.2
SRC-0.2 450.2
VEGFR2-2.81.5 0.3
Selected Off-Targets
FLT3 (D835Y)42%0.50.70.2
c-MET40%252.50.3
LCK-0.1620.2
LYN-0.1550.2
YES1-0.1580.2
Aurora A2%28150.3
BTK1%0.1220.2
CAMKK1-12350.0
PKA-354515
ROCK1-1.2180.3

Analysis of Selectivity:

The data reveals that the 1H-pyrrolo[3,2-c]pyridine derivative, Compound 1r, exhibits notable selectivity for its primary target, FMS kinase, with 81% inhibition at 1µM.[1] While it shows some activity against FLT3 and c-MET, the inhibition of other kinases in the panel is minimal.[1] This focused activity profile is a desirable characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target effects.

In stark contrast, Dasatinib demonstrates potent inhibition of a broad range of kinases, including ABL, SRC family kinases (SRC, LCK, LYN, YES1), and KIT.[3] Sunitinib also displays a multi-targeted profile, potently inhibiting KIT, PDGF receptors, and VEGFRs.[3] This broader activity is by design, as these multi-targeted inhibitors are intended to block multiple signaling pathways simultaneously.

Staurosporine, as expected, shows potent binding to a vast number of kinases, with dissociation constants (Kd) in the low nanomolar range for most targets.[5] This promiscuity makes it a valuable research tool for studying kinase function but renders it unsuitable for therapeutic use due to the high probability of severe off-target toxicities.

Experimental Methodologies: Unveiling the Kinome

The generation of comprehensive kinase selectivity profiles relies on robust and high-throughput screening platforms. Two widely used methodologies are detailed below.

The KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (Eurofins DiscoverX) is a widely adopted method for profiling compound interactions across a large panel of kinases.[6] The assay is based on a competitive binding principle.

Experimental Workflow:

Caption: KINOMEscan™ competitive binding assay workflow.

Step-by-Step Protocol:

  • Assay Components: The assay utilizes three key components: the test compound, a DNA-tagged T7 phage displaying the kinase of interest, and an immobilized, active-site directed ligand.

  • Competitive Binding: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Capture and Wash: The mixture is then passed over a solid support that captures the immobilized ligand and any bound kinase-phage. Unbound phage are washed away.

  • Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.

The causality behind this experimental design lies in its ability to directly measure the binding affinity of a compound to a kinase in a high-throughput and standardized format. By using a competition assay, it avoids the complexities of measuring enzymatic activity, which can be influenced by substrate and ATP concentrations.

The HotSpot™ Radiometric Kinase Assay

The HotSpot™ assay platform (Reaction Biology) is a radiometric method that directly measures the enzymatic activity of kinases.

Experimental Workflow:

Caption: HotSpot™ radiometric kinase assay workflow.

Step-by-Step Protocol:

  • Reaction Mixture: The test compound, kinase, and a specific substrate (protein or peptide) are combined in a reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³³P]ATP).

  • Phosphorylation: During incubation, the kinase transfers the radiolabeled phosphate from ATP to the substrate.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong acid.

  • Capture and Wash: The reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate. Unincorporated [γ-³³P]ATP is washed away.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter, which is directly proportional to the kinase activity.

  • Data Analysis: The results are expressed as the percentage of inhibition of kinase activity compared to a control reaction without the inhibitor.

The rationale for this method is its direct measurement of enzymatic activity, providing a functional readout of inhibition. The use of a radioactive label offers high sensitivity and a robust signal.

On-Target Efficacy and Off-Target Considerations

The selectivity profile of a kinase inhibitor has profound implications for its therapeutic potential.

The Significance of On-Target Potency

For a 1H-pyrrolo[3,2-c]pyridine derivative like Compound 1r, the high potency against FMS kinase is the primary driver of its intended therapeutic effect. FMS kinase (also known as CSF1R) is a key regulator of macrophage and osteoclast development and function. Dysregulation of FMS signaling is implicated in various inflammatory diseases and cancers. By selectively inhibiting FMS, Compound 1r has the potential to modulate these disease processes with a high degree of precision.

FMS_Signaling cluster_extracellular cluster_membrane cluster_intracellular CSF1 CSF-1 FMS FMS (CSF1R) Tyrosine Kinase Domain CSF1->FMS:f0 PI3K PI3K FMS:f1->PI3K P RAS RAS FMS:f1->RAS P AKT AKT PI3K->AKT Survival Cell Survival Proliferation Differentiation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Compound_1r Compound 1r Compound_1r->FMS:f1 Inhibits

Caption: Simplified FMS kinase signaling pathway and the point of inhibition by Compound 1r.

Navigating Off-Target Effects

The kinome-wide selectivity profile is crucial for identifying potential off-target liabilities. For Compound 1r, the observed inhibition of FLT3 and c-MET, although less potent than against FMS, warrants further investigation.[1] FLT3 is a receptor tyrosine kinase involved in hematopoiesis, and its inhibition can lead to myelosuppression. c-MET is the receptor for hepatocyte growth factor and plays a role in cell motility, invasion, and proliferation. While dual inhibition of FMS and other kinases can sometimes be beneficial (polypharmacology), it can also lead to unwanted side effects.

In contrast, the broad off-target profiles of Dasatinib and Sunitinib are well-characterized and are known to contribute to both their efficacy and their side-effect profiles. For example, Dasatinib's inhibition of SRC family kinases contributes to its anti-leukemic activity but can also lead to platelet dysfunction. Sunitinib's inhibition of VEGFRs is key to its anti-angiogenic effects, but off-target inhibition of other kinases is associated with toxicities such as hand-foot syndrome and hypothyroidism.

Conclusion: The Promise of a Selective Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising platform for the design of selective kinase inhibitors. As demonstrated by the representative Compound 1r, derivatives of this scaffold can achieve a high degree of selectivity for their primary target, a critical attribute for minimizing off-target effects and maximizing the therapeutic window. The comparative analysis with multi-targeted and non-selective inhibitors underscores the importance of comprehensive kinase profiling in modern drug discovery. By leveraging advanced screening platforms and a deep understanding of structure-activity relationships, researchers can continue to exploit the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold to develop novel and highly selective kinase inhibitors for a range of human diseases. The journey from a promising scaffold to a clinically successful drug is arduous, but the foundation of a well-defined selectivity profile is an indispensable guide for navigating this complex path.

References

  • El-Sayed, M. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1156. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening Services. Retrieved February 14, 2026, from [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 17(8), 1179-1186. [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan™ Technology. Retrieved February 14, 2026, from [Link]

Sources

Comparative Guide: Tubulin Binding Affinity – Colchicine vs. Combretastatin A-4

[1][2][3]

Executive Summary

While both Colchicine and Combretastatin A-4 (CA-4) target the colchicine-binding site (CBS) at the interface of


  • Colchicine acts as a slow-binding, pseudo-irreversible inhibitor. It induces a significant conformational change in the tubulin dimer, requiring thermal energy (temperature-dependent binding).

  • Combretastatin A-4 (CA-4) acts as a rapid-binding, reversible inhibitor. It binds preferentially to the curved conformation of tubulin with fast on/off rates, allowing it to disrupt established vasculature rapidly—a property that defines its role as a Vascular Disrupting Agent (VDA).

Verdict: For applications requiring rapid microtubule depolymerization or vascular shutdown, CA-4 is superior. For structural studies requiring a stable, "locked" tubulin-ligand complex, Colchicine remains the reference standard.

Mechanistic Comparison: The Colchicine Binding Site (CBS)

The CBS is located in the intermediate domain of


1
Structural Mode of Action

Microtubule formation requires tubulin dimers to transition from a "curved" conformation (free in solution) to a "straight" conformation (in the microtubule lattice).

  • Binding: Ligands bind to the

    
    -subunit of the free curved  dimer.
    
  • Steric Clash: The ligand prevents the

    
    -subunit from aligning with the 
    
    
    -subunit.
  • Inhibition: The dimer is locked in the curved state and cannot be incorporated into the microtubule lattice.

Pathway Visualization

The following diagram illustrates the divergent kinetic pathways of these two agents leading to the same terminal result: Microtubule Destabilization.

MOA_Pathwaycluster_LigandsLigand PropertiesTubulinFree Tubulin Dimer(Curved Conformation)Complex_ColTubulin-Colchicine Complex(Slow, Induced Fit)Tubulin->Complex_Col+ Colchicine(Temp Dependent)Complex_CA4Tubulin-CA4 Complex(Rapid Equilibrium)Tubulin->Complex_CA4+ CA-4(Fast On-Rate)ColchicineColchicine(Tropolone ring)Colchicine->Complex_ColCA4Combretastatin A-4(cis-Stilbene)CA4->Complex_CA4DestabilizationSteric Clash at alpha-beta InterfaceComplex_Col->DestabilizationPseudo-irreversibleComplex_CA4->DestabilizationReversibleArrestG2/M Cell Cycle ArrestDestabilization->ArrestApoptosisApoptosis / Vascular CollapseArrest->Apoptosis

Caption: Mechanistic pathway comparing the slow, induced-fit binding of Colchicine vs. the rapid equilibrium binding of CA-4.

Quantitative Performance Data

The following data aggregates consensus values from high-impact biochemical studies (see References). Note that while

Association Rate Constant (

)
Table 1: Binding Thermodynamics & Kinetics
MetricColchicineCombretastatin A-4 (CA-4)Significance
Dissociation Constant (

)


CA-4 often shows slightly higher thermodynamic affinity.
Association Rate (

)


CA-4 binds ~20,000x faster.
Binding Temperature Requires 37°C (Poor at 4°C)Efficient at 4°C and 37°CCA-4 does not require thermal activation for binding.
Reversibility Pseudo-irreversible (

min)
Reversible (

min)
CA-4 allows for rapid vascular recovery if washed out.
Table 2: Biological Activity (In Vitro)
MetricColchicineCombretastatin A-4 (CA-4)
Tubulin Polymerization IC50


Cytotoxicity (MCF-7) IC50


Expert Insight: Do not rely solely on


. In a biological system, the slow on-rate of colchicine means it struggles to compete with the rapid turnover of microtubules in dynamic structures. CA-4's rapid on-rate allows it to "attack" the microtubule network immediately.

Experimental Protocols

To validate these affinities in your own lab, use the following protocols.

Protocol A: Intrinsic Tryptophan Fluorescence Quenching

Objective: Determine

Why this works:
Reagents
  • Purified Tubulin:

    
     pure (porcine brain source recommended).
    
  • PEM Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl

    
    .
    
  • GTP: 1 mM (Critical for maintaining tubulin stability).

  • Ligand Stock: Dissolved in DMSO (Keep final DMSO

    
    ).
    
Workflow (Self-Validating System)
  • Equilibration: Dilute tubulin to

    
     in PEM + GTP. Incubate at 25°C for 30 mins.
    
  • Baseline Scan: Excite at 295 nm (selective for Trp); Emission scan 310–400 nm.

  • Titration: Add ligand in 0.5

    
     increments. Mix gently. Incubate 10 mins (CA-4) or 60 mins (Colchicine).
    
  • Read: Record spectra after each addition.

  • Validation Step (CRITICAL): Inner Filter Effect (IFE) Correction.

    • Ligands often absorb light at 295 nm or 340 nm. You must measure the absorbance of the ligand alone at excitation and emission wavelengths.

    • Apply formula:

      
      
      
    • If you skip this, your

      
       will be artificially low (false high affinity).
      

Fluorescence_WorkflowPrepPrep Tubulin(2 uM in PEM+GTP)TitrateTitrate Ligand(0.2 - 10 uM)Prep->TitrateMeasureMeasure Fluorescence(Ex 295nm / Em 335nm)Titrate->MeasureCorrectionApply IFECorrection FormulaMeasure->CorrectionAbsorbanceMeasure LigandAbsorbance (OD)Absorbance->CorrectionCalcCalculate Kd(Stern-Volmer Plot)Correction->Calc

Caption: Workflow for determining binding affinity via fluorescence quenching, emphasizing the mandatory IFE correction step.

Protocol B: Competitive Binding Assay ([3H]-Colchicine)

Objective: Confirm that your compound (CA-4 analog) binds specifically to the CBS by displacing radiolabeled colchicine.

  • Incubation: Incubate Tubulin (

    
    ) with 
    
    
    -Colchicine (
    
    
    ) and varying concentrations of competitor (CA-4) at 37°C for 60 mins.
  • Separation: Use DEAE-cellulose filter disks or Sephadex G-50 columns to separate bound from free ligand.

  • Scintillation Counting: Measure radioactivity of the protein fraction.

  • Analysis: Plot % Inhibition vs. Log[Competitor]. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    

References

  • Lin, C. M., et al. (1989). "Antimitotic natural products combretastatin A-4 and combretastatin A-2: studies on the mechanism of their inhibition of the binding of colchicine to tubulin." Biochemistry, 28(17), 6984-6991.[2] Link

  • Ravelli, R. B., et al. (2004). "Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain." Nature, 428(6979), 198-202. Link

  • Sackett, D. L. (1993). "Podophyllotoxin, steganacin and combretastatin: natural products that bind at the colchicine site of tubulin." Pharmacology & Therapeutics, 59(2), 163-228. Link

  • Nguyen, T. L., et al. (2005). "Interaction of colchicine-site agents with a tubulin-stathmin-like domain complex." Biochemistry, 44(40), 13235-13245. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Source for IFE Correction protocols). Link

Comparative Assessment of Purity Standards for 4-Ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azaindole" Challenge

In drug discovery, 4-ethyl-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative) represents a high-value scaffold for kinase inhibitors. However, its validation presents a specific analytical paradox: the very structural features that make it bioactive—a fused electron-rich pyrrole and electron-deficient pyridine ring—render it notorious for failing classical Elemental Analysis (EA) standards.

This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against modern orthogonal alternatives (qNMR and HPLC). We demonstrate that for this specific compound, Classical EA is insufficient as a standalone primary standard due to hygroscopicity and refractory combustion behavior. We propose a composite validation workflow that integrates quantitative NMR (qNMR) to establish the "True Standard."

Theoretical Baseline & Stoichiometry

Before assessing performance, we must establish the theoretical target. 4-ethyl-1H-pyrrolo[3,2-c]pyridine (


) has a molecular weight of 146.19  g/mol  .

Table 1: Theoretical Elemental Composition vs. Common Hydrates Note: Azaindoles are hygroscopic. A mere 0.5 molar equivalent of water (hemihydrate) shifts carbon content by >4%, causing automatic failure in QC.

ElementTheoretical (Anhydrous)Hemihydrate (

)
Monohydrate (

)
The "Failure" Gap
Carbon 73.94% 69.65%65.83%-4.29% (Fail)
Hydrogen 6.90% 7.14%7.37%+0.24% (Pass)
Nitrogen 19.16% 18.05%17.06%-1.11% (Fail)

The Standard Acceptance Criterion:


 absolute deviation from theoretical values.

Comparative Analysis: EA vs. qNMR vs. HPLC[2]

For a researcher validating a new batch of 4-ethyl-1H-pyrrolo[3,2-c]pyridine, the choice of method dictates the reliability of the Certificate of Analysis (CoA).

Method A: Classical Combustion Analysis (CHN)

The Traditional QC Gatekeeper

  • Mechanism: High-temperature combustion (

    
    ) in oxygen; detection of 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Performance for Topic Compound:

    • Pros: Industry standard for bulk purity; inexpensive; requires no reference standard.

    • Cons: High Failure Rate. The pyridine nitrogen often forms thermally stable refractory nitrides (char) that do not combust fully, leading to low Nitrogen values. The hygroscopic nature leads to low Carbon values.

  • Verdict: Reliable only if the sample is aggressively dried and combustion aids (e.g.,

    
    ) are used.
    
Method B: Quantitative NMR (qNMR)

The Absolute Truth

  • Mechanism: Proton counting relative to a certified internal standard (e.g., Maleic Acid or TCNB).

  • Performance for Topic Compound:

    • Pros: Discrimination. qNMR sees the 4-ethyl group protons distinct from water or residual solvent. It provides an absolute purity value (mass/mass) that accounts for water content without needing to dry the sample first.

    • Cons: Requires precise weighing and a high-purity internal standard.

  • Verdict: The superior method for establishing the standard value.

Method C: HPLC-UV (Area %)

The Deceptive Metric

  • Mechanism: Chromatographic separation with UV detection (254 nm).

  • Performance for Topic Compound:

    • Pros: Excellent for detecting organic impurities (isomers, starting materials).

    • Cons: Blind Spots. HPLC ignores water, inorganic salts, and residual solvents. A sample can be "99.9% pure" by HPLC but only 90% pure by mass due to solvent entrapment.

  • Verdict: Necessary for impurity profiling, but invalid as a mass-balance standard.

Experimental Protocols

Protocol 1: Optimized CHN Analysis for Azaindoles

Use this protocol to force the compound to pass the


 standard.

Rationale: The fused ring system is resistant to oxidation. Standard static combustion often leaves a black carbonaceous residue. Reagents: Tungsten (VI) Oxide (


) or Vanadium (V) Oxide (

) as combustion catalysts.
  • Pre-Drying (Critical):

    • Place 200 mg of 4-ethyl-1H-pyrrolo[3,2-c]pyridine in a vacuum drying pistol.

    • Dry at 60°C over

      
       (phosphorus pentoxide) for 24 hours  at 
      
      
      
      .
    • Why: Removes the surface water that skews %C calculations.

  • Sample Preparation:

    • Weigh 2.0–3.0 mg of dried sample into a tin capsule.

    • Add 5–10 mg of

      
       powder  directly over the sample.
      
    • Why:

      
       supplies localized oxygen and disrupts the formation of refractory nitrides during the flash combustion.
      
  • Combustion Parameters:

    • Set furnace temperature to 1050°C (dynamic flash).

    • Oxygen dose: 15 mL (excess).

    • Analyze blank tin capsules +

      
       to subtract background Nitrogen.
      
Protocol 2: Cross-Validation via qNMR

Use this to validate the "True Content" if EA fails.

  • Solvent Selection: DMSO-

    
     (Solubilizes the polar azaindole and shifts water peak away from the aromatic region).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-reactive, distinct singlet at

    
     ppm).
    
  • Procedure:

    • Weigh exactly 10.0 mg of analyte and 10.0 mg of IS into the same vial.

    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
       NMR with 
      
      
      
      (relaxation delay)
      
      
      seconds to ensure full relaxation of the aromatic protons.
    • Integrate the ethyl group triplet (

      
       ppm) vs. the IS singlet.
      

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating 4-ethyl-1H-pyrrolo[3,2-c]pyridine, prioritizing scientific accuracy over blind adherence to tradition.

PurityValidation Start Crude 4-ethyl-1H-pyrrolo[3,2-c]pyridine HPLC Step 1: HPLC-UV Analysis (Check Organic Impurities) Start->HPLC DecisionHPLC Organic Purity > 98%? HPLC->DecisionHPLC Recrystallize Recrystallize (EtOAc/Hexanes) DecisionHPLC->Recrystallize No Drying Step 2: Aggressive Drying (60°C, Vac, P2O5, 24h) DecisionHPLC->Drying Yes Recrystallize->HPLC EA_Test Step 3: Elemental Analysis (CHN) With V2O5 Additive Drying->EA_Test DecisionEA Result within ±0.4%? EA_Test->DecisionEA Pass VALIDATED STANDARD (CoA Issued) DecisionEA->Pass Yes qNMR Step 4: qNMR (Absolute Quant) + Karl Fischer (Water) DecisionEA->qNMR No (Fail) Calc_Correction Calculate 'As Is' Purity Verify Mass Balance qNMR->Calc_Correction Calc_Correction->Pass Mass Balance Confirmed

Figure 1: Integrated validation workflow for nitrogen-rich heterocycles, incorporating a qNMR fail-safe for hygroscopic samples.

References

  • National Institute of Standards and Technology (NIST). Pyridine, 4-ethyl- Properties and Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Kuveke, R. E. H., et al. (2022).[5] An International Study Evaluating Elemental Analysis. Inorganic Chemistry, 61(28), 10665–10671. [Link]

  • PubChem. 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine) Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

Technical Guide: Operational Disposal & Handling of 4-ethyl-1H-pyrrolo[3,2-c]pyridine

[1]

Executive Safety Summary

4-ethyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1140240-24-9, often related to the 5-azaindole class) is a fused bicyclic nitrogen heterocycle.[1][2] While specific toxicological data for this exact derivative is often limited in literature, its structural analogs (pyridines and indoles) dictate that it be treated as a combustible irritant with potential acute toxicity upon ingestion or dermal absorption.

Immediate Operational Directive:

  • Chemical Nature: Basic (Nitrogen-containing).

  • Primary Hazard: Irritant (Skin/Eye), Potential Sensitizer.

  • Disposal Method: High-Temperature Incineration (to prevent NOx formation).

  • Strict Prohibition: Do NOT mix with strong acids in closed waste containers (Risk of exothermic pressurization).

Pre-Disposal Characterization (The "Why")

Effective disposal requires understanding the chemical behavior before it enters the waste stream. This compound is not inert trash; it is a reactive chemical intermediate.

Chemical Compatibility & Segregation

As a pyridine derivative, the molecule possesses a basic nitrogen lone pair.[1] This seemingly minor feature drives the primary safety risk during disposal: Acid-Base Exotherm.

  • The Risk: Adding this compound (or its concentrated solutions) to a waste drum containing strong mineral acids (Sulfuric, Nitric, Hydrochloric) will trigger an immediate neutralization reaction.[1]

  • The Consequence: Rapid heat generation

    
     Vaporization of volatile solvents in the drum 
    
    
    Over-pressurization or explosion.
  • The Protocol: Segregate this compound into Basic or Neutral organic waste streams.

Waste Stream Classification

In the absence of a specific "U" or "P" EPA listing for this specific ethyl-derivative, it is classified by Characteristic :

CharacteristicStatusOperational Implication
Ignitability (D001) High If dissolved in flammable solvents (MeOH, Acetone, etc.).[1]
Corrosivity (D002) Moderate Aqueous solutions may be basic (pH > 10).
Reactivity (D003) Low Stable under normal conditions; reacts with oxidizers.
Toxicity (D0xx) Unknown Treat as toxic; do not drain dispose.[3][4]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid

Applicability: Expired shelf stock, contaminated weighing paper, spill cleanup solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-ethyl-1H-pyrrolo[3,2-c]pyridine (Solid)."[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[2][5][6]

  • Segregation: Place the sealed jar into a secondary containment bin designated for "Solid Organic Waste."

  • Destruction: This stream must be routed for incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).[1]

Scenario B: Disposal of Solutions (The Decision Tree)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.[1]

Most laboratory errors occur here. The disposal path is dictated by the solvent , not just the solute.[1]

  • Identify the Solvent Matrix:

    • Halogenated:[1] DCM, Chloroform, Chlorobenzene.[1]

    • Non-Halogenated: Methanol, Ethyl Acetate, DMSO, DMF.[1]

  • Select the Waste Stream:

    • IF Halogenated: Pour into the "Halogenated Organic" carboy.

    • IF Non-Halogenated: Pour into the "Non-Halogenated/Flammable" carboy.

  • Rinsing Protocol:

    • Triple-rinse the empty reaction vessel with a minimal amount of compatible solvent (e.g., acetone).

    • Crucial Step: Add the rinsate to the waste container. Do not pour rinsate down the sink.

Operational Logic Visualization

The following diagram illustrates the critical decision-making process for disposing of 4-ethyl-1H-pyrrolo[3,2-c]pyridine.

DisposalWorkflowStartWaste Generation:4-ethyl-1H-pyrrolo[3,2-c]pyridineStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Pure or Contaminated Debris)StateCheck->SolidPathSolidLiquidPathLiquid/SolutionStateCheck->LiquidPathLiquidStreamAStream A: Solid Organics(Incineration)SolidPath->StreamASolventCheckIdentify Solvent MatrixLiquidPath->SolventCheckHaloHalogenated Solvent?(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent?(MeOH, DMSO, Acetone)SolventCheck->NonHaloStreamBStream B: Halogenated WasteHalo->StreamBStreamCStream C: Flammable/Non-Halo WasteNonHalo->StreamCWarningCRITICAL: Do NOT mix with AcidsStreamC->Warning

Figure 1: Decision logic for segregating azaindole waste streams based on physical state and solvent compatibility.

Emergency Contingencies: Spill Management

In the event of a benchtop spill, immediate action prevents exposure and facility contamination.[1]

  • Isolate: Evacuate the immediate 3-meter radius. Post "Do Not Enter" signage.

  • PPE Upgrade: Standard nitrile gloves may degrade with certain solvents (like DCM). Use Double Nitrile or Silver Shield/Laminate gloves if the compound is in a permeating solvent [1].

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and wipe up.

    • Liquids: Encircle with absorbent socks. Cover with vermiculite or spill pads.

  • Decontamination: Scrub the surface with a mild detergent solution.

    • Note: Avoid using bleach (hypochlorite) immediately, as it can react with nitrogenous organics to form chloramines (toxic gas). Use simple soapy water first [2].

Regulatory Reference Table

When filling out your institution's waste tags, use the following data as a guideline. Note: Always verify with your local EHS officer as state regulations may vary.

ParameterValue/CodeSource/Reasoning
EPA Waste Code (Solid) Not Listed (Manage as Non-RCRA Regulated Chemical Waste)Unless ignitable (D001), it is not a P/U listed waste [3].
EPA Waste Code (In MeOH) D001, F003 Driven by the ignitability of the solvent [3].[1]
EPA Waste Code (In DCM) F002 Driven by the toxicity of the halogenated solvent [3].
DOT Shipping Name Chemicals, n.o.s. (not otherwise specified)Generic classification for transport.
Combustion Byproducts NOx, CO, CO2Requires scrubbers during incineration.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: 5-Azaindole (Analogous Structure). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.